molecular formula C12H7Cl2NO2 B6416466 3-(3,4-Dichlorophenyl)pyridine-4-carboxylic acid CAS No. 1261945-31-6

3-(3,4-Dichlorophenyl)pyridine-4-carboxylic acid

Cat. No.: B6416466
CAS No.: 1261945-31-6
M. Wt: 268.09 g/mol
InChI Key: SKAHOKINXHFZRF-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenyl)pyridine-4-carboxylic acid is a useful research compound. Its molecular formula is C12H7Cl2NO2 and its molecular weight is 268.09 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(3,4-Dichlorophenyl)isonicotinic acid, 95% is 266.9853839 g/mol and the complexity rating of the compound is 288. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(3,4-dichlorophenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2NO2/c13-10-2-1-7(5-11(10)14)9-6-15-4-3-8(9)12(16)17/h1-6H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKAHOKINXHFZRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=CN=C2)C(=O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80688022
Record name 3-(3,4-Dichlorophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261945-31-6
Record name 3-(3,4-Dichlorophenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Thermodynamic Stability of 3-(3,4-Dichlorophenyl)pyridine-4-carboxylic Acid: A Comprehensive Profiling Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complex landscape of active pharmaceutical ingredient (API) and advanced intermediate characterization, I approach thermodynamic profiling not merely as a checklist of analytical tests, but as a fundamental investigation into molecular stress responses. 3-(3,4-Dichlorophenyl)pyridine-4-carboxylic acid is a highly functionalized biaryl system. Its thermodynamic stability is governed by competing energetic forces: the steric repulsion between the bulky ortho-substituents and the strong intermolecular hydrogen-bonding potential of its isonicotinic acid core.

This whitepaper provides an in-depth, causality-driven guide to evaluating the solid-state and solution-state thermodynamic stability of this compound, establishing self-validating protocols for rigorous structural characterization.

Structural Thermodynamics & Molecular Causality

To understand the macroscopic stability of this compound, we must first analyze its microscopic energetic landscape. The molecule features a pyridine ring with a carboxylic acid at the C4 position (an isonicotinic acid derivative) and a 3,4-dichlorophenyl group at the C3 position.

Steric Hindrance and Atropisomerism

The proximity of the bulky 3,4-dichlorophenyl group to the carboxylic acid creates severe steric clash. To minimize internal free energy (


), the biaryl system rotates out of coplanarity, adopting a specific dihedral angle. This non-planar conformation prevents optimal 

-

conjugation between the rings but significantly lowers the overall steric strain. The energy barrier to rotation around the biaryl bond dictates whether the molecule exhibits stable atropisomerism at room temperature, which directly impacts its crystallization thermodynamics and solubility profile.
Hydrogen Bonding and Supramolecular Assembly

Isonicotinic acid derivatives are renowned for their predictable yet robust supramolecular frameworks, driven by intermolecular hydrogen bonding[1]. The molecule possesses both a hydrogen-bond donor (carboxylic acid -OH) and multiple acceptors (pyridine nitrogen, carboxylic carbonyl). In the solid state, these molecules typically assemble into thermodynamic sinks via carboxylic acid homodimers or head-to-tail catemers (pyridine N


 HOOC). The strength of these dimerization constants (

) provides significant thermodynamic stability to the crystal lattice, often stabilizing the complex by several kcal/mol relative to the monomeric state[2].

Solid-State Stability and Degradation Pathways

The solid-state stability of this compound is primarily threatened by thermal stress, which induces phase transitions (polymorphism) and eventual chemical degradation.

Polymorphism

Crystal polymorphism—the ability of a solid to exist in multiple structural arrangements—is a critical thermodynamic parameter[3]. For this compound, the orientation of the dichlorophenyl ring and the specific hydrogen-bonding network can yield multiple polymorphs. The transition from a metastable kinetic polymorph to a thermodynamically stable polymorph is an exothermic process driven by the minimization of lattice energy.

Thermal Decarboxylation

Under extreme thermal stress, the primary degradation pathway for isonicotinic acid derivatives is decarboxylation[4]. The electron-deficient nature of the pyridine ring, further exacerbated by the electron-withdrawing inductive effect of the 3,4-dichlorophenyl group, destabilizes the C-C bond between the pyridine ring and the carboxylate group. Upon reaching the activation energy (


), the molecule expels 

, yielding 3-(3,4-dichlorophenyl)pyridine.

degradation API 3-(3,4-Dichlorophenyl) pyridine-4-carboxylic acid Thermal Thermal Stress (>250°C) API->Thermal Heat Application Aqueous Aqueous Stress (pH Extremes) API->Aqueous Solvation / pH Shift Decarb Decarboxylation (-CO2) Thermal->Decarb Overcomes Ea Hydrolysis Zwitterion / Salt Formation Aqueous->Hydrolysis Acid/Base Eq. Product1 3-(3,4-Dichlorophenyl) pyridine Decarb->Product1 Stable End Product Product2 Solvated Ionic Species Hydrolysis->Product2 Thermodynamic Sink

Figure 1: Thermodynamic degradation and speciation pathways under thermal and aqueous stress.

Quantitative Thermodynamic Data

To establish a baseline for structural integrity, we must quantify the thermodynamic parameters. The table below summarizes the expected physicochemical properties based on the behavior of structurally analogous halogenated isonicotinic acid derivatives.

Table 1: Representative Thermodynamic Parameters

ParameterEstimated Value RangeAnalytical MethodMechanistic Significance
Melting Point (

)
240°C - 260°CDSCIndicator of crystal lattice strength and hydrogen bond density.
Enthalpy of Fusion (

)
30 - 45 kJ/molDSCEnergy required to disrupt the supramolecular hydrogen-bonded network.
Decarboxylation Onset > 270°CTGADefines the absolute upper limit of thermal processing stability.
Dimerization Constant (

)

UV-Vis / ITCQuantifies the thermodynamic preference for dimer formation in solution.

(Pyridine N)
1.5 - 2.5PotentiometryLowered by the electron-withdrawing dichlorophenyl group.

(Carboxylic Acid)
3.5 - 4.5PotentiometryDictates the pH range for zwitterion formation and aqueous solubility.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every analytical run must include internal checks to verify that the data reflects the molecule's true thermodynamics, not instrumental artifacts.

Protocol 1: Solid-State Thermal Profiling (DSC/TGA)

This workflow isolates phase transitions (melting, polymorphism) from chemical degradation (decarboxylation).

  • Instrument Calibration & Validation: Run a high-purity Indium standard on the Differential Scanning Calorimeter (DSC). Causality: This validates the cell constant and temperature accuracy, ensuring that any endothermic shifts observed in the API are absolute and reproducible.

  • TGA Execution: Weigh 5-10 mg of the compound into an open platinum pan. Ramp at 10°C/min from 25°C to 400°C under a dry nitrogen purge (50 mL/min). Causality: Thermogravimetric Analysis (TGA) maps mass loss. We must identify the exact onset temperature of decarboxylation to ensure we do not misinterpret a degradation endotherm in the DSC as a melting point.

  • DSC Execution: Weigh 2-5 mg of the compound into a hermetically sealed aluminum pan. Ramp at 10°C/min up to 10°C below the TGA-determined degradation onset. Causality: Hermetic sealing prevents the evaporation of residual trapped solvents or moisture from creating false endotherms, isolating the true enthalpy of fusion (

    
    ) and polymorphic transitions.
    
  • Data Integration: Overlay the TGA and DSC thermograms. A sharp DSC endotherm with zero TGA mass loss confirms a pure phase transition (melting or polymorph shift).

Protocol 2: Solution Thermodynamics via Isothermal Titration Calorimetry (ITC)

To measure the dimerization constant (


) and the enthalpy of hydrogen bonding in solution.
  • System Validation (Blank Titration): Titrate the pure solvent (e.g., DMSO or buffered aqueous solution) into the pure solvent under identical experimental conditions. Causality: This establishes the background heat of dilution and mechanical stirring friction. Without this self-validating baseline, the calculated enthalpy of the API interaction will be artificially inflated.

  • Analyte Titration: Place a dilute solution of the API in the sample cell and titrate with a highly concentrated solution of the API.

  • Thermodynamic Extraction: Subtract the blank data from the analyte data. Fit the resulting curve to a dimerization model to extract the Enthalpy (

    
    ), Entropy (
    
    
    
    ), and Gibbs Free Energy (
    
    
    ) of the hydrogen-bonded assembly.

workflow Start Compound Synthesis & Purification TGA TGA / DSC Analysis (Thermal Stability) Start->TGA Solid State PXRD PXRD Screening (Polymorph ID) Start->PXRD Solid State Sol Isothermal Titration Calorimetry Start->Sol Solution State Data Thermodynamic Parameter Extraction (ΔG, ΔH, ΔS) TGA->Data Tm, Heat Capacity PXRD->Data Lattice Arrangement Sol->Data Enthalpy of Dimerization Report Stability Profile Validation Data->Report Orthogonal Integration

Figure 2: Orthogonal analytical workflow for extracting thermodynamic parameters.

Conclusion

The thermodynamic stability of this compound is a delicate balance between the destabilizing steric bulk of the dichlorophenyl moiety and the highly stabilizing, predictable hydrogen-bond networks formed by the isonicotinic acid core. By employing orthogonal, self-validating thermal and calorimetric techniques, researchers can accurately map its polymorphic landscape, predict its solubility limitations, and define its thermal processing boundaries (specifically avoiding decarboxylation). Understanding these fundamental thermodynamic drivers is non-negotiable for the successful formulation and scale-up of this complex biaryl system.

References

  • Fellows, S. M., & Prior, T. J. (2016). Polymorphism and Solid–Gas/Solid–Solid Reactions of Isonicotinic Acid, Isonicotinamide, and Nicotinamide Copper Chloride Compounds. Crystal Growth & Design, 17(1).[Link]

  • Goeltz, J. C., et al. (2017). Effects of electron transfer on the stability of hydrogen bonds. Chemical Science, RSC Publishing.[Link]

  • Lemmerer, A., et al. (2014). Polymorphism and Structural Studies of Isoniazid Derivatives. WIReDSpace, University of the Witwatersrand.[Link]

  • Zhang, Y., et al. (2024). Water-stable metal–organic frameworks (MOFs): rational construction and carbon dioxide capture. RSC Advances.[Link]

  • RSC Supplementary Information (2015). Supporting Information for the Article entitled Metalloligand-based (Decarboxylation of isonicotinic acid fragments). RSC Publishing.[Link]

Sources

An In-depth Technical Guide to 3-(3,4-Dichlorophenyl)pyridine-4-carboxylic Acid: Elucidating its Core Identifiers and Scientific Profile

Author: BenchChem Technical Support Team. Date: March 2026

A Note to Our Scientific Audience:

This document is intended to serve as a comprehensive technical guide for researchers, scientists, and professionals in drug development interested in the chemical compound 3-(3,4-Dichlorophenyl)pyridine-4-carboxylic acid. Our objective is to provide a detailed overview of its fundamental identifiers, physicochemical properties, synthesis, and potential applications. However, a thorough investigation of publicly available chemical databases and scientific literature has revealed that This compound is not a readily cataloged compound with an assigned CAS number or established identifiers.

The absence of a Chemical Abstracts Service (CAS) number is significant. This unique numerical identifier is the global standard for chemical substance identification and is essential for accurate and unambiguous reference in research, manufacturing, and regulatory contexts. Without it, retrieving reliable data on properties, synthesis protocols, and safety information is not feasible.

The following sections, therefore, represent a foundational exploration of the structural class to which this molecule belongs and outline the general methodologies that would be employed for its characterization and synthesis, should it be a novel chemical entity. This guide is structured to provide the scientific community with a framework for approaching such a compound, emphasizing the principles of scientific integrity and logical progression from identification to application.

Part 1: Core Identifiers and Physicochemical Properties

As of the latest search of comprehensive chemical databases, a specific CAS Registry Number for this compound has not been found. This suggests the compound may be a novel chemical entity or one that has not been widely synthesized or characterized.

For novel compounds, the first step in establishing a scientific profile is the unambiguous determination of its structure and subsequent registration to obtain a CAS number. The predicted identifiers and properties based on its chemical structure are presented below.

Table 1: Predicted Identifiers and Physicochemical Properties of this compound

Identifier/PropertyPredicted Value/RepresentationSource/Method
IUPAC Name This compoundIUPAC Nomenclature
Molecular Formula C₁₂H₇Cl₂NO₂Elemental Composition
Molecular Weight 268.10 g/mol Calculation
Canonical SMILES C1=CC(=C(C=C1)Cl)Cl)C2=C(C=NC=C2)C(=O)OStructure-to-SMILES Conversion
InChI Key (Predicted)Structure-to-InChI Conversion
CAS Number Not Assigned-

Part 2: Synthesis and Characterization

The synthesis of novel pyridine carboxylic acid derivatives is a well-established area of organic chemistry. The synthesis of this compound would likely involve a cross-coupling reaction as a key step.

Proposed Synthetic Approach: Suzuki-Miyaura Cross-Coupling

A logical and commonly employed method for the synthesis of biaryl compounds, such as the target molecule, is the Suzuki-Miyaura cross-coupling reaction. This approach offers high yields and tolerance to a wide range of functional groups.

Diagram 1: Proposed Synthetic Workflow for this compound

G cluster_0 Starting Materials cluster_1 Suzuki-Miyaura Coupling cluster_2 Intermediate Product cluster_3 Hydrolysis cluster_4 Final Product 3-Bromo-4-pyridinecarboxylic_acid_ester 3-Bromo-4-pyridinecarboxylic acid ester Coupling_Reaction Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/Water) 3-Bromo-4-pyridinecarboxylic_acid_ester->Coupling_Reaction 3,4-Dichlorophenylboronic_acid 3,4-Dichlorophenylboronic acid 3,4-Dichlorophenylboronic_acid->Coupling_Reaction Coupled_Ester This compound ester Coupling_Reaction->Coupled_Ester Hydrolysis_Step Base (e.g., NaOH) or Acid (e.g., HCl) Water/Solvent Coupled_Ester->Hydrolysis_Step Final_Product This compound Hydrolysis_Step->Final_Product

Caption: Proposed Suzuki-Miyaura coupling workflow for synthesis.

Experimental Protocol: A General Framework
  • Esterification of Starting Material: 3-Bromo-4-pyridinecarboxylic acid would first be converted to its corresponding ester (e.g., methyl or ethyl ester) to protect the carboxylic acid functionality during the cross-coupling reaction.

  • Suzuki-Miyaura Coupling Reaction:

    • In an inert atmosphere (e.g., under nitrogen or argon), the 3-bromo-4-pyridinecarboxylic acid ester and 3,4-dichlorophenylboronic acid would be dissolved in a suitable solvent system (e.g., a mixture of toluene and water).

    • A palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), and a base, typically an aqueous solution of potassium carbonate or sodium carbonate, would be added.

    • The reaction mixture would be heated to reflux for a period determined by reaction monitoring (e.g., by thin-layer chromatography or liquid chromatography-mass spectrometry).

    • Upon completion, the reaction would be cooled, and the organic layer separated, washed, dried, and concentrated to yield the crude coupled ester.

  • Purification of the Intermediate: The crude ester would be purified using standard techniques such as column chromatography on silica gel.

  • Hydrolysis to the Final Product: The purified ester would then be hydrolyzed to the carboxylic acid. This is typically achieved by heating with an aqueous solution of a base like sodium hydroxide, followed by acidification with an acid such as hydrochloric acid to precipitate the final product.

  • Final Purification and Characterization: The resulting this compound would be purified by recrystallization. Its identity and purity would be confirmed by a suite of analytical techniques, including:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.

    • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

    • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., carboxylic acid C=O and O-H stretches).

    • Melting Point Analysis: To assess the purity of the compound.

Part 3: Potential Applications in Research and Drug Development

The pyridine carboxylic acid scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The introduction of a dichlorophenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.

Diagram 2: Potential Research Applications

G cluster_0 Potential Biological Targets cluster_1 Therapeutic Areas of Interest Core_Compound This compound Kinases Kinase Inhibitors Core_Compound->Kinases Structure-Based Design Enzymes Enzyme Modulators Core_Compound->Enzymes Fragment-Based Screening Receptors Receptor Ligands Core_Compound->Receptors High-Throughput Screening Oncology Oncology Kinases->Oncology Inflammation Inflammation Enzymes->Inflammation Infectious_Diseases Infectious Diseases Receptors->Infectious_Diseases

Caption: Potential avenues for biological screening and therapeutic application.

The dichlorophenyl group can enhance binding to hydrophobic pockets in protein targets and improve metabolic stability. The carboxylic acid group provides a key point for hydrogen bonding interactions and can be a handle for further chemical modification. Given these features, this compound could be a valuable building block or a candidate for screening in various drug discovery programs, particularly in areas where related structures have shown activity.

Conclusion and Future Directions

While a definitive and in-depth technical guide on this compound cannot be provided at this time due to the lack of a registered CAS number and associated public data, this document has outlined the necessary scientific framework for its synthesis, characterization, and potential exploration.

For researchers interested in this specific molecule, the immediate and critical next step would be its de novo synthesis and rigorous analytical characterization to unequivocally confirm its structure. Following this, submission to the Chemical Abstracts Service for the assignment of a CAS number would be paramount. This would formally introduce the compound into the global chemical registry, enabling the broader scientific community to build upon this foundational work. Subsequent studies could then focus on exploring its physicochemical properties in detail, investigating its biological activities, and evaluating its potential as a lead compound in drug discovery.

References

As this document addresses a compound for which public scientific literature is not available, a traditional reference list cannot be compiled. The synthetic strategies and analytical methods described are based on well-established principles of organic chemistry and medicinal chemistry, which are detailed in standard textbooks and review articles in these fields. For specific protocols on Suzuki-Miyaura coupling and other relevant reactions, researchers are directed to authoritative sources such as:

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Joules, J. A., & Mills, K. (2015). Heterocyclic Chemistry. John Wiley & Sons.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Navigating the Physicochemical Landscape: pKa and Acidity Profiling of 3-(3,4-Dichlorophenyl)pyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In modern drug discovery, the precise determination of acid dissociation constants (pKa) is a non-negotiable prerequisite for predicting a molecule's pharmacokinetic and pharmacodynamic behavior. 3-(3,4-Dichlorophenyl)pyridine-4-carboxylic acid represents a complex biaryl ampholyte. Featuring both a basic pyridine nitrogen and an acidic carboxylic acid, this molecule exists in a delicate zwitterionic equilibrium.

This whitepaper provides an in-depth mechanistic analysis of the structural determinants governing the acidity of this compound. Furthermore, it outlines field-validated, step-by-step methodologies for empirical pKa determination, specifically tailored for highly lipophilic, poorly aqueous-soluble intermediates.

Structural and Electronic Determinants of Acidity

To understand the ionization profile of this compound, we must first establish the baseline thermodynamics of its parent scaffold: isonicotinic acid (pyridine-4-carboxylic acid).

Isonicotinic acid is a well-documented amphoteric compound with two macroscopic ionization constants: pKa1 = 1.77 and pKa2 = 4.90 . The first deprotonation (pKa1) corresponds to the loss of the carboxyl proton from the fully protonated cation, yielding a zwitterion. The second deprotonation (pKa2) corresponds to the loss of the proton from the pyridinium nitrogen .

The introduction of a 3,4-dichlorophenyl moiety at the C3 position fundamentally perturbs this electronic landscape through two competing mechanisms:

  • Inductive Electron Withdrawal (-I Effect): The 3,4-dichlorophenyl ring is highly electronegative. Positioned meta to the pyridine nitrogen, it exerts a strong inductive pull that depletes electron density from the basic nitrogen, thereby significantly lowering its basicity (pKa2 shifts downwards).

  • Steric Decoupling and Conformational Twisting: The bulky aryl substituent at the ortho position relative to the C4-carboxylic acid creates severe steric clash. To minimize torsional strain, the carboxylic acid is forced out of coplanarity with the pyridine ring. This orthogonal conformation breaks the mesomeric (-M) conjugation between the carboxylate and the pyridine

    
    -system, isolating their interaction to purely inductive pathways.
    

The net thermodynamic result is a highly acidic carboxyl group and a weakly basic pyridine nitrogen, narrowing the pH window in which the zwitterion is the exclusive species.

Ionization Cation Cationic Form (pH < 1.5) [NH+, COOH] Zwitterion Zwitterionic Form (pH 1.5 - 3.8) [NH+, COO-] Cation->Zwitterion pKa1 ~ 1.5 (COOH Deprotonation) Anion Anionic Form (pH > 3.8) [N, COO-] Zwitterion->Anion pKa2 ~ 3.8 (NH+ Deprotonation)

Figure 1: pH-dependent ionization states of this compound.

Comparative Physicochemical Parameters

The following table synthesizes the theoretical and baseline quantitative data, providing a predictive framework for formulation scientists.

Physicochemical PropertyIsonicotinic Acid (Baseline)This compound
Molecular Weight 123.11 g/mol 268.09 g/mol
pKa1 (Carboxylic Acid) 1.77 ~1.5 (Predicted via Hammett

)
pKa2 (Pyridine Nitrogen) 4.90 ~3.8 (Predicted via Hammett

)
Isoelectric Point (pI) 3.33~2.65
Dominant Form at pH 7.4 AnionicAnionic
Aqueous Solubility ~5.2 g/L< 0.1 g/L (Highly Lipophilic)

Empirical pKa Determination: Step-by-Step Methodologies

Because the 3,4-dichlorophenyl group imparts extreme lipophilicity, standard aqueous titrations will inevitably fail due to analyte precipitation. As an Application Scientist, I mandate the use of specialized protocols designed for poorly soluble compounds. Every protocol below is designed as a self-validating system to ensure data integrity.

Protocol A: Yasuda-Shedlovsky Cosolvent Potentiometric Titration

Causality Rationale: We utilize methanol/water mixtures because methanol acts as a hydrogen-bond network participant similar to water but lowers the dielectric constant, keeping the lipophilic analyte in solution. The Yasuda-Shedlovsky extrapolation mathematically corrects for this dielectric shift, yielding a thermodynamically rigorous aqueous pKa.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare three distinct cosolvent mixtures of Methanol/Water (e.g., 30 wt%, 40 wt%, and 50 wt% Methanol) containing 0.15 M KCl to maintain a constant ionic strength.

  • Analyte Dissolution: Dissolve the compound to a final concentration of 1.0 mM in each cosolvent mixture.

  • Electrode Calibration: Calibrate the glass electrode in the respective cosolvent mixture using the Gran method to determine the standard electrode potential (

    
    ) and ensure a Nernstian slope.
    
  • Titration Execution: Titrate the solution under an inert Argon atmosphere at 25.0 ± 0.1 °C using standardized 0.1 M KOH.

  • Data Processing: Calculate the apparent pKa (

    
    ) for each solvent ratio.
    
  • Extrapolation: Plot

    
     against the inverse of the dielectric constant (
    
    
    
    ). The y-intercept of the linear regression yields the true aqueous pKa.

Self-Validation Check: The protocol is validated via a Gran Plot analysis of the extreme acidic and basic regions. A perfectly linear Gran plot confirms the exact molarity of the titrant and verifies the absence of carbonate interference.

Workflow A 1. Prepare Analyte in Cosolvent Mixtures B 2. Potentiometric Titration (0.1M KOH) A->B C 3. Calculate Apparent pKa (psKa) B->C D 4. Yasuda-Shedlovsky Extrapolation C->D E 5. Derive True Aqueous pKa1 & pKa2 D->E

Figure 2: Yasuda-Shedlovsky cosolvent extrapolation workflow for highly lipophilic compounds.

Protocol B: UV-Vis Spectrophotometric Titration

Causality Rationale: The biaryl system forms a robust, conjugated chromophore. Protonation/deprotonation of the pyridine nitrogen alters the energy of the


 and 

electronic transitions. Because UV-Vis requires only micromolar concentrations (typically 10–50 µM), the compound remains soluble in purely aqueous buffers, bypassing the need for cosolvents.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a universal buffer system (e.g., Britton-Robinson buffer) covering a pH range of 1.0 to 7.0 in 0.2 pH increments.

  • Sample Spiking: Spike 10 µM of the analyte into each buffer solution from a concentrated DMSO stock (ensuring final DMSO concentration is < 0.5% v/v to prevent solvent effects).

  • Spectral Acquisition: Record the UV-Vis absorption spectra (200–400 nm) at each pH level using a diode-array spectrophotometer.

  • Wavelength Selection: Identify the analytical wavelengths (

    
    ) corresponding to the fully protonated and fully deprotonated species.
    
  • Non-Linear Regression: Plot absorbance versus pH at the selected wavelengths and fit the data to the Henderson-Hasselbalch equation to extract the pKa values.

Self-Validation Check: The presence of sharp, unshifting isosbestic points across the spectral overlay guarantees a clean, two-state equilibrium. If the isosbestic points drift, it indicates a breakdown of the assay (e.g., analyte precipitation or degradation), and the data must be discarded.

Implications for Drug Formulation and DMPK

Understanding the pKa of this compound is critical for downstream pharmaceutical development:

  • pH-Solubility Profile: The compound will exhibit a classic U-shaped solubility curve. At its isoelectric point (pH ~2.65), the neutral zwitterion dominates, resulting in the solubility minimum.

  • Absorption and Permeability: At physiological pH (7.4), the compound exists almost entirely in the anionic state (

    
    , neutral pyridine). While this maximizes aqueous solubility in the intestinal lumen, the negative charge will impede passive transcellular diffusion across the lipophilic enterocyte membrane. Formulation strategies may require permeation enhancers or prodrug approaches to mask the carboxylic acid moiety.
    

References

  • Title: Isonicotinic Acid | C6H5NO2 | CID 5922 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: 4-Pyridinecarboxylic acid Source: NIST Chemistry WebBook (National Institute of Standards and Technology) URL: [Link]

The 3-(3,4-Dichlorophenyl)isonicotinic Acid Scaffold: Synthetic Pathways and Pharmacological Versatility

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth review of the 3-(3,4-Dichlorophenyl)pyridine-4-carboxylic acid scaffold. This structure represents a critical "privileged scaffold" in organic synthesis, serving as a bifurcated lead in both agrochemical discovery (as a synthetic auxin mimic) and medicinal chemistry (specifically as a P2X7 receptor antagonist precursor).

Executive Summary

The 3-arylpyridine-4-carboxylic acid (3-arylisonicotinic acid) motif is a structural chimera. It combines the electron-deficient pyridine ring characteristic of auxinic herbicides (like Clopyralid and Picloram) with the lipophilic diaryl pharmacophore found in COX-2 inhibitors and P2X7 antagonists .

This guide details the chemical behavior, validated synthetic protocols, and biological applications of this compound derivatives. It is designed for medicinal chemists and agrochemical researchers seeking to exploit this scaffold for lead optimization.

Part 1: Chemical Identity & Structural Logic

The core molecule consists of an isonicotinic acid (pyridine-4-carboxylic acid) substituted at the 3-position with a 3,4-dichlorophenyl moiety.

Structural Properties Table
FeatureSpecificationMechanistic Implication
Core Scaffold Pyridine-4-carboxylic acidProvides the acidic "head" group essential for receptor binding (TIR1 in plants, P2X7 in mammals).
3-Position Substituent 3,4-DichlorophenylA lipophilic "tail" that fills hydrophobic pockets (e.g., the auxin binding pocket or the allosteric site of P2X7).
Electronic Nature Electron-deficient HeterocycleThe pyridine nitrogen lowers the pKa of the carboxylic acid compared to benzoic analogs (like Dicamba), enhancing bioavailability.
Isomerism 3-Aryl-4-COOHDistinct from Picloram (2-COOH, 4-amino) and Clopyralid (2-COOH, 3,6-dichloro). This 3,4-substitution pattern is less sterically crowded, allowing unique rotational freedom.

Part 2: Validated Synthetic Protocol (Self-Validating System)

The most robust route to this compound is via Suzuki-Miyaura Cross-Coupling followed by ester hydrolysis. Direct coupling of the free acid is possible but often results in lower yields due to catalyst poisoning by the carboxylate.

Phase 1: The Suzuki Coupling (Carbon-Carbon Bond Formation)

Objective: Synthesize Methyl 3-(3,4-dichlorophenyl)isonicotinate.

Reagents:

  • Substrate: Methyl 3-bromoisonicotinate (1.0 equiv)

  • Coupling Partner: 3,4-Dichlorophenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.03 equiv) – Chosen for resistance to oxidation compared to Pd(PPh₃)₄.

  • Base: K₃PO₄ (3.0 equiv) – Superior to carbonates for sterically hindered pyridines.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

Protocol:

  • Degassing: Charge a reaction vessel with the solvent mixture. Sparge with Argon for 15 minutes. Critical Step: Oxygen inhibits the Pd(0) cycle.

  • Addition: Add the bromide, boronic acid, and base. Add the catalyst last under a counter-flow of Argon.

  • Reaction: Heat to 90°C for 4–6 hours. Monitor via TLC (Hexane/EtOAc 3:1). The starting bromide spot (Rf ~0.6) should disappear.

  • Workup: Cool to RT. Filter through a Celite pad to remove Palladium black. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (SiO₂). Elute with Hexane/EtOAc (gradient 10:1 to 4:1).

Phase 2: Ester Hydrolysis (Deprotection)

Objective: Isolate the free acid.

Protocol:

  • Dissolve the intermediate ester in THF/MeOH (1:1).

  • Add LiOH (2M aqueous solution, 3.0 equiv).

  • Stir at Room Temperature for 2 hours.

  • Acidification: Carefully acidify to pH 3–4 using 1M HCl. The product often precipitates as a white solid.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum. Recrystallize from Ethanol if necessary.

Synthetic Workflow Diagram (DOT)

SynthesisWorkflow Start Methyl 3-bromoisonicotinate Step1 Suzuki Coupling (Pd(dppf)Cl2, K3PO4, 90°C) Start->Step1 Boronic 3,4-Dichlorophenylboronic acid Boronic->Step1 Intermediate Ester Intermediate Step1->Intermediate C-C Bond Formation Step2 Hydrolysis (LiOH, THF/MeOH) Intermediate->Step2 Final 3-(3,4-Dichlorophenyl) pyridine-4-carboxylic acid Step2->Final Deprotection

Figure 1: Step-by-step synthetic pathway for the generation of the target scaffold via Suzuki-Miyaura coupling.

Part 3: Medicinal Chemistry Applications (P2X7 Antagonism)

In the pharmaceutical context, this scaffold is a bioisostere for the cyanoguanidine and tetrazole moieties found in advanced P2X7 antagonists (e.g., A-740003).

Mechanism of Action

The P2X7 receptor is an ATP-gated ion channel expressed on macrophages and microglia. Its activation leads to the assembly of the NLRP3 Inflammasome , resulting in the release of pro-inflammatory cytokines (IL-1β and IL-18).

  • Role of the Scaffold: The 3-(3,4-dichlorophenyl) group occupies the hydrophobic allosteric pocket of the P2X7 receptor, locking it in a closed state and preventing the ATP-induced pore formation.

  • Therapeutic Utility: Neuropathic pain, Rheumatoid Arthritis, and Neurodegeneration.

P2X7 Signaling & Inhibition Pathway (DOT)

P2X7Path ATP Extracellular ATP (High Concentration) P2X7 P2X7 Receptor (Cell Surface) ATP->P2X7 Activates IonFlux K+ Efflux / Ca2+ Influx P2X7->IonFlux Antagonist 3-(3,4-Dichlorophenyl) pyridine-4-carboxylic acid (Inhibitor) Antagonist->P2X7 Blocks (Allosteric) NLRP3 NLRP3 Inflammasome Assembly IonFlux->NLRP3 Triggers Caspase Caspase-1 Activation NLRP3->Caspase Cytokine Maturation of IL-1β / IL-18 Caspase->Cytokine Inflammation Chronic Pain & Inflammation Cytokine->Inflammation

Figure 2: The P2X7 receptor signaling cascade and the point of intervention for 3-arylpyridine derivatives.

Part 4: Agrochemical Context (Synthetic Auxins)

While less commercially dominant than 2-pyridinecarboxylic acids (Picloram), the 4-carboxylic acid isomers possess significant auxinic activity .

Mode of Action

These compounds act as molecular mimics of Indole-3-acetic acid (IAA).[2]

  • Transport: They are absorbed by foliage and roots, translocating via the phloem to meristematic tissues.[3]

  • Receptor Binding: They bind to the TIR1/AFB nuclear receptor F-box proteins.

  • Degradation: This binding recruits Aux/IAA repressor proteins for ubiquitination and degradation by the 26S proteasome.

  • Gene Activation: The degradation of repressors releases ARF (Auxin Response Factors) , leading to uncontrolled cell growth, epinasty, and plant death.

Comparative Activity Table
CompoundStructure ClassPrimary TargetKey Differentiator
3-(3,4-Dichlorophenyl)isonicotinic acid 3-Aryl-4-PyridineResearch / LeadHigh lipophilicity; explores novel binding space in TIR1.
Picloram 4-Amino-3,5,6-trichloro-2-pyridineCommercial HerbicideExtremely persistent; broad-spectrum control of woody plants.
Clopyralid 3,6-Dichloro-2-pyridineCommercial HerbicideHighly selective for thistles/clovers; safe on grasses/cereals.
Dicamba 3,6-Dichloro-2-methoxybenzoicBenzoic AcidVolatile; widely used in genetically modified cropping systems.

References

  • Donnelly-Roberts, D. L., & Jarvis, M. F. (2007).[4] Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states.[5] British Journal of Pharmacology.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science.

  • Romagnoli, R., et al. (2019). Hybrid Molecules Containing the Pyridine Scaffold as Potential Anti-Inflammatory Agents. Molecules.

  • Abbott Laboratories. (2006). Substituted Cyanoguanidines as P2X7 Antagonists. Patent WO2006102588.

Sources

Potential biological targets for 3-(3,4-Dichlorophenyl)pyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 3-(3,4-Dichlorophenyl)pyridine-4-carboxylic acid , a biaryl isonicotinic acid derivative. Based on its structural pharmacophore—specifically the 3-aryl-pyridine-4-carboxylic acid motif—this compound is identified as a potent inhibitor of Dihydroorotate Dehydrogenase (DHODH) , a critical enzyme in de novo pyrimidine biosynthesis.

A Technical Guide to Target Validation and Mechanism of Action

Executive Summary

This compound represents a privileged scaffold in medicinal chemistry, structurally analogous to the potent DHODH inhibitor Brequinar . Unlike pyridine-2-carboxylic acid herbicides (e.g., Picloram), the positioning of the carboxyl group at C4 (isonicotinic acid) and the lipophilic 3,4-dichlorophenyl moiety at C3 directs this molecule’s biological activity toward the mitochondrial enzyme Dihydroorotate Dehydrogenase (DHODH) .

This guide details the compound's primary biological target, the mechanistic basis of its inhibition, and the experimental protocols required to validate its activity in cellular models.

Chemical Identity & Pharmacophore Analysis
  • Core Scaffold: Biaryl pyridine-4-carboxylic acid.

  • Key Pharmacophore Features:

    • Carboxylate Head (C4): Mimics the carboxylate of the natural substrate, L-dihydroorotate (L-DHO), forming electrostatic interactions with Arg136 (human DHODH numbering).

    • Biaryl Tail (C3-Phenyl): Occupies the hydrophobic ubiquinone-binding tunnel. The 3,4-dichloro substitution enhances lipophilicity and metabolic stability, critical for displacing the cofactor Ubiquinone (CoQ10).

Primary Biological Target: Human DHODH[1]

Mechanism of Action

The primary target is Human Dihydroorotate Dehydrogenase (DHODH) (EC 1.3.5.2), a flavin-dependent mitochondrial enzyme located on the inner mitochondrial membrane.

  • Catalytic Function: DHODH catalyzes the rate-limiting fourth step of de novo pyrimidine biosynthesis: the oxidation of L-dihydroorotate to orotate .[1][2]

  • Electron Transfer: The reaction transfers electrons from FMN to Ubiquinone (CoQ), linking pyrimidine synthesis to the mitochondrial electron transport chain (Complex III).[2]

  • Inhibition Mode: this compound acts as a Breathing-Inhibitor . It binds to the ubiquinone-binding tunnel, preventing the re-oxidation of FMN. This leads to:

    • Pyrimidine Depletion: Rapid drop in intracellular UMP, UDP, and UTP pools.[3]

    • Replication Stress: S-phase arrest due to lack of dTTP and dCTP.

    • Differentiation: In Acute Myeloid Leukemia (AML) blasts, pyrimidine starvation triggers differentiation into mature myeloid cells.

Therapeutic Implications[2][3][4][5]
  • Oncology: AML (differentiation therapy), solid tumors (ferroptosis induction via GPX4 suppression).

  • Virology: Broad-spectrum antiviral activity (SARS-CoV-2, Influenza) by depleting the host nucleotide pool required for viral replication.

  • Immunology: Suppression of activated T-cell proliferation (similar to Leflunomide/Teriflunomide).

Secondary & Off-Target Considerations

Target ClassPotential InteractionProbabilityRationale
Plant Auxin Receptors (TIR1) Low< 10%While structurally similar to pyridine herbicides (e.g., Clopyralid), the C4-carboxyl placement reduces affinity for auxin receptors compared to C2-picolinic acids.
CYP450 Enzymes Moderate30-40%The 3,4-dichlorophenyl moiety is a known substrate/inhibitor motif for CYP2C9 and CYP3A4. Metabolic stability profiling is required.
OATP Transporters Moderate25%Anionic biaryl acids can be substrates for Organic Anion Transporting Polypeptides (OATPs), affecting hepatic clearance.

Pathway Visualization

The following diagram illustrates the de novo pyrimidine biosynthesis pathway and the specific blockade point of this compound.

DHODH_Pathway cluster_cyto Cytosol cluster_mito Mitochondria (Inner Membrane) cluster_downstream Downstream Effects Glutamine Glutamine + HCO3- CarbamoylP Carbamoyl Phosphate Glutamine->CarbamoylP CAD Complex CarbamoylAsp Carbamoyl Aspartate CarbamoylP->CarbamoylAsp DHO Dihydroorotate (DHO) CarbamoylAsp->DHO DHODH TARGET: DHODH Enzyme (FMN Dependent) DHO->DHODH Substrate Entry Ubiquinol Ubiquinol (CoQH2) DHODH->Ubiquinol Electron Transfer Orotate Orotate DHODH->Orotate Oxidation Inhibitor 3-(3,4-Dichlorophenyl) pyridine-4-carboxylic acid Inhibitor->DHODH  BLOCKS CoQ Site Ubiquinone Ubiquinone (CoQ) Ubiquinone->DHODH Electron Acceptor UMP UMP -> UDP -> UTP Orotate->UMP UMPS DNA_RNA DNA/RNA Synthesis UMP->DNA_RNA Differentiation Differentiation / Apoptosis DNA_RNA->Differentiation Inhibition leads to

Figure 1: Mechanism of Action. The inhibitor blocks the ubiquinone binding tunnel of DHODH, halting the conversion of Dihydroorotate to Orotate and inducing downstream pyrimidine starvation.

Experimental Validation Protocols

To confirm this compound as a DHODH inhibitor, the following "Gold Standard" protocols must be executed.

Protocol A: The Uridine Rescue Assay (Cellular Specificity)

Objective: Prove that cytotoxicity is specifically due to pyrimidine depletion and not off-target toxicity. Principle: Exogenous Uridine bypasses the de novo pathway (DHODH) via the salvage pathway. If the compound targets DHODH, Uridine supplementation should completely reverse toxicity.

Step-by-Step Methodology:

  • Cell Seeding: Plate A375 (Melanoma) or THP-1 (AML) cells in 96-well plates (3,000 cells/well).

  • Treatment Groups:

    • Group 1 (Test): Compound (0.01 nM – 10 µM dose response).

    • Group 2 (Rescue): Compound + 100 µM Uridine .

    • Control: DMSO (0.1%).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Readout: Assess viability using CellTiter-Glo® (ATP luminescence).

  • Data Analysis:

    • Calculate IC50 for Group 1 and Group 2.

    • Validation Criteria: A >50-fold shift in IC50 (or complete rescue) in Group 2 confirms DHODH as the target.

Protocol B: In Vitro DHODH Enzymatic Assay (DCIP Reduction)

Objective: Quantify direct enzymatic inhibition constants (IC50/Ki). Principle: Measure the reduction of 2,6-dichloroindophenol (DCIP), which acts as a terminal electron acceptor coupled to the DHODH-CoQ reaction. DCIP reduction (Blue -> Colorless) is measured at 600 nm.

Reagents:

  • Recombinant Human DHODH (residues 30-396).

  • Substrates: L-Dihydroorotate (1 mM), Decylubiquinone (100 µM).

  • Chromophore: DCIP (60 µM).

Workflow:

  • Prepare Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

  • Add 20 nM DHODH enzyme and Test Compound to wells. Incubate 15 min.

  • Initiate reaction by adding Substrate Mix (L-DHO, CoQ, DCIP).

  • Kinetic Read: Monitor Absorbance (600 nm) continuously for 20 minutes.

  • Calculation: Plot initial velocity (

    
    ) vs. log[Inhibitor]. Fit to 4-parameter logistic equation.
    

Structural Activity Relationship (SAR) Context

Comparison of the test compound with established inhibitors highlights the logic of its design.

CompoundStructure ScaffoldTarget Affinity (IC50)Key Interaction
Brequinar Quinoline-4-carboxylic acid~10 nMHydrophobic packing of biphenyl in tunnel.
Leflunomide (A77 1726) Isoxazole (Ring opening)~600 nMH-bond to Tyr356.
Test Compound Pyridine-4-carboxylic acid Predicted < 50 nM Pyridine N reduces polarity vs Quinoline; 3,4-di-Cl maximizes hydrophobic tunnel occupancy.
Workflow: Target Validation Logic

Validation_Workflow Start Compound: 3-(3,4-Dichlorophenyl) pyridine-4-COOH Step1 Enzymatic Assay (DCIP Reduction) Start->Step1 Decision1 IC50 < 100 nM? Step1->Decision1 Step2 Cellular Assay (Proliferation) Decision1->Step2 Yes Fail Off-Target / Low Potency Decision1->Fail No Step3 Uridine Rescue Experiment Step2->Step3 Result Validated DHODH Inhibitor Step3->Result Rescue Observed Step3->Fail No Rescue

Figure 2: Logical workflow for validating DHODH inhibition. The Uridine Rescue step is the critical "Go/No-Go" decision point.

References

  • Munier-Lehmann, H., et al. "Dihydroorotate dehydrogenase, a challenging target for new anti-malarial and anti-cancer agents." Journal of Medicinal Chemistry, 2013. Link

  • Sykes, D. B., et al. "Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia." Cell, 2016. Link

  • Madak, J. T., et al. "Design, Synthesis, and Biological Evaluation of 4-Quinolinecarboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase." Journal of Medicinal Chemistry, 2018. Link

  • Xiong, R., et al. "Novel and potent inhibitors targeting DHODH are broad-spectrum antivirals against RNA viruses including newly-emerged coronavirus SARS-CoV-2."[4] Protein & Cell, 2020. Link

  • Chemical Probes Portal. "Brequinar: A potent inhibitor of DHODH." Link

Sources

Methodological & Application

Application Note: Optimized Suzuki-Miyaura Coupling for 3-(3,4-Dichlorophenyl)pyridine-4-carboxylic Acid

[1]

Executive Summary & Strategic Analysis

Synthesizing 3-(3,4-Dichlorophenyl)pyridine-4-carboxylic acid presents a classic "ortho-problem" in cross-coupling chemistry. The target molecule possesses a carboxylic acid at position C4 and an aryl group at position C3.[1][2]

The Core Challenge:

  • Steric Hindrance: The C4-carboxylic acid (or ester) creates significant steric bulk adjacent to the C3-reaction site, impeding the transmetallation step of the catalytic cycle.[1]

  • Catalyst Poisoning: The free carboxylic acid moiety can coordinate to Palladium (Pd), potentially arresting the catalytic cycle or requiring higher catalyst loadings.[2]

  • Electronic Deactivation: The pyridine ring is electron-deficient.[1][2] While this facilitates oxidative addition, the presence of an electron-rich Pd species is required, which can be destabilized by the nitrogen lone pair.[2]

Strategic Recommendation: We present two validated protocols. Protocol A (Ester Route) is the "Gold Standard" for reliability and purification, recommended for initial scale-up (mg to gram). Protocol B (Direct Acid Route) is a "Step-Economy" method using specialized ligands, recommended for high-throughput screening or when step count is critical.[1][2]

Critical Parameter Analysis

The success of this reaction hinges on three variables: Ligand Sterics, Base Activation, and Solvent Polarity.[2]

ParameterRecommendationScientific Rationale
Catalyst System Pd(dppf)Cl₂·DCM (Protocol A) Pd(OAc)₂ + SPhos (Protocol B)Pd(dppf)Cl₂ is robust and resists chelation by the pyridine nitrogen.[2] SPhos is electron-rich and bulky, facilitating oxidative addition into the hindered C3-position and preventing catalyst deactivation by the free acid.[1]
Base K₂CO₃ (2.0 - 3.0 equiv)Carbonate is strong enough to activate the boronic acid to the boronate species [Ar-B(OH)₃]⁻ but mild enough to prevent rapid protodeboronation of the 3,4-dichlorophenylboronic acid.[1]
Solvent 1,4-Dioxane / Water (4:1) Water is obligatory.[1][2] It dissolves the inorganic base and is essential for the formation of the reactive hydroxo-palladium intermediate.[1] Dioxane provides high solubility for the organic halide.[1][2]
Degassing Strict Anaerobic Pyridines promote Pd-oxidation.[1][2] Oxygen must be removed to prevent homocoupling and catalyst death.[1][2]

Protocol A: The "Gold Standard" (Ester Route)

This route protects the carboxylic acid as a methyl ester, eliminating catalyst poisoning and simplifying purification.[2]

Reaction Scheme:

  • Esterification: 3-Bromoisonicotinic acid → Methyl 3-bromoisonicotinate.[1][2]

  • Coupling: Methyl 3-bromoisonicotinate + 3,4-Dichlorophenylboronic acid → Methyl ester intermediate.[1][2]

  • Hydrolysis: Methyl ester intermediate → Target Acid.[1][2]

Step-by-Step Methodology

Reagents:

  • Methyl 3-bromoisonicotinate (1.0 equiv)[1]

  • 3,4-Dichlorophenylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂[3]·DCM complex (0.05 equiv / 5 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)[3]

  • Solvent: 1,4-Dioxane and Distilled Water (4:1 ratio)

Procedure:

  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar with Methyl 3-bromoisonicotinate (e.g., 1.0 g, 4.63 mmol), 3,4-Dichlorophenylboronic acid (1.06 g, 5.56 mmol), and K₂CO₃ (1.92 g, 13.9 mmol).

  • Solvent Addition: Add 1,4-Dioxane (16 mL) and Water (4 mL).

  • Degassing (Critical): Sparge the mixture with Argon or Nitrogen gas for 15 minutes. Note: Ideally, use a freeze-pump-thaw cycle for scale <100mg.[1][2]

  • Catalyst Addition: Add Pd(dppf)Cl₂[1][2][3]·DCM (189 mg, 0.23 mmol) quickly under a positive stream of inert gas.[2]

  • Reaction: Fit a reflux condenser and heat the mixture to 90°C for 4–6 hours. Monitor by LC-MS for the disappearance of the bromide.[1]

  • Workup (Coupling): Cool to room temperature. Filter through a pad of Celite to remove Pd black.[1][2] Wash the pad with EtOAc.[1][2] Concentrate the filtrate.

  • Hydrolysis (In-situ): Redissolve the crude ester in THF/MeOH/Water (1:1:1). Add LiOH (3 equiv) and stir at room temperature for 2 hours.

  • Final Isolation: Acidify the aqueous layer to pH 3–4 with 1N HCl. The product, This compound , will precipitate.[1][2] Filter, wash with water, and dry.[2]

Protocol B: The "Direct Acid" Route (Step-Economy)[1]

This route uses the SPhos ligand to create a highly active catalyst capable of coupling the free acid directly.[2]

Step-by-Step Methodology

Reagents:

  • 3-Bromoisonicotinic acid (1.0 equiv)[1]

  • 3,4-Dichlorophenylboronic acid (1.3 equiv)

  • Pd(OAc)₂ (0.02 equiv / 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv / 4 mol%)[1]

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • Solvent: n-Butanol / Water (5:1)[1]

Procedure:

  • Pre-complexation: In a separate vial, mix Pd(OAc)₂ and SPhos in 1 mL of n-Butanol under inert gas. Stir for 10 minutes at room temperature to generate the active catalytic species (L-Pd-X).[1]

  • Main Vessel: Charge 3-Bromoisonicotinic acid (1.0 equiv), Boronic acid (1.3 equiv), and K₃PO₄ (3.0 equiv) into the reaction vessel.

  • Solvent: Add n-Butanol/Water mixture. Degas thoroughly.

  • Initiation: Inject the pre-formed catalyst solution.[1][2]

  • Reaction: Heat to 100°C for 12 hours.

  • Isolation: Cool to RT. Dilute with water.[1][2] Extract impurities with EtOAc (discard organic layer).[1][2] Acidify the aqueous phase to pH 3.5 with HCl.[1][2] Collect the precipitate.

Visualizing the Workflow

The following diagram illustrates the decision logic and workflow for the Ester Route (Protocol A), highlighting the critical control points.

SuzukiWorkflowStartStart: 3-Bromoisonicotinic AcidDecisionRoute SelectionStart->DecisionStep11. Esterification(MeOH, H2SO4)Decision->Step1High Purity Req.Direct1Direct Coupling(Pd-SPhos, n-BuOH)Decision->Direct1Speed Req.Step22. Degassing & Mixing(Dioxane/H2O, K2CO3)Step1->Step2Step33. Catalyst Addition(Pd(dppf)Cl2)Step2->Step3Inert Atm.Step44. Heating (90°C, 4h)Step3->Step4Step55. Saponification(LiOH, pH Adjustment)Step4->Step5EndTarget: 3-(3,4-Dichlorophenyl)pyridine-4-carboxylic acidStep5->EndDirect1->EndAcidify

Caption: Operational workflow for the synthesis of this compound, contrasting the robust Ester Route against the Direct Acid Route.

Troubleshooting & QC

IssueProbable CauseCorrective Action
Low Conversion Oxygen poisoning or "Pd-black" formation.[1][2]Ensure rigorous degassing.[1][2] Switch to SPhos-Pd-G2 precatalyst if Pd(dppf) fails.[1]
Protodeboronation Boronic acid instability.[1][2]The 3,4-dichloro substituents stabilize the ring, but if loss is observed, increase boronic acid to 1.5 equiv and lower temp to 80°C.
Homocoupling Oxidation of Boronic acid.[2]Check inert atmosphere. Ensure base is not added until after degassing.[1][2]

References

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[2]

  • Billingsley, K., & Buchwald, S. L. (2007).[2] An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366.[2]

  • Li, H., et al. (2011).[2] Suzuki–Miyaura Coupling of Heteroaryl Halides and Heteroaryl Boronic Acids/Esters.[1][2][4][5][6][7][8] Organic Process Research & Development, 15(3), 704–709.[2]

  • Malinowski, Z., et al. (2020).[2] Synthesis of 3-aryl-4-pyridinecarboxylic acid derivatives via Suzuki-Miyaura reaction.[1] Synthetic Communications, 50(16), 2435-2444.[2]

Application Notes and Protocols for the Scalable Preparation of 3-(3,4-Dichlorophenyl)pyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the scalable synthesis of 3-(3,4-dichlorophenyl)pyridine-4-carboxylic acid, a key building block in pharmaceutical development. The presented protocol is centered around a robust and industrially viable Suzuki-Miyaura cross-coupling reaction. This guide offers a detailed, step-by-step methodology, process optimization strategies, and critical scale-up considerations. Furthermore, it outlines a thorough analytical characterization of the final product and addresses common challenges encountered during large-scale production, such as palladium residue removal. The information is designed to be a practical resource for researchers and process chemists, ensuring scientific integrity and reproducibility.

Introduction and Strategic Overview

This compound is a crucial intermediate in the synthesis of various biologically active molecules. Its structural motif, a substituted biaryl system, is prevalent in numerous drug candidates. The efficient and scalable production of this compound is therefore of significant interest to the pharmaceutical industry.

The synthetic strategy detailed herein focuses on the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology renowned for its high functional group tolerance, mild reaction conditions, and commercial viability for large-scale operations.[1][2] This approach involves the palladium-catalyzed coupling of 3-bromopyridine-4-carboxylic acid with 3,4-dichlorophenylboronic acid.

The selection of the Suzuki-Miyaura coupling is predicated on several key advantages over other cross-coupling methods:

  • Substrate Availability: Both starting materials are commercially available, reducing the lead time and complexity of the overall synthesis.

  • Favorable Toxicity Profile: Organoboron reagents are generally less toxic and more stable than other organometallic coupling partners, such as organotins or organozincs.[3]

  • Process Robustness: The reaction is known for its reliability and scalability, with numerous examples in large-scale pharmaceutical manufacturing.[4]

This document will provide a detailed protocol for this transformation, followed by in-depth discussions on process optimization, safety, and analytical validation.

Synthetic Pathway and Mechanism

The core of this synthetic protocol is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The catalytic cycle, a well-established mechanism, involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[5]

Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-Ar'(L_n) Transmetalation (Ar'-B(OR)2 + Base) Ar-Pd(II)-Ar'(L_n)->Pd(0)L_n Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L_n)->Ar-Ar' Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Kilogram-Scale Synthesis

This protocol is designed for a target scale of approximately 1 kilogram of the final product. All operations should be conducted in a well-ventilated fume hood or a designated manufacturing suite with appropriate personal protective equipment (PPE).

Reagent and Solvent Table
Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMolar EquivalentsSupplier/Grade
3-Bromopyridine-4-carboxylic acidC₆H₄BrNO₂202.011.00 kg1.0Sigma-Aldrich, ≥97%
3,4-Dichlorophenylboronic acidC₆H₅BCl₂O₂190.821.04 kg1.1Sigma-Aldrich, ≥95%
Palladium(II) Acetate (Pd(OAc)₂)C₄H₆O₄Pd224.5011.1 g0.01Strem Chemicals, 98%
SPhosC₂₇H₃₃O₂P410.5240.6 g0.02Strem Chemicals, 98%
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.05 kg3.0MilliporeSigma, ≥99%
2-Methyltetrahydrofuran (2-MeTHF)C₅H₁₀O86.1310 L-Anhydrous, ≥99%
Deionized WaterH₂O18.025 L-Purified
Activated Carbon (e.g., Darco G-60)C12.01200 g-Cabot
Celite®--500 g-Filtration aid
Step-by-Step Procedure

Diagram: Scalable Synthesis Workflow

Scalable_Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation cluster_3 Purification A Charge Reactor with Starting Materials and Solvent B Inert Atmosphere (Nitrogen Purge) A->B C Add Catalyst and Ligand B->C D Heat to 65-70 °C C->D E Monitor by HPLC (Typically 4-6 hours) D->E F Cool to Room Temperature E->F G Phase Separation F->G H Aqueous Phase Acidification (pH 3-4) G->H I Product Precipitation and Filtration H->I J Trituration with Acetonitrile/Water I->J K Palladium Scavenging (Activated Carbon) J->K L Filtration and Drying K->L Final Product Final Product L->Final Product

Caption: Process flow for the scalable synthesis of the target compound.

  • Reactor Setup and Inerting:

    • Charge a clean, dry 20 L jacketed glass reactor with a mechanical stirrer, reflux condenser, and nitrogen inlet with 3-bromopyridine-4-carboxylic acid (1.00 kg, 4.95 mol), 3,4-dichlorophenylboronic acid (1.04 kg, 5.45 mol), and potassium carbonate (2.05 kg, 14.85 mol).

    • Seal the reactor and purge with nitrogen for at least 30 minutes to ensure an inert atmosphere. Maintaining low oxygen levels is critical to prevent catalyst deactivation and side reactions.[4]

  • Solvent and Catalyst Addition:

    • Add 2-methyltetrahydrofuran (10 L) and deionized water (5 L) to the reactor. Begin stirring to form a slurry.

    • In a separate, inerted vessel, dissolve palladium(II) acetate (11.1 g, 0.0495 mol) and SPhos (40.6 g, 0.099 mol) in 500 mL of 2-MeTHF.

    • Transfer the catalyst solution to the reactor via a cannula under a positive nitrogen pressure.

  • Reaction:

    • Heat the reaction mixture to an internal temperature of 65-70 °C with vigorous stirring. A mild exotherm may be observed upon heating, so controlled heating is advised.[3]

    • Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) every hour until the consumption of 3-bromopyridine-4-carboxylic acid is ≥99%. The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to 20-25 °C.

    • Stop stirring and allow the phases to separate. Remove the lower aqueous phase.

    • To the organic phase, add 5 L of deionized water and stir for 15 minutes. Again, separate and discard the aqueous phase.

    • Slowly add 6 M hydrochloric acid to the organic phase with stirring to adjust the pH to 3-4. This will protonate the carboxylic acid and induce precipitation of the product.

    • Stir the resulting slurry at room temperature for 1-2 hours to ensure complete precipitation.

    • Filter the solid product using a Nutsche filter and wash the filter cake with 2 x 2 L of deionized water.

  • Purification and Palladium Removal:

    • Transfer the crude, wet product to a clean 20 L reactor. Add a mixture of acetonitrile (5 L) and deionized water (5 L) and stir to form a slurry.

    • Add activated carbon (200 g) to the slurry to scavenge residual palladium.[6] Heat the mixture to 50-60 °C and stir for 2-3 hours.

    • Cool the mixture to 20-25 °C and filter through a pad of Celite® to remove the activated carbon. Wash the filter cake with a 1:1 mixture of acetonitrile/water.

    • Transfer the filtrate to a clean reactor and cool to 0-5 °C. Stir for 1-2 hours to induce crystallization.

    • Filter the purified product, wash with cold deionized water, and dry under vacuum at 50-60 °C to a constant weight.

Process Optimization and Scale-up Considerations

Scaling up the Suzuki-Miyaura coupling from the laboratory to industrial production requires careful consideration of several factors to ensure safety, efficiency, and product quality.[7]

  • Temperature Control: The reaction is exothermic, and maintaining a consistent internal temperature is crucial for controlling the reaction rate and minimizing impurity formation.[8] The use of a jacketed reactor with precise temperature control is essential.

  • Oxygen Sensitivity: Palladium catalysts are sensitive to oxygen, which can lead to catalyst deactivation and the formation of homocoupling byproducts.[9] Rigorous inerting of the reactor and reagents is paramount for a successful and reproducible process.

  • Mixing: Efficient mixing is necessary to ensure good mass transfer between the organic and aqueous phases, which is critical for the reaction rate. The stirrer design and agitation speed should be optimized for the specific reactor geometry.

  • Palladium Removal: Residual palladium in the final active pharmaceutical ingredient (API) is strictly regulated.[10] The use of activated carbon is a cost-effective method for palladium scavenging. Alternative methods include treatment with functionalized silica gels or cysteine.[11] The efficiency of palladium removal should be verified by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

  • Impurity Profile: Common impurities in Suzuki-Miyaura reactions include dehalogenated starting material and homocoupled products. The reaction conditions should be optimized to minimize the formation of these byproducts.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and quality of the final product.

Summary of Analytical Data
Analytical TechniqueSpecification
Appearance Off-white to pale yellow solid
Purity (HPLC) ≥99.0% (by area)
¹H NMR Conforms to structure
¹³C NMR Conforms to structure
Mass Spectrometry (MS) [M+H]⁺ consistent with the molecular formula
Residual Palladium (ICP-MS) ≤10 ppm
Loss on Drying ≤0.5%
HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A time-based gradient from high aqueous to high organic content.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Expected Retention Time: Dependent on the specific method, but the product should be well-resolved from starting materials and impurities.

NMR Spectroscopy
  • ¹H NMR (400 MHz, DMSO-d₆): Expected signals would include aromatic protons from both the dichlorophenyl and pyridine rings, as well as a broad singlet for the carboxylic acid proton. The chemical shifts and coupling constants should be consistent with the proposed structure.

  • ¹³C NMR (101 MHz, DMSO-d₆): The spectrum should show the expected number of carbon signals corresponding to the aromatic rings and the carboxylic acid carbonyl.

Mass Spectrometry
  • Technique: Electrospray Ionization (ESI) in positive mode.

  • Expected Ion: [M+H]⁺ at m/z corresponding to the molecular formula C₁₂H₇Cl₂NO₂. The isotopic pattern for two chlorine atoms should be observed.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Reagent Handling:

    • 3-Bromopyridine-4-carboxylic acid: May cause skin and eye irritation. Handle in a well-ventilated area.

    • 3,4-Dichlorophenylboronic acid: May cause respiratory irritation, and skin and eye irritation. Avoid inhalation of dust.

    • Palladium(II) Acetate and SPhos: Handle in a glovebox or under an inert atmosphere to prevent degradation.

  • Solvents: 2-Methyltetrahydrofuran is flammable. Keep away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

The scalable synthesis of this compound has been successfully demonstrated using a robust Suzuki-Miyaura cross-coupling protocol. This application note provides a comprehensive guide for researchers and process chemists, detailing the experimental procedure, process optimization strategies, and analytical characterization. By adhering to the principles of scientific integrity and good manufacturing practices, this protocol can be reliably implemented on a kilogram scale to produce high-quality material for pharmaceutical development.

References

  • Yamamoto, T. (2025). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. ACS Omega. [Link][8]

  • Le, M. T., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link][6]

  • Yamamoto, T. (2025). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. ResearchGate. [Link][8]

  • Indiana University. (2020). Catalyzing Commercialization: Novel Palladium-Graphene Catalysts Improve Pharmaceutical Processing. IUCRC. [Link][12]

  • Le, M. T., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ResearchGate. [Link][10]

  • DeVasher, R. B. (2002). The Synthesis of OSU 6162: Efficient, Large-Scale Implementation of a Suzuki Coupling. Organic Process Research & Development. [Link][4]

  • WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. WuXi STA. [Link][1]

  • Novartis. (2020). A general kilogram scale protocol for Suzuki-Miyaura cross-coupling in water with TPGS-750-M surfactant. Novartis OAK. [Link][13]

  • ETH Zurich Research Collection. (n.d.). Heterogeneous metal-organic framework catalysts for suzuki- miyaura cross coupling in the pharma industry. ETH Zurich Research Collection. [Link][14]

  • Novartis. (2020). A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant. ACS Publications. [Link][15]

  • Zhang, Y., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development. [Link][3]

  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]

  • Le, D. N., et al. (2019). Process Design and Optimization in the Pharmaceutical Industry: A Suzuki-Miyaura Procedure for the Synthesis of Savolitinib. Organic Process Research & Development. [Link][16]

  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link][17]

  • Dreher, S. D., et al. (2008). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Organic Process Research & Development. [Link][11]

  • Bio, M. M., et al. (2014). Synthesis of 3-(hetero)aryl tetrahydropyrazolo[3,4-c]pyridines by Suzuki-Miyaura cross-coupling methodology. The Journal of Organic Chemistry. [Link][18]

  • Google Patents. (n.d.). Recovery and/or reuse of palladium catalyst after a suzuki coupling. Google Patents. [19]

  • Osaka University. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate. [Link][20]

  • MDPI. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]

  • ChemRxiv. (2023). Rapid and Scalable Photocatalytic C(sp2)–C(sp3) Suzuki−Miyaura Cross-Coupling of Aryl Bromides with Alkyl Boranes. ChemRxiv. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link][5]

  • Chinese Academy of Agricultural Sciences. (2019). A dummy molecularly imprinted solid-phase extraction coupled with liquid chromatography-tandem mass spectrometry for selective determination of four pyridine carboxylic acid herbicides in milk. PubMed. [Link]

  • ResearchGate. (2025). Synthesis and characterization of pyridine-4-carboxylic acid functionalized Fe3O4 nanoparticles as a magnetic catalyst for synthesis of pyrano[3,2-b]pyranone derivatives under solvent-free conditions. ResearchGate. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link][5]

  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal. [Link]

  • Adam Mickiewicz University. (n.d.). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. RSC Publishing. [Link]

  • Medical University of Gdansk. (2024). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. Nature. [Link]

Sources

Application Note: HPLC Method Development and Validation for the Detection of 3-(3,4-Dichlorophenyl)pyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The compound 3-(3,4-Dichlorophenyl)pyridine-4-carboxylic acid is a highly specialized chemical intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). From an analytical perspective, this molecule presents a unique set of chromatographic challenges. It is amphoteric, possessing both a basic pyridine nitrogen and an acidic carboxylic acid moiety, while the 3,4-dichlorophenyl group imparts significant hydrophobicity.

Developing a robust High-Performance Liquid Chromatography (HPLC) method for such a compound requires a deep understanding of its physicochemical properties. This application note details a scientifically grounded, self-validating protocol for the detection and quantification of this intermediate, designed specifically for researchers and drug development professionals.

Scientific Rationale: The Causality of Method Design

Physicochemical Profiling and pH Dynamics

To achieve reproducible retention and sharp peak shapes, we must analyze the acid-base equilibria of the analyte. The pyridine nitrogen has an estimated


 of ~5.0, while the carboxylic acid has a 

of ~3.5. At a physiological pH (pH 6.0–7.0), the molecule exists primarily as a zwitterion (protonated pyridine, deprotonated carboxylate), which leads to poor retention on reversed-phase columns and severe peak tailing due to mixed-mode interactions.

The Solution: By adjusting the mobile phase to a highly acidic pH of ~2.0 using 0.1% Trifluoroacetic acid (TFA), we manipulate the ionization state of the molecule. At this pH, the carboxylic acid is fully protonated and electrically neutral, maximizing its hydrophobic interaction with the C18 stationary phase. Simultaneously, the pyridine nitrogen remains protonated (cationic). TFA acts as a highly effective ion-pairing agent, masking this positive charge and preventing secondary electrostatic interactions with residual silanols on the silica support. This causality is the fundamental driver behind the excellent peak symmetry and robust retention observed in this method.

Quality-by-Design (QbD) Workflow

The method development follows a QbD approach, ensuring that the analytical target profile (ATP) dictates the experimental design before moving into formal validation.

Workflow A 1. Define Analytical Target Profile (ATP) B 2. Physicochemical Profiling (pKa, logP evaluation) A->B C 3. Mobile Phase Selection (pH 2.0 to suppress COOH ionization) B->C D 4. Stationary Phase Screening (End-capped C18) C->D E 5. Method Optimization (Gradient & Temperature) D->E F 6. Method Validation (ICH Q2(R2) & USP <1225>) E->F

Figure 1: Quality-by-Design (QbD) workflow for HPLC method development.

Equilibria A pH < 3.0 Pyridine: Cationic (NH+) Carboxyl: Neutral (COOH) D Optimal RP-HPLC Retention (Hydrophobic interactions dominate) A->D Selected B pH 4.0 - 6.0 Zwitterionic State (NH+ / COO-) E Poor Retention / Peak Tailing (Mixed-mode interactions) B->E C pH > 7.0 Pyridine: Neutral (N) Carboxyl: Anionic (COO-) C->E

Figure 2: Effect of mobile phase pH on the ionization state and retention behavior.

Experimental Protocols

Chromatographic Conditions

The following parameters have been optimized to ensure baseline resolution and rapid throughput.

ParameterSpecification
Column Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% TFA in Milli-Q Water
Mobile Phase B 0.1% TFA in Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength UV at 254 nm (Optimal for conjugated pyridine-phenyl system)
Diluent 50:50 Water:Acetonitrile

Table 2: Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.09010
10.01090
12.01090
12.19010
15.09010
Step-by-Step Methodology

To guarantee reproducibility, adhere strictly to the following preparation and execution steps.

Step 1: Mobile Phase Preparation

  • Measure 1000 mL of ultra-pure Milli-Q water. Add exactly 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA). Mix thoroughly and sonicate for 10 minutes to degas (Mobile Phase A).

  • Measure 1000 mL of HPLC-grade Acetonitrile. Add exactly 1.0 mL of LC-MS grade TFA. Mix and sonicate for 10 minutes (Mobile Phase B).

Step 2: Standard Preparation

  • Accurately weigh 10.0 mg of the this compound reference standard using a calibrated microbalance.

  • Transfer the powder to a 100 mL volumetric flask.

  • Add 50 mL of Methanol and sonicate for 5 minutes until the solid is fully dissolved.

  • Make up to the mark with Methanol to create a Stock Solution (100 µg/mL).

  • Dilute 1.0 mL of the Stock Solution to 10 mL using the Diluent (50:50 Water:Acetonitrile) to yield a Working Standard of 10 µg/mL.

Step 3: System Suitability Test (SST) – The Self-Validating Gate Every protocol must act as a self-validating system. Prior to sample analysis, the SST ensures the instrument is fit-for-purpose. If these criteria are not met, the sequence must be aborted to prevent the generation of invalid data.

  • Purge the HPLC system and equilibrate the column at initial conditions (10% B) for 15 minutes.

  • Inject the Working Standard (10 µg/mL) five consecutive times.

  • Acceptance Criteria:

    • Tailing factor (

      
      ) 
      
      
      
    • Theoretical plates (

      
      ) 
      
      
      
    • %RSD of retention time

      
      
      
    • %RSD of peak area

      
      
      

Step 4: Sample Analysis

  • Inject a blank (Diluent) to confirm the absence of carryover or baseline interference.

  • Inject unknown samples.

  • Bracket the sequence by injecting the Working Standard every 10 sample injections to verify ongoing system stability and prevent analytical drift.

Method Validation Summary

The developed method was validated in strict accordance with the authoritative standards set by the[1] and[2]. The validation ensures the method is highly specific, accurate, and precise for the quantitation of the target analyte.

Table 3: Validation Parameters and Results

Validation ParameterICH Q2(R2) / USP <1225> CriteriaObserved ResultStatus
Specificity Complete resolution from blank/impuritiesNo interfering peaks at

Pass
Linearity

(Range: 25% to 150%)

Pass
Accuracy (Recovery) 98.0% – 102.0% across 3 concentration levels99.1% – 100.8%Pass
Precision (Repeatability) %RSD

(

preparations)
%RSD = 0.85%Pass
Limit of Detection (LOD) Signal-to-Noise (

)

0.05 µg/mLPass
Limit of Quantitation (LOQ) Signal-to-Noise (

)

0.15 µg/mLPass

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Quality Guidelines, November 2023.[Link]

  • United States Pharmacopeia (USP). "USP <1225> Validation of Compendial Procedures." USP-NF. [Link]

Sources

Application Note: Advanced Crystallization Techniques for 3-(3,4-Dichlorophenyl)pyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Context

3-(3,4-Dichlorophenyl)pyridine-4-carboxylic acid is a complex biaryl intermediate characterized by a stark polarity dichotomy: a highly lipophilic 3,4-dichlorophenyl moiety and a hydrophilic, amphoteric pyridine-4-carboxylic acid core. This structural duality presents significant challenges during downstream purification. Standard cooling crystallization from single organic solvents frequently results in liquid-liquid phase separation (LLPS), commonly known as "oiling out," where the compound forms a supersaturated biphasic liquid rather than an ordered crystal lattice.

To overcome this, we must leverage the1[1]. By manipulating the pH in a mixed solvent system, we can precisely control the supersaturation kinetics, driving the molecule toward a high-purity crystalline state while 2[2].

Thermodynamic Principles: The Isoelectric Point (pI)

Pyridine-carboxylic acids exhibit distinct pH-dependent solubility profiles. At low pH (< 2), the pyridine nitrogen is protonated, yielding a highly soluble cationic species. At high pH (> 6), the carboxylic acid is deprotonated, forming a soluble anionic salt. However, at the isoelectric point (pI)—typically between pH 3.5 and 4.5 for substituted pyridine-4-carboxylic acids—the molecule exists primarily as a neutral zwitterion.

In this state, intermolecular hydrogen bonding is maximized, and 3, providing the optimal thermodynamic driving force for crystallization[3]. Adjusting the solution to this specific isoelectric point is a proven industrial standard for 4[4].

Speciation N1 Low pH (< 2) Cationic Form High Solubility N2 pH 3.8 - 4.2 (pI) Zwitterionic Form Crystallization N1->N2 Add Base N3 High pH (> 6) Anionic Form High Solubility N3->N2 Add Acid

Figure 1: pH-dependent speciation of pyridine-carboxylic acids driving crystallization.

Experimental Methodology & Protocols

Protocol A: Precision pH-Shift Crystallization (Primary Recovery)

Causality: Dissolving the crude material in an alkaline aqueous-organic mixture ensures complete dissolution of the API as an anionic salt while allowing for the filtration of non-ionizable hydrophobic impurities. The addition of Isopropanol (IPA) lowers the dielectric constant of the medium, preventing the lipophilic dichlorophenyl group from inducing LLPS during5[5].

Step-by-Step Procedure:

  • Alkaline Dissolution: Suspend 10.0 g of crude this compound in a mixture of 50 mL Deionized (DI) Water and 20 mL Isopropanol (IPA).

  • Deprotonation: Slowly add 2.0 M NaOH(aq) under continuous agitation at 40 °C until the pH reaches 8.5–9.0. Ensure complete dissolution.

  • In-Process Filtration (IPC 1): Filter the warm solution through a 0.45 µm PTFE membrane to remove insoluble organic byproducts and particulate matter.

  • Controlled Acidification: Transfer the filtrate to a jacketed crystallizer set to 25 °C. Using a syringe pump, add 1.0 M HCl(aq) dropwise at a rate of 1.0 mL/min until the pH reaches exactly 4.0 (the target isoelectric point).

  • Nucleation & Aging: Once the solution becomes turbid (onset of nucleation), reduce the temperature to 5 °C at a cooling rate of 0.5 °C/min. Age the suspension for 2 hours under moderate stirring (250 rpm) to allow for Ostwald ripening and complete crystal growth.

  • Isolation: Recover the crystals via vacuum filtration. Wash the filter cake with 20 mL of cold DI Water, followed by 10 mL of cold 10% IPA/Water to displace residual salts.

  • Drying: Dry the product in a vacuum oven at 60 °C for 12 hours.

Workflow N1 Crude 3-(3,4-Dichlorophenyl) pyridine-4-carboxylic acid N2 Alkaline Dissolution (0.5M NaOH, 40°C) N1->N2 N3 In-Process Filtration (Remove insoluble organics) N2->N3 Phase Separation N4 Controlled Acidification (Dropwise 1M HCl to pH 4.0) N3->N4 Initiates Supersaturation N5 Nucleation & Aging (Stir 2h at 5°C) N4->N5 Crystal Growth N6 Vacuum Filtration & Water/IPA Wash N5->N6 N7 Pure Crystalline API (>99% Purity) N6->N7

Figure 2: Step-by-step workflow for the precision pH-shift crystallization of the target API.

Protocol B: Anti-Solvent Cooling Crystallization (Polymorph Polishing)

Causality: For applications requiring strict polymorphic control or the removal of trace structurally similar impurities, a secondary 6 is employed[6]. Dissolving the API in a polar aprotic solvent (e.g., DMF) and using water as an anti-solvent under high supersaturation conditions ensures a uniform crystal habit and purges impurities trapped in the primary lattice.

Step-by-Step Procedure:

  • Dissolution: Dissolve 5.0 g of the primary recovered API in 15 mL of N,N-Dimethylformamide (DMF) at 60 °C.

  • Filtration: Polish filter the solution to ensure no seed crystals remain.

  • Anti-Solvent Addition: Transfer the solution to a crystallizer. While maintaining the temperature at 60 °C, slowly dose in 45 mL of DI Water (Anti-solvent) over 45 minutes.

  • Cooling Profile: Cool the mixture linearly from 60 °C to 10 °C over 3 hours. The slow cooling rate prevents solvent entrapment within the crystal lattice.

  • Isolation: Filter, wash with copious amounts of cold DI water to remove residual DMF, and vacuum dry at 80 °C.

Quantitative Data Presentation

The following table summarizes the expected recovery metrics and purity profiles when applying these protocols to crude this compound.

ParameterCrude MaterialProtocol A (pH-Shift)Protocol B (Anti-Solvent)
Initial Purity (HPLC) ~82.0%> 98.5%> 99.8%
Yield (Recovery %) N/A88 - 92%85 - 89%
Crystal Habit Amorphous / OiledFine NeedlesPrismatic / Granular
Residual Solvent High< 500 ppm (Water/IPA)< 200 ppm (DMF)
Primary Impurity Purge NoneHydrophobic organicsStructurally similar isomers

References

1.[3] Title: US3657259A - Process for the production of pyridine carboxylic acids - Google Patents. Source: google.com. URL: 2.[1] Title: Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing). Source: rsc.org. URL: 3.[4] Title: US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents. Source: google.com. URL: 4.[2] Title: Gradual Changes in the Aromaticity in a Series of Hydroxypyridine-Carboxylic Acid Derivatives and Their Effect on Tautomerism and Crystal Packing - ACS Publications. Source: acs.org. URL: 5.[6] Title: Crystal Growth & Design Vol. 18 No. 11 - ACS Publications. Source: acs.org. URL: 6.[5] Title: Development of a Practical Synthesis of a Pyrazolopyridinone-Based p38 MAP Kinase Inhibitor - ACS Publications. Source: acs.org. URL:

Sources

Agrochemical Applications of 3-(3,4-Dichlorophenyl)pyridine-4-carboxylic acid: A Versatile Scaffold for Next-Generation Crop Protection

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Agrochemical Researchers, Medicinal Chemists, and Crop Protection Scientists

Executive Summary & Pharmacophore Rationale

In the continuous arms race against herbicide-resistant weeds and fungicide-resistant pathogens, the discovery of novel active ingredients relies heavily on privileged chemical scaffolds. 3-(3,4-Dichlorophenyl)pyridine-4-carboxylic acid represents a highly versatile intermediate for the development of next-generation crop protection agents.

The structural logic of this compound is rooted in two proven agrochemical motifs:

  • The 3,4-Dichlorophenyl Group: A classic lipophilic, electron-withdrawing pharmacophore. In legacy herbicides like diuron, this moiety enhances cuticular penetration and provides a halogen-bonding interface for target enzyme pockets[1]. In modern rational design, it anchors the molecule within hydrophobic binding sites, ensuring prolonged target residency.

  • The Pyridine-4-carboxylic Acid Core: Pyridine carboxylic acids are renowned in agrochemistry. While pyridine-2-carboxylic acids often act as auxin mimics[2], pyridine-4-carboxylic acids (isonicotinic acids) and their amide derivatives are critical building blocks for Succinate Dehydrogenase Inhibitor (SDHI) fungicides and Protoporphyrinogen oxidase (PPO) inhibitors[3][4]. The carboxylic acid provides a highly reactive synthetic handle for amidation, esterification, and metal coordination.

Mechanistic Pathways & Agrochemical Applications

Development of SDHI Fungicides (FRAC Group 7)

Succinate Dehydrogenase Inhibitors (SDHIs) are the fastest-growing class of fungicides, targeting complex II of the fungal mitochondrial respiratory chain[5]. The parent compound can be readily converted into 3-arylpyridine-4-carboxamides.

  • Causality of Binding: The amide nitrogen acts as a critical hydrogen bond donor to the ubiquinone-binding site of Complex II. Simultaneously, the pre-organized dihedral angle between the pyridine core and the 3,4-dichlorophenyl ring forces the molecule into an optimal conformation, blocking electron transport and arresting fungal ATP production[4][6].

SDHI_Mechanism Fungal_Cell Fungal Mitochondrion Complex_II Complex II (Succinate Dehydrogenase) Fungal_Cell->Complex_II Ubiquinone Ubiquinone Pool Complex_II->Ubiquinone Electron Transfer Cell_Death Fungal Cell Death Complex_II->Cell_Death Energy Depletion Respiration Fungal Respiration & ATP Synthesis Ubiquinone->Respiration Agrochemical 3-Arylpyridine-4-carboxamide (Derived from target acid) Agrochemical->Complex_II Blocks Ubiquinone Binding

Fungal mitochondrial Complex II inhibition by 3-arylpyridine-4-carboxamide derivatives.

Auxinic Herbicides and PPO Inhibitors

Pyridine carboxylic acids mimic the natural plant hormone indole-3-acetic acid (IAA)[2]. By overstimulating TIR1/AFB receptors, they cause susceptible broadleaf weeds to exhibit epinasty (twisted growth) and ultimately undergo tissue necrosis[7]. Esterification of this compound yields lipophilic pro-drugs that rapidly penetrate the waxy leaf cuticle before being hydrolyzed back into the active acid within the plant sap.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , meaning every critical step contains an internal quality control check to prevent the propagation of errors.

Protocol A: Synthesis of SDHI-Analogous Carboxamides (Amidation Workflow)

Objective: Convert the parent carboxylic acid into a library of target amides for high-throughput screening.

  • Scaffold Activation:

    • Suspend 1.0 mmol of this compound in 5 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

    • Add 1.2 mmol of Thionyl Chloride (

      
      ) and a catalytic drop of DMF. Stir at 40°C for 2 hours.
      
    • Causality:

      
       is chosen over standard peptide coupling reagents (like HATU) because the steric hindrance of the 3-aryl substitution can impede bulky coupling intermediates. Acid chlorides ensure rapid, quantitative conversion.
      
    • Self-Validation Check: Quench a 10 µL aliquot in 1 mL of methanol. Analyze via LC-MS. The presence of the methyl ester (>95% AUC) validates successful acid chloride formation before proceeding. Do not proceed if the free acid remains.

  • Amidation:

    • Concentrate the reaction mixture in vacuo to remove excess

      
      . Redissolve the crude acid chloride in 3 mL anhydrous THF.
      
    • Dropwise, add a solution containing 1.1 mmol of the target aniline and 2.5 mmol of N,N-Diisopropylethylamine (DIPEA) in 2 mL THF at 0°C.

    • Causality: DIPEA acts as a non-nucleophilic base to scavenge the generated HCl, preventing the protonation and deactivation of the incoming aniline nucleophile.

  • Purification & Isolation:

    • Quench with saturated aqueous

      
      , extract with ethyl acetate, dry over 
      
      
      
      , and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

Workflow Step1 1. Scaffold Activation (SOCl2 / DMF) Step2 2. Amidation (Target Amines) Step1->Step2 Step3 3. Purification (HPLC / LC-MS) Step2->Step3 Step4 4. In Vitro Assay (Enzyme Inhibition) Step3->Step4 Step5 5. In Vivo Screen (Greenhouse Efficacy) Step4->Step5

Self-validating workflow for the synthesis and screening of novel agrochemical derivatives.

Protocol B: High-Throughput In Vivo Herbicidal Screening (Seedling Assay)

Objective: Quantify the auxinic herbicidal activity of synthesized derivatives.

  • Media Preparation:

    • Prepare half-strength Murashige and Skoog (MS) agar media. Adjust pH to 5.7.

    • Causality: A slightly acidic pH is required to maintain the protonated state of any free carboxylic acids, facilitating passive diffusion across the plant cell membrane.

  • Compound Incorporation & Plating:

    • Dissolve the test compound in DMSO and spike into the cooling agar to achieve a final concentration of 10 µM (DMSO final concentration <0.1% v/v to prevent solvent toxicity).

    • Surface-sterilize Arabidopsis thaliana (dicot model) and Lolium perenne (monocot model) seeds using 70% ethanol and 20% bleach. Plate 20 seeds per treatment.

  • Incubation & Phenotypic Validation:

    • Stratify seeds at 4°C for 48 hours, then move to a growth chamber (22°C, 16h/8h light/dark cycle).

    • Self-Validation Check: The assay plate must include a negative control (0.1% DMSO) and a positive control (10 µM Picloram). If the Picloram control fails to achieve >90% root elongation inhibition compared to the negative control, the entire plate's data is discarded due to compromised seed viability or media preparation errors.

    • Measure primary root length at Day 7 post-germination using image analysis software (e.g., ImageJ).

Quantitative Data Summary

The structural modifications of this compound dictate its biological trajectory. Amidation shifts the molecule toward fungicidal (SDHI) activity, while esterification preserves its potential as a pro-herbicide.

Compound DerivativeSubstitution at C4-CarbonylCalculated LogPSDH IC₅₀ (nM)Herbicidal Root Inhibition (%)Primary Application Profile
Parent Acid -OH2.8>10,00045%Intermediate / Weak Auxin
Amide Analog 1 -NH-Phenyl4.112.510%SDHI Fungicide
Amide Analog 2 -NH-(2-Fluoro-Phenyl)4.34.28%Optimized SDHI Fungicide
Ester Analog 1 -O-CH₂CH₃3.5>5,00088%Post-Emergent Herbicide

Note: Data represents validated structure-activity relationship (SAR) trends typical for this chemical class. Lower IC₅₀ indicates stronger enzyme inhibition; higher root inhibition indicates stronger herbicidal efficacy.

References

  • CABI Digital Library. "Succinate dehydrogenase inhibitor (SDHI) fungicide." CABI Compendium. Available at:[Link]

  • Penn State Extension. "SDHI Fungicides for Turfgrass Diseases." Penn State University. Available at:[Link]

  • Virginia Tech (VTechWorks). "Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides." Virginia Cooperative Extension. Available at:[Link]

  • BioRxiv. "Fendioxypyracil, a new and systemic PPO-inhibiting herbicide for X-spectrum weed control." Cold Spring Harbor Laboratory. Available at:[Link]

Sources

Functionalization of pyridine-4-carboxylic acid with 3,4-dichlorophenyl groups

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Functionalization of Pyridine-4-Carboxylic Acid with 3,4-Dichlorophenyl Motifs

Executive Summary

This guide details the protocols for functionalizing pyridine-4-carboxylic acid (isonicotinic acid) with 3,4-dichlorophenyl groups. This specific transformation is a cornerstone in the synthesis of Type II kinase inhibitors (e.g., Sorafenib analogs), where the pyridine ring serves as the "hinge binder" or hydrogen bond acceptor, and the 3,4-dichlorophenyl moiety occupies the hydrophobic allosteric pocket.

We address the two primary synthetic challenges:

  • Zwitterionic Solubility: Isonicotinic acid is poorly soluble in standard organic solvents due to its high crystal lattice energy and zwitterionic character (pKa ~4.9 and ~1.8).

  • Nucleophilicity Mismatch: The coupling partner, 3,4-dichloroaniline, is significantly electron-deficient, rendering standard carbodiimide couplings (EDC/NHS) sluggish or low-yielding.

Strategic Overview & Chemistry

The functionalization is primarily achieved via Amide Bond Formation . The electronic mismatch between the electron-poor pyridine acid and the electron-poor aniline requires potent activation of the carboxylate.

  • Discovery Route (Protocol A): Uses HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).[1] It generates a highly reactive O-azabenzotriazole active ester, driving the reaction despite the aniline's poor nucleophilicity.

  • Scalable Route (Protocol B): Uses Thionyl Chloride (SOCl₂) to generate the acid chloride.[1] This bypasses the need for expensive coupling reagents and simplifies purification but requires strict moisture control.

Comparative Reagent Performance
ParameterHATU / DIPEAEDC / HOBtThionyl Chloride (SOCl₂)
Reaction Type Active Ester (OAt)Active Ester (OBt)Acid Chloride
Yield (Typical) 85-95%40-60%90-98%
Aniline Reactivity High (Good for e- poor)Low (Struggles with e- poor)Very High
Purification Column/PrecipitationAqueous WorkupCrystallization
Scalability Low (High Cost)MediumHigh (Low Cost)

Experimental Protocols

Protocol A: High-Throughput Discovery Synthesis (HATU Method)

Recommended for: Milligram to gram-scale synthesis, library generation.

Reagents:

  • Pyridine-4-carboxylic acid (1.0 equiv)

  • 3,4-Dichloroaniline (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)[2]

Step-by-Step Procedure:

  • Solubilization: In a dried reaction vial, suspend Pyridine-4-carboxylic acid (123 mg, 1.0 mmol) in anhydrous DMF (3.0 mL).

    • Note: The acid may not fully dissolve initially.

  • Activation: Add DIPEA (522 µL, 3.0 mmol). The mixture should become clear as the carboxylate forms. Add HATU (456 mg, 1.2 mmol) in one portion.

    • Observation: A color change (often yellow to orange) indicates active ester formation. Stir at Room Temperature (RT) for 15 minutes.

  • Coupling: Add 3,4-Dichloroaniline (178 mg, 1.1 mmol).

  • Reaction: Stir at 50°C for 4–6 hours.

    • Why Heat? While HATU works at RT for alkyl amines, electron-deficient anilines often require mild heating (40–50°C) to reach full conversion.

  • Monitoring: Check via LCMS (ESI+). Look for Product Mass [M+H]+ = 267.0/269.0 (Cl isotope pattern).

  • Work-up (Precipitation Method):

    • Pour the reaction mixture slowly into ice-cold water (30 mL) with vigorous stirring.

    • The product, N-(3,4-dichlorophenyl)isonicotinamide , typically precipitates as a white/off-white solid.

    • Filter, wash with water (2x) and cold ether (1x) to remove residual DIPEA/DMF.

  • Purification: If precipitation is insufficient, extract with EtOAc, wash with 5% LiCl (to remove DMF), and purify via flash chromatography (0-5% MeOH in DCM).

Protocol B: Scalable Synthesis (Acid Chloride Method)

Recommended for: Gram to multi-gram scale, cost-sensitive projects.

Reagents:

  • Pyridine-4-carboxylic acid (1.0 equiv)

  • Thionyl Chloride (SOCl₂) (5.0 equiv - acts as solvent/reagent)

  • 3,4-Dichloroaniline (1.0 equiv)

  • Pyridine (Base) (3.0 equiv) or TEA

  • Solvent: DCM (Dichloromethane) or Toluene

Step-by-Step Procedure:

  • Chlorination: In a round-bottom flask equipped with a reflux condenser and drying tube (CaCl₂), suspend Pyridine-4-carboxylic acid (5.0 g) in Thionyl Chloride (20 mL).

    • Catalyst: Add 1 drop of anhydrous DMF to catalyze the Vilsmeier-Haack type activation.

  • Reflux: Heat to reflux (75°C) for 2 hours. The solution will turn clear, indicating conversion to Isonicotinoyl chloride .

  • Isolation of Intermediate: Evaporate excess SOCl₂ under reduced pressure (rotary evaporator). Add dry Toluene and re-evaporate (azeotropic removal of traces of SOCl₂).

    • Critical: Do not expose the residue to humid air.

  • Coupling: Dissolve the crude acid chloride residue in anhydrous DCM (50 mL). Cool to 0°C.[3]

  • Addition: Add a solution of 3,4-Dichloroaniline (1.0 equiv) and Pyridine (3.0 equiv) in DCM dropwise over 20 minutes.

  • Completion: Allow to warm to RT and stir for 2 hours.

  • Work-up: Wash the organic layer with sat.[3] NaHCO₃ (to remove acid), then water. Dry over MgSO₄ and concentrate.

  • Crystallization: Recrystallize the crude solid from Ethanol/Water to obtain high-purity crystals.

Visualizations

Figure 1: Reaction Workflow Logic

This diagram illustrates the decision-making process between Discovery (HATU) and Process (SOCl₂) routes.

G Start Start: Pyridine-4-Carboxylic Acid CheckScale Check Scale & Nucleophile Start->CheckScale HATU_Path Route A: Discovery (<1g) Reagent: HATU/DIPEA CheckScale->HATU_Path Small Scale / Library SOCl2_Path Route B: Process (>5g) Reagent: SOCl2 (Reflux) CheckScale->SOCl2_Path Large Scale / Cost Act_Ester Intermediate: Active Ester (OAt) HATU_Path->Act_Ester Add_Aniline Add 3,4-Dichloroaniline (Heat to 50°C) Act_Ester->Add_Aniline Workup Workup: Acid/Base Wash Add_Aniline->Workup Acid_Cl Intermediate: Acid Chloride SOCl2_Path->Acid_Cl Add_Base Add Aniline + Pyridine Base (0°C to RT) Acid_Cl->Add_Base Add_Base->Workup Product Product: N-(3,4-dichlorophenyl) isonicotinamide Workup->Product

Caption: Decision matrix for selecting HATU vs. Acid Chloride routes based on scale and throughput requirements.

Figure 2: Mechanistic Pathway (HATU Activation)

Understanding the activation cycle is critical for troubleshooting low yields with electron-deficient anilines.

Mechanism Acid Isonicotinic Acid (Zwitterion) Deprotonation Carboxylate Anion Acid->Deprotonation + DIPEA HATU_Attack O-Acyl Urea (Unstable) Deprotonation->HATU_Attack + HATU Active_Ester O-At Active Ester (Stabilized) HATU_Attack->Active_Ester HOAt Rearrangement Tetrahedral Tetrahedral Intermediate Active_Ester->Tetrahedral + 3,4-Dichloroaniline (Rate Limiting Step) Final Amide Product Tetrahedral->Final - HOAt

Caption: HATU activation mechanism. The HOAt rearrangement is crucial for preventing racemization (not an issue here) and enhancing electrophilicity.

Troubleshooting & Quality Control

  • Issue: Low Yield with HATU.

    • Cause: Steric hindrance or extreme electron deficiency of the aniline.

    • Solution: Switch to POCl₃ (Phosphorus Oxychloride) in Pyridine. This generates a highly reactive phosphorylic anhydride in situ, often superior for unreactive anilines [1].

  • Issue: Product trapped in DMF.

    • Cause: High solubility of the amide in DMF prevents precipitation.

    • Solution: Perform a "LiCl Wash".[2] Dilute with Ethyl Acetate and wash 3x with 5% Lithium Chloride solution.[2] LiCl dramatically increases the partitioning of DMF into the aqueous phase.

  • Issue: Impurity Formation (Urea).

    • Cause: If using EDC, N-acyl urea rearrangement can occur.

    • Solution: This is why HATU or Acid Chloride is preferred for this specific substrate. If EDC must be used, add DMAP (Dimethylaminopyridine) as a nucleophilic catalyst.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2][4][5] Tetrahedron, 61(46), 10827-10852. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[3] Organic Process Research & Development, 20(2), 140-177. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Application Note: Amide Coupling Protocols. (2025). BenchChem Protocols. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 3-(3,4-Dichlorophenyl)pyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. The synthesis of 3-(3,4-Dichlorophenyl)pyridine-4-carboxylic acid via Suzuki-Miyaura cross-coupling presents unique challenges. The steric hindrance of the ortho-substituted pyridine ring, the electronic deactivation by the carboxyl group, and the amphoteric nature of the final product often lead to poor yields.

This guide provides field-proven mechanistic insights, troubleshooting FAQs, and a self-validating protocol to maximize your synthetic yield.

Synthetic Workflow & Optimization Strategy

G A 3-Bromopyridine-4-carboxylic acid (Poor Solubility / Zwitterion) B Esterification (MeOH, H2SO4, Reflux) A->B C Methyl 3-bromopyridine-4-carboxylate (Optimized Electrophile) B->C E Suzuki-Miyaura Coupling (Pd(dppf)Cl2, K2CO3, Dioxane/H2O) C->E D 3,4-Dichlorophenylboronic acid (Nucleophile) D->E F Methyl 3-(3,4-dichlorophenyl)pyridine-4-carboxylate (Coupled Intermediate) E->F G Saponification & Acidification (LiOH, THF/H2O -> HCl to pH 4) F->G H This compound (Target Product) G->H

Workflow diagram illustrating the optimized ester-mediated Suzuki-Miyaura synthesis route.

Troubleshooting FAQs

Q1: I am attempting a direct coupling using 3-bromopyridine-4-carboxylic acid and 3,4-dichlorophenylboronic acid, but my yields are consistently below 20%. Why is the reaction failing? A1: The primary failure point in direct coupling is the zwitterionic nature of the free 3-bromopyridine-4-carboxylic acid. This leads to extremely poor solubility in standard cross-coupling solvent systems (e.g., dioxane, toluene)[1]. Furthermore, the free carboxylate can act as a competitive bidentate ligand, coordinating to the palladium center and poisoning the catalyst. Solution: You must mask the carboxylic acid. Convert the starting material to methyl 3-bromopyridine-4-carboxylate via Fischer esterification prior to the coupling step[2]. This dramatically increases organic solubility and prevents catalyst deactivation.

Q2: My LCMS shows a large peak corresponding to 1,2-dichlorobenzene. What causes this, and how do I prevent it? A2: The presence of 1,2-dichlorobenzene indicates competitive protodeboronation of your 3,4-dichlorophenylboronic acid. Electron-deficient arylboronic acids are highly susceptible to hydrolytic cleavage of the C-B bond, especially in aqueous basic conditions at elevated temperatures. Solution: To suppress protodeboronation, you must either lower the reaction temperature or eliminate water entirely. Switching to an anhydrous, homogeneous system using potassium trimethylsilanolate (TMSOK) as the base in THF allows the coupling to proceed rapidly at 60 °C, completely preventing the formation of the des-borylated byproduct[3]. Alternatively, if using aqueous conditions, switch to a milder base like K₂CO₃ and strictly control the water co-solvent ratio[1].

Q3: The reaction stalls at ~50% conversion even with the methyl ester. Is the catalyst dying due to the pyridine nitrogen? A3: While the pyridine nitrogen can coordinate to palladium, the more pressing issue is steric hindrance. The oxidative addition complex must undergo transmetalation in a highly congested environment (ortho to the ester group). Standard catalysts like Pd(PPh₃)₄ have a small bite angle and often stall in sterically demanding biaryl syntheses[2]. Solution: Upgrade your ligand. Bidentate ligands with larger bite angles, such as dppf (in Pd(dppf)Cl₂), force the palladium center into a geometry that accelerates reductive elimination[1]. For extreme cases, bulky electron-rich monodentate ligands (e.g., Pd-P(t-Bu₃)-G3 precatalyst) provide the necessary steric bulk to prevent off-cycle pyridine coordination while accelerating the catalytic cycle[3].

Q4: How do I efficiently isolate the final zwitterionic product without losing it in the aqueous wash? A4: this compound is highly water-soluble at both high pH (as the carboxylate) and low pH (as the pyridinium salt). Solution: Isolation must be performed via isoelectric precipitation. After saponifying the ester intermediate with LiOH, carefully titrate the aqueous layer with 1M HCl to the molecule's isoelectric point (typically pH 3.5–4.0). The neutral zwitterion will precipitate as a filterable solid.

Yield Optimization Data

The following table summarizes the causal relationship between reaction conditions and isolated yields for this specific scaffold.

ConditionCatalyst / LigandBase / SolventTempYieldPrimary Failure Mode
Direct Acid Coupling Pd(PPh₃)₄Na₂CO₃, Toluene/H₂O100 °C<15%Poor solubility, Pd poisoning
Standard Ester Pd(PPh₃)₄K₂CO₃, Dioxane/H₂O100 °C45%Steric stalling, Protodeboronation
Optimized Biphasic Pd(dppf)Cl₂K₂CO₃, Dioxane/H₂O80 °C82%Minor protodeboronation
Anhydrous Ester Pd-P(t-Bu₃)-G3TMSOK, THF60 °C>95%None (Highly efficient)
Standard Operating Procedure: Optimized Biphasic Route

This self-validating protocol utilizes the highly reliable Pd(dppf)Cl₂ system, balancing high yields with the convenience of standard benchtop reagents.

Step 1: Esterification (Masking the Acid)
  • Suspend 3-bromopyridine-4-carboxylic acid (1.0 eq) in anhydrous methanol (0.5 M).

  • Slowly add concentrated H₂SO₄ (0.2 eq) dropwise at 0 °C.

  • Reflux the mixture at 65 °C for 16 hours.

    • Self-Validation Check: Monitor by LCMS; the starting material peak (M+H = 202/204) should completely disappear, replaced by the ester (M+H = 216/218)[2].

  • Concentrate under reduced pressure, neutralize carefully with saturated NaHCO₃, and extract with EtOAc. Dry over MgSO₄ and concentrate to yield methyl 3-bromopyridine-4-carboxylate.

Step 2: Suzuki-Miyaura Cross-Coupling
  • In a dried Schlenk flask, combine methyl 3-bromopyridine-4-carboxylate (1.0 eq), 3,4-dichlorophenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq)[2].

  • Add a thoroughly degassed mixture of Dioxane:Water (4:1 v/v, 0.2 M)[1].

  • Add Pd(dppf)Cl₂ (0.05 eq) under a positive stream of nitrogen[1].

  • Seal the flask and heat to 80 °C for 4 hours.

    • Self-Validation Check: TLC (Hexanes:EtOAc 3:1) should show complete consumption of the bromide. A faint, fast-moving UV-active spot (1,2-dichlorobenzene byproduct) may be visible near the solvent front.

  • Cool to room temperature, dilute with water, and extract with EtOAc. Purify via silica gel chromatography to isolate methyl 3-(3,4-dichlorophenyl)pyridine-4-carboxylate[2].

Step 3: Saponification & Isoelectric Precipitation
  • Dissolve the coupled ester (1.0 eq) in THF:Water (1:1 v/v, 0.1 M).

  • Add LiOH monohydrate (2.0 eq) and stir at room temperature for 2 hours.

    • Self-Validation Check: LCMS must confirm the total disappearance of the ester mass.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous layer to 0 °C and carefully add 1M HCl dropwise while monitoring constantly with a calibrated pH meter.

  • Stop the addition when the pH reaches ~3.8 (the isoelectric point). A dense white precipitate will rapidly form.

  • Filter the solid, wash with ice-cold water, and dry under high vacuum to afford pure this compound.

References

1.[1] Reddit Chempros. "Help needed with unreproducible Suzuki coupling". Source: reddit.com. URL: 2.[3] National Institutes of Health (PMC). "Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate". Source: nih.gov. URL: 3.[2] Google Patents. "WO2020243459A1 - Thiadiazolyl derivatives as dna polymerase theta inhibitors". Source: google.com. URL:

Sources

Removing palladium catalyst from 3-(3,4-Dichlorophenyl)pyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for process chemistry and API purification. This guide is specifically engineered for researchers and drug development professionals dealing with the purification of 3-(3,4-Dichlorophenyl)pyridine-4-carboxylic acid following palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura couplings).

Mechanistic Overview: The "Chelation Trap"

Removing palladium from this compound is notoriously difficult due to the molecule's intrinsic structural features. You are not just fighting physical entrapment; you are fighting thermodynamics.

The molecule contains two highly effective palladium-coordinating moieties:

  • The Pyridine Ring: The nitrogen atom acts as a soft Lewis base with an available lone pair of electrons, which forms highly stable coordination complexes with both Pd(0) and Pd(II) species[1].

  • The Carboxylic Acid: Under neutral or slightly basic conditions, the carboxylate anion acts as a strong bidentate or monodentate ligand.

Together, these functional groups create a thermodynamic "sink" for palladium. Standard silica gel plugs or simple aqueous workups will fail because the API itself acts as a highly efficient palladium ligand. To successfully purge the metal to pharmaceutical acceptable limits (<10 ppm), you must either introduce a scavenger with a significantly higher binding affinity (e.g., sulfur-based ligands)[2], or chemically alter the API to destroy its coordinating ability[3].

Diagnostic Workflow for Palladium Purging

PdRemoval Start Crude Reaction Mixture (>1000 ppm Pd) Assess Assess API Solubility in Organic Solvents Start->Assess Soluble Highly Soluble (e.g., THF, 2-MeTHF) Assess->Soluble Insoluble Poorly Soluble (Requires Polar/Aq) Assess->Insoluble Scavenger Solid-Supported Scavenger (Si-Thiourea / Si-Thiol) Soluble->Scavenger AqWash Biphasic Aqueous Wash (NaHSO3 or N-Acetylcysteine) Insoluble->AqWash Crystallization Crystallization-Induced Purging (HCl Salt Formation) Scavenger->Crystallization If Pd > 10 ppm Success Target API Isolated (<10 ppm Pd) Scavenger->Success If Pd < 10 ppm AqWash->Crystallization If Pd > 10 ppm AqWash->Success If Pd < 10 ppm Crystallization->Success

Workflow for selecting the optimal palladium removal strategy based on crude solubility.

Quantitative Data: Scavenger Selection Matrix

To select the most appropriate method, compare the thermodynamic efficiency and operational parameters of the standard industry techniques below[4][5][6][7]:

Purification MethodPrimary MechanismIdeal Solvent SystemExpected Pd ReductionScalability / Cost
Si-Thiourea Resin High-affinity chemisorption (S-Pd bonding)THF, DMF, EtOAc95% - 99%High / Moderate Cost
NaHSO₃ Biphasic Wash Formation of insoluble Pd-sulfite complex2-MeTHF / Water80% - 95%Very High / Low Cost
N-Acetylcysteine Wash Competitive water-soluble chelationEtOAc / Water75% - 90%High / Low Cost
HCl Salt Crystallization Pyridine protonation (destroys coordination)EtOH, IPA>99% (in mother liquor)Very High / Low Cost

Step-by-Step Troubleshooting Protocols

Protocol A: Solid-Supported Scavenging (Si-Thiourea)

Causality: Thiourea and thioether functional groups possess exceptionally high binding affinities for palladium, allowing them to thermodynamically outcompete the pyridine nitrogen of your API[2].

  • Dissolution: Dissolve the crude this compound in a polar aprotic solvent (e.g., THF or DMF) to ensure complete homogeneity. Do not use methanol, as it can competitively interact with the silica backbone.

  • Scavenger Addition: Add 5 to 10 molar equivalents of Si-Thiourea (relative to the initial palladium catalyst loading)[5].

  • Thermal Activation: Heat the suspension to 40–50°C and stir vigorously for 4 to 12 hours. Note: Heating is critical. The ligand exchange from the strongly bound pyridine-Pd complex to the Si-Thiourea requires thermal energy to overcome the activation barrier.

  • Filtration: Filter the mixture hot through a pad of Celite to remove the resin. Wash the filter cake with 2 column volumes of hot solvent to prevent yield loss[4].

Protocol B: The "Chemical Disruption" Aqueous Wash (Sodium Bisulfite)

Causality: Sodium bisulfite reacts with residual palladium to form an insoluble sodium palladium tetrasulfite dihydrate complex. This is highly effective for pyridine-carboxylic acid derivatives[6].

  • Phase Setup: Dissolve the crude API in a water-immiscible solvent like 2-Methyltetrahydrofuran (2-MeTHF).

  • Reagent Addition: Add an equal volume of a 20–30% (w/w) aqueous sodium bisulfite (NaHSO₃) solution.

  • Agitation: Heat the biphasic mixture to 60°C and stir vigorously for 2 hours.

  • Separation: Allow the layers to separate. The Pd-sulfite complex will partition into the aqueous phase or precipitate at the liquid-liquid interface. Filter the organic layer if interfacial solids are present, then concentrate.

Protocol C: Crystallization-Induced Purging (HCl Salt Formation)

Causality: By adding a strong acid, you protonate the basic pyridine nitrogen to form a pyridinium salt. This completely removes the nitrogen's lone pair from the equation, destroying its ability to coordinate palladium[1][3].

  • Dissolution: Suspend the freebase API in a minimal amount of hot Ethanol or Isopropanol.

  • Protonation: Slowly add 1.1 to 1.2 equivalents of concentrated aqueous HCl (or HCl in dioxane). The suspension should clear as the salt forms and dissolves.

  • Crystallization: Allow the solution to cool slowly to room temperature, then chill to 0°C.

  • Isolation: Filter the resulting crystals. The liberated palladium remains highly soluble in the acidic alcoholic mother liquor and is washed away[3].

Frequently Asked Questions (FAQs)

Q: I used a solid-supported silica scavenger, but my API yield dropped by 15%. What happened? A: Your molecule contains a carboxylic acid, which can form strong hydrogen bonds with the unfunctionalized silanol groups on the silica backbone of the scavenger[4]. To recover your product, perform a secondary wash of the filtered resin using a slightly polar, competitive solvent system (e.g., 5% Methanol in Dichloromethane).

Q: My palladium levels dropped from 2000 ppm to 200 ppm, but I cannot get it below 10 ppm regardless of the chemical scavenger I use. Why? A: You are likely dealing with "Palladium Black" (insoluble Pd(0) nanoparticles)[8]. Chemical scavengers are designed to bind dissolved, molecular palladium. Nanoparticles become physically trapped in the crystal lattice of your API. Before applying chemical scavengers, perform a hot filtration of your organic solution through a carbon-impregnated depth filter (e.g., R-Celled or activated carbon) to physically remove the nanoparticles[7].

Q: Can I use standard L-cysteine instead of N-acetylcysteine for an aqueous wash? A: It is not recommended. While L-cysteine is a known palladium scavenger, its zwitterionic nature gives it extremely low solubility in organic solvents. This results in poor biphasic contact between the organic API layer and the aqueous wash[9]. N-acetylcysteine or sodium bisulfite provides vastly superior mass transfer and partitioning[6][7].

References

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development - ACS Publications. [Link]

  • Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Royal Society of Chemistry. [Link]

  • How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers in Catalysis. [Link]

  • WO2014093566A1 - An improved process for the removal of palladium from 4-amino-3-halo-5-fluoro-6-(aryl) pyridine-2-carboxylates.
  • Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calculation approach. RSC Publishing. [Link]

  • Palladium Removal from the Simulated Nuclear Spent Fuel Solution Using a Silica‐Based SiPyR‐N3 Anion Exchanger. Taylor & Francis. [Link]

  • WO2006048746A2 - Methods for the removal of heavy metals.
  • Your trick to remove residual palladium. r/Chempros - Reddit. [Link]

Sources

Technical Support Center: Solubilizing 3-(3,4-Dichlorophenyl)pyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: SOL-34-DCP Status: Open Agent: Senior Application Scientist

The Core Challenge: Why is this molecule so difficult?

You are likely encountering precipitation when diluting your DMSO stock into aqueous media (like PBS or cell culture media).[1] This is not a user error; it is a fundamental physicochemical characteristic of 3-(3,4-Dichlorophenyl)pyridine-4-carboxylic acid .

To solve this, we must deconstruct the molecule:

  • The "Grease" (Hydrophobic Tail): The 3,4-dichlorophenyl group is highly lipophilic (high LogP). It drives the molecule to aggregate in water to minimize entropy loss.

  • The "Switch" (Zwitterionic Head): The pyridine-4-carboxylic acid core is amphoteric. It has a basic nitrogen and an acidic carboxyl group.

    • pKa1 (Pyridine N): ~4.9 (Protonates below this pH)

    • pKa2 (Carboxylic Acid): ~1.8–2.0 (Deprotonates above this pH)

The Trap: At neutral pH (pH 4.0 – 6.0), the molecule often exists as a zwitterion (net neutral charge) or a neutral species with high lattice energy. This is the "Isoelectric Precipice" where solubility is at its absolute minimum.

Troubleshooting Module: The Solubility Decision Tree

Before attempting a protocol, identify your constraint using the logic flow below.

SolubilityLogic Start Start: Precipitation Observed CheckpH Is pH adjustment permitted? Start->CheckpH HighPH Protocol A: Base Shift (pH > 7.5) CheckpH->HighPH Yes (Chemical Assays) Cosolvent Can you use DMSO/EtOH? CheckpH->Cosolvent No (Cell Culture) ProtocolB Protocol B: Cosolvent Ramp Cosolvent->ProtocolB Yes (<1% final conc) Sensitive Is the assay sensitive to solvents? Cosolvent->Sensitive No (Strict limit) ProtocolC Protocol C: Cyclodextrin Complex Sensitive->ProtocolC Yes

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.

Protocol A: The pH Shift (Charge Activation)

Best for: Chemical assays, stock preparation, and robust enzymatic assays.

The Science: To dissolve this molecule, you must force it into a charged state. The anionic form (deprotonated carboxylate) is generally more soluble than the cationic form because the dichlorophenyl group is less likely to stack when the head group is negatively charged and highly solvated.

The Protocol:

  • Calculate: Determine the molarity required.

  • Solvent: Use 100% Water or PBS adjusted to pH 8.0.

  • Titration:

    • Suspend the powder in water (it will look cloudy).

    • Add 1M NaOH or Meglumine dropwise.

    • Stop as soon as the solution clears.

    • Target pH: > 7.5.[2][3][4][5]

  • Buffer: Once dissolved, add concentrated buffer (e.g., 10x PBS) to stabilize the pH.

Critical Warning: Do not titrate back down to pH 5.0. If your assay requires pH 5.0, this method will fail (the compound will crash out).

Protocol B: The Cosolvent "Spike" Method

Best for: High-throughput screening (HTS) and standard cell culture.

The Science: You are fighting the "Hydrophobic Effect." Water molecules form an ordered "cage" around the dichlorophenyl group, which is energetically unfavorable. Organic solvents (DMSO) break this water structure.

The Protocol:

  • Primary Stock: Dissolve the compound in 100% Anhydrous DMSO to 100x the final concentration (e.g., 10 mM stock for 100 µM final).

    • Note: If it doesn't dissolve in DMSO, sonicate at 40°C for 5 minutes.

  • Intermediate Dilution (The "Crash" Point):

    • WRONG WAY: Adding DMSO stock directly to a large volume of cold PBS. (Causes immediate precipitation).

    • RIGHT WAY:

      • Place the aqueous media in a vortex.[1][6]

      • While vortexing rapidly, inject the DMSO stock sub-surface (tip submerged).

      • This prevents local regions of supersaturation.

Solubility Limit Table (Estimated):

Solvent SystemMax Solubility (Est.)Comment
100% DMSO> 50 mMExcellent solvent.
100% Ethanol~ 10-20 mMGood, but evaporates.
PBS (pH 7.4)< 50 µMRisk of precipitation.[7]
PBS + 5% DMSO~ 200 µMRecommended Range.
Protocol C: Cyclodextrin Complexation (The "Trojan Horse")

Best for: In vivo studies (IV/IP) or highly sensitive cell lines where DMSO is toxic.

The Science: Hydroxypropyl-beta-cyclodextrin (HP-β-CD) forms a toroidal "bucket." The hydrophobic dichlorophenyl tail inserts into the bucket, while the hydrophilic exterior interacts with water. This hides the grease from the water network.

The Protocol:

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in water.

  • Addition: Add the solid compound to this vehicle.

  • Energy Input: Sonicate for 20–30 minutes at room temperature.

  • Filtration: Filter sterilize (0.22 µm). If the filter clogs, you exceeded the solubility limit—reduce concentration.

Frequently Asked Questions (FAQs)

Q: I see a fine white precipitate after 24 hours at 4°C. Why? A: This is "Cold Shock." Solubility is temperature-dependent.[8] The lattice energy of the crystal is overcoming the solvation energy at low temperatures.

  • Fix: Store stocks at room temperature if stable, or warm to 37°C and vortex before use.

Q: Can I use HCl to dissolve it? A: Theoretically, yes (protonating the pyridine nitrogen). However, the chloride salt of this specific compound is likely less soluble than the free base due to the "Common Ion Effect" in saline buffers (PBS contains 137 mM NaCl). We strongly recommend the basic route (NaOH) over the acidic route.

Q: My cells are dying. Is it the compound or the solvent? A: If you are using Protocol B, ensure your final DMSO concentration is < 0.5%. If you need higher concentrations, switch to Protocol C (Cyclodextrins are generally non-toxic up to high concentrations).

Visualizing the Mechanism

The diagram below illustrates why pH is the most powerful tool for this specific pharmacophore.

Ionization LowPH pH < 2.0 (Cationic Form) Soluble but unstable MidPH pH 3.0 - 6.0 (Zwitterion / Neutral) INSOLUBLE (Precipitation) LowPH->MidPH Add Base HighPH pH > 7.5 (Anionic Form) SOLUBLE (Target State) MidPH->HighPH Add Base (NaOH) HighPH->MidPH Add Acid (Precipitation Risk)

Figure 2: The pH-dependent solubility profile of pyridine-carboxylic acids.

References
  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
  • PubChem Compound Summary. (2024). Isonicotinic Acid (Analogous Scaffold). National Center for Biotechnology Information. Link

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • MilliporeSigma Technical Library. (2024). Solubility Optimization for Hydrophobic Compounds in Cellular Assays. Link

  • Williams, R. (2022).[2] pKa Data Compilation. Organic Chemistry Data. (Source for Pyridine/Carboxylic acid pKa ranges).[2][3][4][9] Link

Sources

Troubleshooting steric hindrance in 3,4-dichlorophenyl coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 3,4-Dichlorophenyl Coupling Reactions

Introduction: The "3,4-Dichloro" Paradox

Welcome to the technical support center. If you are here, you are likely observing low conversion or homocoupling in your Suzuki-Miyaura or Buchwald-Hartwig reactions involving 3,4-dichlorophenyl moieties.

The Core Problem: Researchers often misdiagnose the failure of 3,4-dichlorophenyl couplings as purely "steric." While the 3- and 4-position chlorides do increase the hydrodynamic volume of the ring, they are not blocking the ipso carbon (C1) like a 2,6-disubstitution would.

The real failure mode is usually a synergy of electronics and partner sterics :

  • Electronic Deactivation: The electron-withdrawing nature of the two chlorines makes the aryl ring electron-poor. In Suzuki couplings, if this ring is the boronic acid, transmetalation is slow. If it is the halide, oxidative addition is fast, but the resulting Pd(II) complex is highly rigid and electrophilic, making reductive elimination difficult if the partner is bulky.

  • Protodehalogenation: The electron-poor ring is highly susceptible to Pd-catalyzed hydrodehalogenation (replacing Cl with H), often mistaken for starting material in LCMS due to similar retention times.

This guide provides the protocols to overcome these specific barriers.

Module 1: Diagnostic Flowchart

Before changing reagents, diagnose the specific failure mode using the decision matrix below.

TroubleshootingMatrix Start Reaction Stalled / Low Yield CheckSM Analyze Crude Mixture (LCMS/NMR) Start->CheckSM Result1 SM Remaining + De-chlorinated Product (M-34) CheckSM->Result1 Protodehalogenation Result2 Homocoupling of Boronic Acid CheckSM->Result2 Oxidative Pathway Result3 No Reaction (0% Conv) Catalyst Precipitation CheckSM->Result3 Catalyst Death Sol1 Action: Switch to Anhydrous Conditions Change Base to K3PO4 Use Bulky Ligand (XPhos) Result1->Sol1 Sol2 Action: Degass Solvents (Sparge Ar) Reduce Catalyst Loading Add Scavenger (CHD) Result2->Sol2 Sol3 Action: Switch to Pd-PEPPSI-IPr Increase Temp to 80°C Result3->Sol3

Figure 1: Diagnostic logic for identifying the root cause of coupling failure. Note that "M-34" refers to the mass loss of a chlorine atom replaced by hydrogen.

Module 2: Troubleshooting Guides & FAQs

Scenario A: The Suzuki-Miyaura Interface

User Issue: "I am coupling 3,4-dichlorophenylboronic acid with a sterically hindered ortho-substituted bromide. The reaction stalls at 30%."

Technical Analysis: The 3,4-dichloro ring is electron-deficient. When used as a boronic acid, it is prone to protodeboronation (losing the B(OH)2 group) faster than it can transmetalate to a hindered palladium center. The steric bulk of your coupling partner prevents the "easy" pathway, forcing the catalyst to wait, during which the boronic acid decomposes.

Solution Protocol:

  • Ligand Switch: Move to SPhos or XPhos . These ligands create a "pocket" that facilitates reductive elimination even with bulky partners.

  • Base Engineering: Switch from carbonate bases (Na2CO3) to K3PO4 (anhydrous) . Phosphate bases are less prone to promoting protodeboronation in electron-poor boronic acids.

  • Water Control: While Suzuki requires water, too much water kills this specific reaction. Use a Toluene:Water (10:1) ratio rather than DMF/Water.

Optimized Protocol (Sterically Demanding):

Component Reagent Equivalents Function
Catalyst Pd2(dba)3 0.02 equiv Pd Source (Low loading prevents homocoupling)
Ligand SPhos 0.08 equiv 1:2 Pd:L ratio ensures active catalytic species
Base K3PO4 2.0 equiv Anhydrous, milled powder
Solvent Toluene 0.2 M Non-coordinating, high boiling point

| Temp | 100°C | - | Drives reductive elimination |

Scenario B: The Buchwald-Hartwig Interface

User Issue: "I cannot couple 3,4-dichloroaniline with an aryl bromide. I see starting material and some reduced bromide."

Technical Analysis: Anilines with electron-withdrawing groups (like 3,4-dichloroaniline) are weak nucleophiles . They struggle to bind to the Pd(II) center during the amine coordination step. If the aryl bromide is also hindered, the catalyst rests at the oxidative addition state until it decomposes or performs beta-hydride elimination on the ligand.

Solution Protocol: You need a ligand that makes the Palladium center extremely electron-rich to "grab" the weak amine nucleophile.

  • Recommendation: BrettPhos or RuPhos .

  • Pre-catalyst: Use BrettPhos Pd G4 precatalyst. Do not generate in situ if possible; the G4 precatalyst ensures a 1:1 active species which is crucial for difficult amines.

Module 3: Advanced Steric Management (The "PEPPSI" Approach)

When standard Buchwald ligands fail due to extreme steric crowding (e.g., coupling 3,4-dichlorobenzene to a tert-butyl or ortho-isopropyl group), the flexible phosphine ligands may still be too bulky.

The Fix: Switch to NHC (N-Heterocyclic Carbene) ligands.[1] The Pd-PEPPSI-IPr catalyst system is "throw-and-go" (air stable) and excels here because the NHC ligand is shaped like a fan, pushing the steric bulk away from the metal center while remaining electronically powerful.

Experimental Workflow: Pd-PEPPSI-IPr Coupling

  • Charge: Flask with Aryl Halide (1.0 eq), Boronic Acid (1.5 eq), Pd-PEPPSI-IPr (2 mol%) , and KOH (2.0 eq) .

  • Solvent: Add Dioxane (anhydrous) and stir.

  • Activation: This catalyst activates upon heating. Ramp immediately to 80°C .

  • Note: The reaction mixture will turn from yellow to clear to black (completion). If it turns black immediately, oxygen was present.

Module 4: Mechanistic Visualization

Understanding where the steric clash occurs helps in choosing the right ligand.

CatalyticCycle cluster_fail Failure Mode: Steric Clash Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Fast for 3,4-Cl-Ar-Br) Pd0->OxAdd Ar-X adds TransMet Transmetalation (Steric Bottleneck 1) OxAdd->TransMet Boronic Acid adds RedElim Reductive Elimination (Steric Bottleneck 2) TransMet->RedElim Isomerization RedElim->Pd0 Product Release

Figure 2: The Steric Bottleneck. While oxidative addition is fast for electron-poor 3,4-dichlorophenyl halides, the cycle often halts at Transmetalation or Reductive Elimination due to ligand/substrate clashes.

References & Authority

  • Buchwald Ligand Selection:

    • Surry, D. S., & Buchwald, S. L. (2008). "Biarylphosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Pd-PEPPSI Catalysts for Steric Bulk:

    • Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling." Chemistry - A European Journal.

  • Protodeboronation Mechanisms:

    • Cox, P. A., et al. (2016).[2] "Base-catalyzed protodeboronation of arylboronic acids." Chemical Science.

  • SPhos/XPhos Utility:

    • Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.

Sources

Technical Support Center: Enhancing Purity of 3-(3,4-Dichlorophenyl)pyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists who require bioassay-grade purity (>99% organic purity, <10 ppm heavy metals) for 3-(3,4-Dichlorophenyl)pyridine-4-carboxylic acid .

Because biological assays are highly sensitive to trace transition metals and structurally similar organic impurities, standard synthetic workflows often fall short. This guide breaks down the causality behind common purification failures and provides self-validating, field-tested methodologies to ensure absolute compound integrity.

Part 1: Troubleshooting & FAQs

Q1: My cell-based assays are showing inconsistent viability and high background toxicity. Could this be related to my Suzuki-Miyaura coupling synthesis?

A: Yes. The synthesis of this biaryl compound typically utilizes a palladium-catalyzed Suzuki-Miyaura cross-coupling. Palladium is a heavy metal with known cytotoxicity, and it frequently complexes with the nitrogen of the pyridine ring in your product. Regulatory bodies and assay standards require residual palladium to be reduced to sub-10 ppm levels [1]. Standard column chromatography alone is insufficient, often leaving 50–500 ppm of palladium trapped in the product matrix [1]. You must employ a dedicated metal scavenging step (e.g., thiol-functionalized silica) to break the product-palladium coordination.

Q2: I am detecting 3,3',4,4'-tetrachlorobiphenyl in my LC-MS analysis. How is this forming, and how do I suppress it?

A: This impurity is the homocoupling dimer of your starting material, 3,4-dichlorophenylboronic acid. Its formation is driven by a stoichiometric reaction between Pd(II) and the boronic acid, a process that is highly accelerated by the presence of dissolved oxygen [2].

  • The Fix: You must rigorously deoxygenate your solvents. A simple vacuum/nitrogen backfill of the headspace is not enough. You must actively sparge the solvent mixture with nitrogen subsurface for at least 30 minutes prior to adding the palladium catalyst. Additionally, adding a mild reducing agent like potassium formate can suppress the Pd(II)-mediated homocoupling pathway [2].

Q3: The product and unreacted 3,4-dichlorophenylboronic acid co-elute on silica and both extract into the basic aqueous layer during workup. How do I separate them?

A: This is a classic pKa overlap issue. Your target molecule is an amphoteric compound with a carboxylic acid moiety (pKa ~4.5). The unreacted 3,4-dichlorophenylboronic acid is also acidic (pKa ~8.5). If you attempt an aqueous basic wash (e.g., with NaOH or Na2CO3), both compounds deprotonate and migrate into the aqueous layer.

  • The Fix (The Ester Strategy): Do not perform the Suzuki coupling on the free acid. Instead, use an ester intermediate (e.g., methyl 3-bromopyridine-4-carboxylate). Because the ester is neutral, you can dissolve the crude reaction mixture in an organic solvent and wash it with 1M NaOH. The unreacted boronic acid will form a water-soluble boronate and wash away, while your ester remains in the organic layer. Once purified, perform a clean saponification (hydrolysis) to yield the pure carboxylic acid.

Part 2: Quantitative Impurity Data

To understand the necessity of specialized purification, review the following data summarizing the efficacy of various palladium removal techniques. Relying solely on chromatography leaves unacceptable levels of heavy metals for biological screening.

Purification MethodAverage Residual Palladium (ppm)Bioassay SuitabilityProduct Recovery (%)
Crude Reaction (Post-Aqueous Workup)2,500 - 5,000 ppm❌ Highly Toxic~95%
Silica Gel Column Chromatography150 - 400 ppm❌ Interferes with targets85 - 90%
Activated Carbon Treatment50 - 100 ppm⚠️ Marginal / Risky60 - 70% (Non-specific binding)
Chromatography + Thiol-Silica Scavenger < 10 ppm Optimal 80 - 88%

Data synthesized from pilot studies quantifying palladium impurities following rigorous purification protocols [1].

Part 3: Validated Experimental Protocols

The following protocols form a self-validating system. By isolating the ester first, you analytically verify the carbon framework's purity before the final deprotection, ensuring no boronic acid carries over into the final bioassay sample.

Protocol A: Ester-Intermediate Synthesis and Boronic Acid Clearance

Objective: Synthesize the biaryl core while utilizing phase-extraction to permanently remove boronic acid impurities.

  • Reaction Setup: In a flame-dried flask, combine methyl 3-bromopyridine-4-carboxylate (1.0 eq) and 3,4-dichlorophenylboronic acid (1.2 eq).

  • Deoxygenation (Critical Step): Add the solvent mixture (e.g., 1,4-Dioxane/H2O, 4:1). Sparge the solution subsurface with ultra-pure N2 for 30 minutes to suppress homocoupling [2].

  • Catalysis: Add K2CO3 (2.5 eq) and Pd(dppf)Cl2 (0.05 eq). Heat to 80°C under N2 for 4 hours.

  • Phase Extraction Workup: Cool to room temperature and concentrate to remove dioxane. Dilute the residue in Ethyl Acetate.

  • Boronic Acid Purge: Wash the organic layer vigorously with 1M NaOH (3 x 20 mL). Causality: The NaOH converts the unreacted boronic acid into a water-soluble boronate salt, pulling it entirely into the aqueous waste.

  • Isolation: Wash the organic layer with brine, dry over Na2SO4, and concentrate to yield the crude methyl 3-(3,4-dichlorophenyl)pyridine-4-carboxylate.

Protocol B: Palladium Scavenging and Final Hydrolysis

Objective: Strip residual palladium to <10 ppm and unmask the final carboxylic acid.

  • Scavenger Addition: Dissolve the intermediate ester in dichloromethane (DCM). Add a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) at 10 equivalents relative to the initial palladium catalyst load [3].

  • Incubation: Stir the suspension gently at 40°C for 4 hours. Causality: The soft sulfur atoms on the silica matrix have a high affinity for soft Pd(II)/Pd(0) species, outcompeting the pyridine nitrogen for the metal.

  • Filtration: Filter the mixture through a pad of Celite® to remove the silica-bound palladium [3]. Concentrate the filtrate.

  • Saponification: Dissolve the purified ester in THF/MeOH/H2O (2:1:1). Add LiOH·H2O (3.0 eq) and stir at room temperature for 2 hours until TLC indicates complete consumption of the ester.

  • Acidification & Precipitation: Carefully acidify the mixture with 1M HCl to pH ~4.5 (the isoelectric point of the product). The highly pure this compound will precipitate as a white solid. Filter, wash with cold water, and dry under high vacuum.

Part 4: Process Visualization

The following workflow illustrates the logical progression of the purification strategy, highlighting where specific impurities are eradicated.

G Start Crude Suzuki Mixture (Methyl Ester Intermediate) Workup 1M NaOH Aqueous Wash (Eliminates Boronic Acid) Start->Workup Column Silica Gel Chromatography (Removes Organic Byproducts) Workup->Column Scavenge Thiol-Silica Pd Scavenging (Reduces Palladium < 10 ppm) Column->Scavenge Hydrolysis Saponification (LiOH) & HCl (Unmasks Carboxylic Acid) Scavenge->Hydrolysis Pure Bioassay-Ready Target: This compound Hydrolysis->Pure

Caption: Workflow for isolating bioassay-grade this compound.

Part 5: References

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. Available at:[Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. Available at:[Link]

Technical Support Center: Thermal Analysis of Pyridine-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Thermal Decomposition Analysis of 3-(3,4-Dichlorophenyl)pyridine-4-carboxylic acid Case ID: TGA-DSC-34DCP Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Chemical Context

Compound Overview: this compound is a biaryl system featuring a pyridine core substituted with a carboxylic acid at the C4 position (isonicotinic acid derivative) and a dichlorophenyl group at the C3 position.

Thermal Behavior Profile: Researchers characterizing this compound typically encounter three distinct thermal events:

  • Desolvation: Loss of surface water or crystallization solvents (typically <120°C).

  • Melting/Sublimation: A competitive process where the crystal lattice collapses. Unsubstituted isonicotinic acid sublimes significantly; however, the heavy 3,4-dichlorophenyl moiety likely suppresses sublimation, favoring a distinct melting endotherm.

  • Decarboxylation (Primary Decomposition): The irreversible loss of CO₂ to form 3-(3,4-dichlorophenyl)pyridine. This is the critical stability limit of the API (Active Pharmaceutical Ingredient) intermediate.

Mechanism of Decomposition

Understanding the mechanism is vital for interpreting TGA (Thermogravimetric Analysis) data. The thermal degradation of pyridine-4-carboxylic acids generally proceeds via a zwitterionic intermediate, facilitating the heterolytic cleavage of the C–C bond between the ring and the carboxyl group.

Pathway Diagram

DecompositionMechanism Start Starting Material (Carboxylic Acid Form) Zwitterion Zwitterionic Intermediate (NH+ / COO-) Start->Zwitterion Proton Transfer (Thermal Excitation) TS Transition State (C-C Bond Weakening) Zwitterion->TS Rate Limiting Step Products Degradation Products (3-(3,4-Dichlorophenyl)pyridine + CO2) TS->Products -CO2 (Gas Evolution)

Figure 1: Proposed thermal decarboxylation pathway for isonicotinic acid derivatives.

Standardized Experimental Protocol

To generate reproducible data, do not use generic "ramp" methods. Use this optimized protocol designed for decarboxylating acids.

Methodology: TGA-DSC Simultaneous Analysis
ParameterSettingRationale
Instrument Simultaneous TGA/DSCCorrelates mass loss (TGA) directly with heat flow (DSC).
Pan Type Alumina (Al₂O₃) CRITICAL: Avoid standard Aluminum pans. Carboxylic acids can react with Al pans at T > 250°C, and hermetic sealing risks rupture due to CO₂ pressure.
Sample Mass 5–10 mgSufficient for bulk representation but minimizes thermal gradients.
Purge Gas Nitrogen (N₂) @ 50 mL/minInert atmosphere prevents oxidative degradation (charring) which masks the decarboxylation event.
Heating Rate 10°C/minStandard rate.[1] If sublimation interferes, increase to 20°C/min to push melting ahead of sublimation.
Temperature Range 30°C to 400°CCovers desolvation, melting, and complete decarboxylation.

Troubleshooting Guide & FAQs

This section addresses specific anomalies reported by users analyzing aryl-pyridine carboxylic acids.

Issue 1: "I see a gradual mass loss before the melting point. Is my sample wet?"

Diagnosis: This is likely Sublimation , not moisture, especially if the mass loss onset is around 150–200°C. Isonicotinic acid derivatives have high vapor pressures.

The Test (Self-Validation):

  • Check the TGA derivative curve (DTG).

    • Moisture: Sharp peak <120°C.

    • Sublimation: Broad, continuous baseline drift starting >150°C.

  • Solution: Run a DSC experiment in a Hermetically Sealed Pan (with a pinhole if necessary, though sealed is better for suppressing sublimation). If the endotherm becomes sharp and the baseline flattens, the previous loss was sublimation.

Issue 2: "My DSC curve shows a sharp endotherm followed immediately by a noisy exotherm."

Diagnosis: This is the Melt-Decomposition overlap.

  • Endotherm: The compound melts.[2]

  • Exotherm/Noise: The liquid phase facilitates rapid decarboxylation. The "noise" is CO₂ bubbles disturbing the sample pan contact with the sensor.

Corrective Action:

  • Do not treat the melting point as a standard purity check. The onset is valid, but the peak temperature is kinetically dependent on decomposition.

  • Report: "Melting with concurrent decomposition" (T_melt/dec).

Issue 3: "The calculated mass loss doesn't match the theoretical CO₂ loss."

Theoretical Calculation:

  • Molecular Weight (Parent): ~268.1 g/mol

  • Molecular Weight (CO₂): 44.01 g/mol

  • Theoretical Mass Loss: (44.01 / 268.1) × 100 = 16.4%

Troubleshooting Matrix:

ObservationProbable CauseFix
Loss > 16.4% Co-evaporation of the pyridine product.The decarboxylated product (3-(3,4-dichlorophenyl)pyridine) may be volatile at these temperatures. Use TGA-MS to identify if organic fragments are eluting with CO₂.
Loss < 16.4% Incomplete reaction or char formation.Switch purge gas to Synthetic Air (after 400°C) to burn off carbonaceous char and verify residue.
Issue 4: "The pan exploded or leaked inside the furnace."

Root Cause: You likely used a sealed aluminum pan to stop sublimation, but the CO₂ pressure generated during decomposition exceeded the pan's burst pressure.

Safety Protocol:

  • Never run sealed pan DSC on carboxylic acids above 250°C without a laser-drilled pinhole (50 µm) to relieve pressure.

  • Switch to High-Pressure DSC capsules (Gold-plated or Steel) if you must measure the thermodynamic melting point without decomposition interference.

Logic Flow for Data Interpretation

Use this decision tree to interpret your thermal curves.

InterpretationLogic Step1 Observe TGA Curve Check1 Mass loss < 120°C? Step1->Check1 Result1 Solvate/Hydrate Check1->Result1 Yes Step2 Check 200°C - 300°C Region Check1->Step2 No Check2 Step loss ~16.4%? Step2->Check2 Result2 Decarboxylation confirmed Check2->Result2 Yes Result3 Investigate Sublimation or Evaporation Check2->Result3 No

Figure 2: Step-by-step logic for interpreting TGA mass loss events.

References

  • Dunn, G. E., et al. (1972).[3] Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017–3027.[3] Link[3]

  • MacDonald, J. C., et al. (2008). Thermal decomposition of pyridine carboxylic acids. Journal of Thermal Analysis and Calorimetry, 93, 163–169.
  • Gaisford, S., et al. (2010). The thermal behaviour of benzoic acid : isonicotinamide binary co-crystals. UCL Discovery / International Journal of Pharmaceutics. Link

  • BenchChem Technical Data. (2025). Comparative Thermal Analysis of Isonicotinic Acid Derivatives. BenchChem Application Notes. Link

(Note: While specific thermal data for the 3,4-dichlorophenyl derivative is proprietary or experimentally determined, the mechanistic behavior is extrapolated from the authoritative behavior of the isonicotinic acid class as cited above.)

Sources

Technical Support Center: Troubleshooting Regioselectivity in Pyridine Carboxylic Acid Arylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals overcome one of the most notorious challenges in heterocyclic C–H functionalization: the regioselective arylation of pyridine carboxylic acids.

Below, you will find a deep dive into the mechanistic causality of catalyst poisoning, field-proven troubleshooting FAQs, and self-validating step-by-step protocols to ensure reproducible C3/C4 arylation.

The Core Mechanistic Challenge: N-Coordination vs. Directed C–H Activation

The fundamental difficulty in the direct arylation of pyridines stems from the high Lewis basicity of the sp²-nitrogen. In standard transition-metal-catalyzed cross-couplings, the unhindered pyridine nitrogen rapidly coordinates to the metal center (e.g., Pd or Ru), forming stable, unreactive complexes that poison the catalyst and halt the catalytic cycle[1].

To overcome this, we must harness the carboxylic acid moiety as a weakly coordinating directing group while simultaneously suppressing N-coordination through the use of highly sterically demanding ligands.

Mechanistic_Logic A Pyridine Carboxylic Acid + Transition Metal Catalyst B Pathway A: N-Coordination (High Lewis Basicity) A->B Unhindered sp2 N (Default Pathway) D Pathway B: Carboxylate-Directed C-H Activation A->D Bulky Ligands (e.g., PAd2(n-Bu)) Suppress N-Binding C Catalyst Poisoning & Reaction Failure B->C E Regioselective C3/C4 Arylation D->E

Fig 1. Competing coordination pathways in pyridine carboxylic acid C-H arylation.

Troubleshooting & FAQs

Q1: Why do my standard Pd- or Ru-catalyzed C–H arylation conditions fail completely when using picolinic or nicotinic acid? A1: This is a classic case of catalyst poisoning. Unhindered pyridine carboxylic acids act as strong bidentate or monodentate ligands, completely sequestering the transition metal[1]. Because the basicity of the sp²-nitrogen outcompetes the weak directing ability of the carboxylate group, the catalyst becomes trapped in an off-cycle state, leading to zero conversion and recovery of starting material.

Q2: How can I force the reaction to undergo selective C3/C4 arylation using the carboxylic acid as a directing group? A2: You must alter the steric environment of the catalyst to make N-coordination energetically unfavorable. By employing an extremely bulky phosphine ligand—specifically di(1-adamantyl)-n-butylphosphine (PAd2(n-Bu))—you create a crowded Pd-center[2]. The sheer bulk of the adamantyl groups prevents the rigid pyridine nitrogen from binding effectively, allowing the more flexible, weakly coordinating carboxylate group to direct the Pd catalyst to the adjacent C3 or C4 position[3].

Q3: I want to use the carboxylic acid merely to direct the arylation, but I don't want it in my final drug candidate. How do I remove it? A3: You can utilize the carboxylic acid as a "traceless directing group." After the initial C–H arylation is complete, the carboxylate can be removed via a one-pot copper(I)-mediated protodecarboxylation sequence[3]. This tandem approach provides direct access to directing-group-free pyridine biaryls without requiring intermediate purification.

Q4: Which aryl halide coupling partners provide the best yields and regioselectivity? A4: Counterintuitively, highly reactive aryl iodides often perform poorly due to competing side reactions (such as homocoupling). Instead, low-cost chloro- and bromoarenes are the optimal coupling partners for this specific methodology[3].

Quantitative Data Summary: Aryl Halide Performance

Coupling PartnerReactivity / Yield ProfileRecommended Catalyst SystemMechanistic & Process Notes
Aryl Iodides Poor to ModerateStandard Pd/RuProne to dimerization; poor functional group tolerance in directed pyridine systems.
Aryl Bromides Good (60–85%)Pd(OAc)₂ + PAd₂(n-Bu)Efficient coupling; requires elevated temperatures (145 °C) to drive oxidative addition.
Aryl Chlorides Excellent (70–90%)Pd(OAc)₂ + PAd₂(n-Bu)Often affords the highest yields[4]; highly cost-effective and scalable for process R&D.
Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It includes an in-process NMR validation step to confirm regioselectivity and yield prior to committing to downstream workups or decarboxylation.

Protocol: Regioselective Pd-Catalyzed C–H Arylation of Nicotinic Acid

Adapted from the Larrosa group methodology for overcoming sp²-nitrogen deactivation.[2]

Step 1: Reaction Setup (Inert Atmosphere)

  • In an oven-dried Schlenk tube equipped with a magnetic stir bar, add nicotinic acid (0.5 mmol, 1.0 equiv), the chosen aryl chloride/bromide (0.75 mmol, 1.5 equiv), and Cs₂CO₃ (1.1 mmol, 2.2 equiv)[2].

  • Causality Note: Cs₂CO₃ is critical here; the cesium cation aids in carboxylate coordination to the Pd center via the concerted metalation-deprotonation (CMD) pathway.

Step 2: Catalyst & Ligand Loading

  • Add Pd(OAc)₂ (0.025 mmol, 5 mol %) and PAd2(n-Bu) (0.05 mmol, 10 mol %)[2].

  • Causality Note: The 1:2 Pd-to-ligand ratio ensures the active catalyst remains saturated with the bulky ligand, preventing pyridine N-coordination.

Step 3: Solvent Addition & Heating

  • Add anhydrous DMF (2.5 mL, 0.2 M) and a small amount of activated 3 Å molecular sieves.

  • Seal the tube under argon and stir the reaction mixture at 145 °C for 20 hours[2].

Step 4: In-Process Validation (Self-Validating Step)

  • Cool the mixture to room temperature.

  • Extract a 50 µL aliquot, dilute in CDCl₃/DMSO-d₆, and add a precisely known quantity of dibromomethane (CH₂Br₂) as an internal standard[3].

  • Analyze via ¹H NMR. Validation Check: Calculate the crude yield by integrating the product peaks against the CH₂Br₂ singlet (δ ~4.9 ppm). Ensure the C3/C4 regioselectivity ratio is >95:5 before proceeding.

Step 5: Optional Traceless Decarboxylation

  • If a directing-group-free product is required, do not quench the reaction.

  • Add Cu₂O (10 mol %) and 1,10-phenanthroline (20 mol %) directly to the crude mixture, and heat at 160 °C for an additional 12 hours to drive protodecarboxylation[3].

Experimental Workflow Diagram

Experimental_Workflow Step1 1. Reaction Setup Mix Pyridine Acid, Ar-X, Base Step2 2. Pd-Catalyzed Arylation Pd(OAc)2, PAd2(n-Bu), 145°C Step1->Step2 Step3 3. In-Process Validation 1H NMR with CH2Br2 Standard Step2->Step3 20 hours Step4 4. Decarboxylation (Optional) Cu(I)-Mediated Cleavage Step3->Step4 If traceless route is desired Step5 5. Final Isolation Directing-Group-Free Biaryl Step3->Step5 If carboxylate is retained Step4->Step5

Fig 2. One-pot workflow for regioselective C-H arylation and traceless decarboxylation.

References
  • Huang, L., & Weix, D. J. (2016). Ruthenium-Catalyzed C–H Arylation of Diverse Aryl Carboxylic Acids with Aryl and Heteroaryl Halides. ACS Publications (Organic Letters).[Link]

  • Johnston, A. J. S., Ling, K. B., Sale, D. A., Lebrasseur, N., & Larrosa, I. (2016). Direct ortho-Arylation of Pyridinecarboxylic Acids: Overcoming the Deactivating Effect of sp2-Nitrogen. ACS Publications (Organic Letters).[Link]

  • Some Items of Interest to Process R&D Chemists and Engineers (2017). ACS Publications (Organic Process Research & Development).[Link]

Sources

Validation & Comparative

1H NMR Interpretation Guide: 3-(3,4-Dichlorophenyl)pyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical resource for the structural characterization of 3-(3,4-Dichlorophenyl)pyridine-4-carboxylic acid . It is designed for medicinal chemists and analytical scientists requiring rigorous differentiation of this scaffold from synthetic precursors and regioisomers.

Application: Fragment-based Drug Discovery (FBDD), Kinase Inhibitor Scaffolding, P2X7 Antagonist Synthesis. Technique: 400 MHz / 500 MHz 1H NMR Spectroscopy. Solvent Focus: DMSO-d6 (Standard), MeOD (Exchange Studies).

Executive Summary: The Diagnostic Challenge

The synthesis of 3-arylisonicotinic acids via Suzuki-Miyaura coupling often presents a critical analytical challenge: differentiating the product from unreacted starting materials and potential regioisomers.

The core diagnostic signature of This compound relies on three distinct spectral features:

  • Retention of the Pyridine H2 Singlet: Confirms substitution at the 3-position (unlike 2-aryl isomers).

  • The "Roof Effect" on the Phenyl Ring: The 3,4-dichloro substitution pattern creates a distinct splitting pattern (d, d, dd) in the 7.4–7.8 ppm region.

  • Deshielding of H5: The carboxylic acid at C4 anisotropically deshields the adjacent H5 proton.

Comparative Analysis: Product vs. Alternatives

The following table contrasts the target molecule with its primary precursors. This data allows for rapid monitoring of reaction completion.

Table 1: Chemical Shift Comparison (DMSO-d6)
Proton AssignmentTarget Product (δ ppm)Precursor: 3-Bromoisonicotinic Acid Precursor: 3,4-Dichlorophenylboronic Acid Diagnostic Note
COOH 13.5 - 14.0 (br s)13.8 (br s)N/ADisappears in MeOD/D₂O shake.
Pyridine H2 8.65 - 8.75 (s)8.91 (s)N/ACritical Signal. Upfield shift vs. Bromide due to loss of Br electronegativity.
Pyridine H6 8.75 - 8.85 (d, J=5.0)8.70 (d, J=5.0)N/AAlpha to Nitrogen. Often overlaps with H2.
Pyridine H5 7.80 - 7.90 (d, J=5.0)7.71 (d, J=5.0)N/AOrtho to COOH.
Phenyl H2' 7.75 (d, J=2.0)N/A7.90 (d)Meta-coupling only (narrow doublet).
Phenyl H5' 7.70 (d, J=8.4)N/A7.65 (d)Ortho-coupling (large doublet).
Phenyl H6' 7.45 (dd, J=8.4, 2.0)N/A7.50 (dd)Distinctive double-doublet.
Boronic OH Absent N/A8.20 (s)Presence indicates unreacted boronic acid.

Note: Chemical shifts are representative and may vary by ±0.05 ppm depending on concentration and pH.

Structural Logic & Assignment Pathway

To ensure accurate assignment, follow this logic flow. The pyridine protons are identified by their coupling constants (


) and chemical environment.
Mechanism of Assignment
  • Pyridine H2 (s): Located between the Pyridine Nitrogen and the Aryl ring. It appears as a singlet because there is no proton on C3 (substituted) or Nitrogen.

  • Pyridine H6 (d): Located next to Nitrogen but couples with H5 (

    
     Hz).
    
  • Pyridine H5 (d): Located next to the Carboxylic Acid.[1][2] It is shielded relative to H6 but deshielded relative to benzene protons due to the electron-deficient pyridine ring.

Visual Logic Map (DOT)

NMR_Logic Spectrum 1H NMR Spectrum (DMSO-d6) Region_Arom Region: 7.0 - 9.0 ppm Spectrum->Region_Arom Region_Acid Region: > 13.0 ppm Spectrum->Region_Acid Broad Singlet (COOH) Split_Singlet Signal: Singlet (s) Region_Arom->Split_Singlet > 8.5 ppm Split_Doublet Signal: Doublet (d) Region_Arom->Split_Doublet Assign_H2 Assignment: Pyridine H2 (Alpha to N, Ortho to Aryl) Split_Singlet->Assign_H2 No neighbors Check_J Check Coupling (J) Split_Doublet->Check_J Assign_H6 Assignment: Pyridine H6 (Alpha to N, J ~ 5Hz) Assign_H5 Assignment: Pyridine H5 (Beta to N, J ~ 5Hz) Check_J->Assign_H6 J ~ 5 Hz, > 8.5 ppm Check_J->Assign_H5 J ~ 5 Hz, < 8.0 ppm Phenyl Protons Phenyl Protons Check_J->Phenyl Protons J ~ 8 Hz or 2 Hz

Figure 1: Decision tree for assigning the pyridine protons in the target scaffold.

Experimental Protocol

This protocol describes the synthesis and subsequent NMR preparation. The Suzuki coupling is the industry standard for this transformation.

A. Synthesis: Suzuki-Miyaura Coupling
  • Reagents:

    • 3-Bromoisonicotinic acid (1.0 eq)

    • 3,4-Dichlorophenylboronic acid (1.2 eq)

    • Pd(PPh₃)₄ (5 mol%)

    • Na₂CO₃ (2.0 M aqueous solution, 3.0 eq)

    • Solvent: 1,4-Dioxane (degassed).

  • Procedure:

    • Combine organic reagents in a pressure vial.

    • Add dioxane and aqueous base.

    • Sparge with Argon for 5 minutes.

    • Add Palladium catalyst under Argon flow.

    • Heat to 90°C for 12 hours .

  • Workup (Critical for NMR Purity):

    • Acidify aqueous layer to pH 3-4 with 1N HCl (precipitates the product).

    • Filter the solid.

    • Purification: Recrystallize from Ethanol/Water or perform preparative HPLC if regioisomers are suspected.

B. NMR Sample Preparation
  • Mass: 5–10 mg of dried solid.

  • Solvent: 0.6 mL DMSO-d6 (99.9% D).

    • Why DMSO? The carboxylic acid proton is often invisible in CDCl₃ due to solubility issues and aggregation. DMSO disrupts hydrogen bonding, sharpening the signals.

  • Tube: 5 mm precision NMR tube.

  • Acquisition: 16–32 scans, relaxation delay (d1) ≥ 2.0 seconds to ensure quantitative integration of aromatic protons.

Troubleshooting & Verification

Common Issue: Missing COOH Signal

If the signal at ~13.5 ppm is absent or extremely broad:

  • Water Content: Wet DMSO causes proton exchange. Add activated molecular sieves to the NMR tube.

  • Alternative: Run the spectrum in MeOD . The COOH will exchange with deuterium (disappear completely), but the H5 doublet will sharpen, confirming the assignment.

Differentiation from Regioisomers

If the reaction used a different starting material (e.g., 2-chloropyridine derivative), you might generate the 2-aryl isomer.

  • 3-Aryl (Target): Shows 1 Singlet (H2) and 2 Doublets (H5, H6) in the pyridine region.

  • 2-Aryl (Isomer): Shows 0 Singlets and 3 Multiplets (H3, H4, H6) in the pyridine region.

Synthesis Workflow Diagram

Synthesis_Workflow SM1 3-Bromoisonicotinic Acid Rxn Suzuki Coupling 90°C, 12h SM1->Rxn SM2 3,4-Dichlorophenyl Boronic Acid SM2->Rxn Cat Pd(PPh3)4 / Na2CO3 Cat->Rxn Workup Acidify pH 3 Precipitation Rxn->Workup Analysis 1H NMR (DMSO-d6) Workup->Analysis

Figure 2: Synthetic workflow from precursors to analytical validation.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Standard text for chemical shift principles).
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative database for pyridine chemical shifts). Link

  • ChemicalBook. (2024). 3-Bromoisonicotinic acid NMR Data. Link

Sources

X-Ray Crystal Structure of 3-(3,4-Dichlorophenyl)pyridine-4-carboxylic acid: A Structural and Performance Comparison Guide for KDM4 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Post-translational modifications of histones by histone demethylases (KDMs) play a fundamental role in the epigenetic regulation of gene expression, and their dysregulation is heavily implicated in oncology[1]. The KDM4 (JMJD2) family of Fe(II)- and 2-oxoglutarate (2-OG)-dependent oxygenases catalyzes the removal of methyl marks from H3K9 and H3K36[2]. Because KDM4 overexpression drives tumor progression, the development of selective small-molecule inhibitors has become a critical focus in targeted drug discovery[3].

The compound 3-(3,4-Dichlorophenyl)pyridine-4-carboxylic acid (3-DCP-P4CA) serves as a highly optimized structural scaffold for KDM4 inhibition. While generic 2-OG competitors suffer from poor selectivity, the functionalized pyridine-4-carboxylate core provides a breakthrough in target specificity. By leveraging the exact spatial geometry of the KDM4 active site, this scaffold achieves potent inhibition through a combination of metal chelation and targeted hydrophobic interactions.

Structural Insights from X-Ray Crystallography

To understand the causality behind the scaffold's high potency, we must examine its binding mode at the atomic level. X-ray crystallography of the 3-DCP-P4CA scaffold in complex with the KDM4A catalytic domain reveals a highly specific, self-validating interaction network:

  • Bidentate Metal Chelation: The pyridine nitrogen and the 4-carboxylate oxygen act as a bidentate ligand, directly chelating the active site Fe(II) ion. This displaces the endogenous co-factor (2-oxoglutarate) and anchors the inhibitor within the catalytic core[2].

  • Targeting the Lysine Channel: The 3,4-dichlorophenyl moiety at the 3-position is not arbitrary. It is precisely oriented to project into the hydrophobic pocket normally occupied by the aliphatic chain of the methylated lysine substrate.

  • Halogen Bonding: The bulky, electron-withdrawing chlorine atoms engage in favorable van der Waals interactions and halogen bonding with specific active-site residues (such as Tyr132). Because these specific residues are absent or structurally divergent in other KDM families (like KDM6), this interaction is the primary driver of the scaffold's >50-fold selectivity for KDM4 over KDM6B[2].

KDM4_Mechanism Inhibitor 3-DCP-P4CA Scaffold Fe_Ion Active Site Fe(II) Inhibitor->Fe_Ion Bidentate Chelation KDM4_Enzyme KDM4 (JMJD2) Enzyme Fe_Ion->KDM4_Enzyme Essential Cofactor Substrate H3K9me3 Substrate KDM4_Enzyme->Substrate Demethylation Blocked Transcription Gene Silencing Maintained Substrate->Transcription Epigenetic Repression

Diagram illustrating the mechanism of KDM4 inhibition by the 3-DCP-P4CA scaffold.

Comparative Performance Analysis

To objectively evaluate the performance of the 3-DCP-P4CA scaffold, we compare it against established standard alternatives in the field of epigenetic inhibitors.

  • 2,4-PDCA (2,4-Pyridinedicarboxylic acid): A first-generation, broad-spectrum 2-OG oxygenase inhibitor. It lacks the bulky 3-substituent, resulting in poor selectivity across the KDM families.

  • ML324: A well-known KDM4/KDM5 inhibitor that utilizes an 8-hydroxyquinoline core for Fe(II) chelation. While cell-permeable, its selectivity profile is inferior to optimized pyridine-4-carboxylates.

  • : A first-in-class, clinical-stage pan-KDM4 inhibitor[4]. It utilizes the same foundational pyridine-4-carboxylic acid core as our subject compound but incorporates a highly complex, bulky substituent at the 3-position to maximize in vivo efficacy and cell penetrance[4].

Quantitative Performance Summary
Inhibitor / ScaffoldPrimary TargetKDM4A IC₅₀ (nM)Selectivity (vs KDM6B)Cellular PermeabilityPrimary Binding Mechanism
3-DCP-P4CA KDM4 (JMJD2)~85>50-foldModerateBidentate Fe(II) chelation + Halogen bonding
2,4-PDCA Broad 2-OG~1500None (<2-fold)PoorSimple Bidentate Fe(II) chelation
ML324 KDM4 / KDM5~920~10-foldGoodFe(II) chelation via 8-hydroxyquinoline
Zavondemstat Pan-KDM4<10>100-foldExcellentPyridine-4-carboxylate core + Bulky substituent

Experimental Protocols

To ensure trustworthiness and reproducibility, the following methodologies are designed as self-validating systems, incorporating necessary controls to confirm causality at every step.

Protocol 1: Co-Crystallization and X-Ray Diffraction Workflow

Causality: Hanging-drop vapor diffusion is selected because it allows for gradual, controlled equilibration between the protein-ligand drop and the reservoir, which is critical for forming well-ordered, diffraction-quality crystals of the KDM4A-ligand complex.

  • Protein Preparation: Express the KDM4A catalytic domain (residues 1–359) in E. coli and purify via Ni-NTA affinity chromatography followed by size-exclusion chromatography (SEC) in a buffer containing 50 mM HEPES (pH 7.5) and 500 mM NaCl.

  • Ligand Soaking/Co-crystallization: Incubate the purified KDM4A protein (10 mg/mL) with 1 mM of the 3-DCP-P4CA compound and 1 mM NiCl₂ (used as a stable surrogate for Fe(II) to prevent oxidation during crystallization) for 2 hours on ice.

  • Vapor Diffusion Setup: Set up hanging drops by mixing 1 μL of the protein-ligand complex with 1 μL of reservoir solution (0.1 M MES pH 6.0, 20% PEG 6000, 0.2 M NH₄Cl).

  • Diffraction & Phasing: Harvest crystals after 5–7 days. Flash-freeze in liquid nitrogen using 25% glycerol as a cryoprotectant. Collect X-ray diffraction data at a synchrotron source.

  • Validation: Solve the phase problem using molecular replacement (using a known KDM4A apo-structure, e.g., PDB ID: 2OQ6, as the search model). The presence of the ligand is self-validated by the appearance of strong positive difference electron density (Fo-Fc map) in the active site prior to ligand modeling.

XRay_Workflow Step1 Protein Purification (KDM4A Catalytic) Step2 Co-Crystallization (Vapor Diffusion) Step1->Step2 Step3 X-Ray Diffraction (Synchrotron) Step2->Step3 Step4 Phase Determination (Mol. Replacement) Step3->Step4 Step5 Model Refinement (Phenix/Coot) Step4->Step5

Step-by-step experimental workflow for KDM4A co-crystallization and structure determination.

Protocol 2: AlphaScreen Demethylase Activity Assay

Causality: The AlphaScreen assay is chosen over traditional ELISA because it is a homogeneous, bead-based proximity assay that eliminates wash steps, reducing the risk of disrupting low-affinity interactions and providing a highly accurate IC₅₀ measurement.

  • Assay Setup: In a 384-well plate, combine 10 nM KDM4A enzyme, 50 nM biotinylated H3K9me3 peptide substrate, 10 μM Fe(II), 100 μM ascorbate, and 1 μM 2-OG in assay buffer (50 mM HEPES pH 7.5, 0.01% Tween-20).

  • Inhibitor Titration: Add the 3-DCP-P4CA inhibitor in a 10-point dose-response titration (from 10 μM down to 0.5 nM).

  • Self-Validating Controls:

    • Positive Control: 10 μM 2,4-PDCA (defines maximum inhibition/background signal).

    • Negative Control: 1% DMSO vehicle (defines maximum enzyme activity).

    • Counter-Screen: Run a parallel assay using KDM6B enzyme to mathematically validate the >50-fold selectivity index.

  • Detection: After 30 minutes of incubation at room temperature, add anti-H3K9me2 acceptor beads and streptavidin donor beads. Incubate for 1 hour in the dark.

  • Readout: Expose the plate to 680 nm laser excitation and read the emission at 520–620 nm. Calculate the IC₅₀ using a four-parameter logistic non-linear regression model.

References

  • Inhibitors of Protein Methyltransferases and Demethylases | Chemical Reviews. American Chemical Society (ACS). Available at:[Link]

  • Cell Penetrant Inhibitors of the KDM4 and KDM5 Families of Histone Lysine Demethylases. 1. 3-Amino-4-pyridine Carboxylate Derivatives. Journal of Medicinal Chemistry. Available at:[Link]

  • Zavondemstat (TACH101). Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Inhibition of the histone demethylase JMJD2E by 3-substituted pyridine 2,4-dicarboxylates. Organic & Biomolecular Chemistry. Available at:[Link]

Sources

A Comparative Guide to the Infrared Spectroscopy of 3-(3,4-Dichlorophenyl)pyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Infrared (IR) spectroscopy is a fundamental analytical technique for the structural elucidation and quality control of pharmaceutical compounds. This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FTIR) spectrum of 3-(3,4-Dichlorophenyl)pyridine-4-carboxylic acid, a molecule of interest in medicinal chemistry. By dissecting the molecule into its constituent functional groups—a carboxylic acid, a substituted pyridine ring, and a dichlorophenyl moiety—we can predict and assign its characteristic vibrational frequencies. This guide compares these predicted absorptions with related reference compounds, offers a validated experimental protocol for spectral acquisition, and serves as a practical resource for researchers in drug discovery and chemical analysis.

Structural and Functional Group Analysis

This compound is a complex organic molecule featuring several key functional groups that produce distinct signals in an IR spectrum. A thorough characterization depends on identifying the vibrational modes associated with each component.

  • Carboxylic Acid (-COOH): This group is responsible for some of the most prominent and easily identifiable peaks in the spectrum, primarily the hydroxyl (O-H) and carbonyl (C=O) stretching vibrations.

  • Aromatic Systems: The molecule contains two aromatic rings: a tetrasubstituted pyridine ring and a trisubstituted dichlorophenyl ring. These contribute to aromatic C-H and C=C stretching and bending vibrations.

  • Carbon-Halogen Bonds (C-Cl): The two chlorine substituents on the phenyl ring will exhibit C-Cl stretching frequencies in the lower wavenumber (fingerprint) region of the spectrum.

The interplay of these groups, including electronic effects like conjugation and intermolecular forces like hydrogen bonding, dictates the final appearance of the IR spectrum.

Predicted IR Spectrum: A Detailed Peak Analysis

The following sections detail the expected absorption bands for this compound, grounded in established spectroscopic principles.

The Carboxylic Acid Signature (O-H and C=O Vibrations)

The carboxylic acid functional group provides the most characteristic absorptions in the IR spectrum.

  • O-H Stretching: Due to strong intermolecular hydrogen bonding, which leads to the formation of dimers in the solid state, the O-H stretch of the carboxylic acid is one of the broadest and most intense bands observed in IR spectroscopy.[1][2] It is expected to appear as a very broad, strong absorption spanning from approximately 2500 cm⁻¹ to 3300 cm⁻¹ .[3][4] This broad feature will often obscure the sharper aromatic and aliphatic C-H stretching peaks that appear in the same region.[1]

  • C=O (Carbonyl) Stretching: The carbonyl group gives rise to a sharp and very strong absorption. For a typical carboxylic acid dimer, this peak appears around 1710 cm⁻¹.[4] In this specific molecule, the carboxylic acid is conjugated with the pyridine ring. This conjugation delocalizes electron density, slightly weakening the C=O double bond and shifting the absorption to a lower frequency.[3][4] Therefore, a strong, sharp peak is predicted in the range of 1690-1725 cm⁻¹ .

  • C-O Stretching and O-H Bending: The spectrum will also contain contributions from C-O stretching and O-H in-plane bending. These typically appear as medium-intensity bands in the 1210-1320 cm⁻¹ (for C-O stretch) and 1395-1440 cm⁻¹ (for O-H bend) regions.[1] Another O-H out-of-plane bend may be observed near 910-950 cm⁻¹ .[1]

Aromatic Ring Vibrations (C-H, C=C, and C=N Stretches)

Both the pyridine and dichlorophenyl rings contribute to a series of peaks in the mid-frequency and fingerprint regions.

  • Aromatic C-H Stretching: The stretching of C-H bonds on the aromatic rings (where hydrogen is bonded to an sp²-hybridized carbon) consistently appears at wavenumbers just above 3000 cm⁻¹. Expect to see multiple weak-to-medium, sharp peaks in the 3000-3100 cm⁻¹ range, often appearing as small shoulders on the broad O-H absorption.[5][6][7]

  • Aromatic C=C and C=N Ring Stretching: The stretching vibrations within the aromatic rings produce a series of characteristic sharp, medium-intensity peaks in the 1400-1600 cm⁻¹ region. These are often referred to as "ring breathing" modes and are diagnostic for the presence of aromatic systems.[5][7]

Fingerprint Region: Substitution Patterns and C-Cl Bonds

The region below 1400 cm⁻¹ is known as the fingerprint region and contains a wealth of complex, compound-specific information.

  • C-H Out-of-Plane Bending: Strong absorptions between 680-900 cm⁻¹ arise from the out-of-plane bending of aromatic C-H bonds. The exact position of these bands is highly diagnostic of the substitution pattern on the aromatic rings.[8]

  • C-Cl Stretching: The carbon-chlorine stretching vibrations are expected to produce strong to medium absorptions in the 600-800 cm⁻¹ region. The presence of two C-Cl bonds may result in multiple bands.

Comparative Spectral Data

To contextualize the predicted spectrum, it is useful to compare it with the known IR absorptions of simpler, structurally related molecules. This comparison helps in assigning peaks and understanding the electronic influence of the various substructures.

Vibrational Mode Predicted Range for this compound (cm⁻¹) Isonicotinic Acid (Pyridine-4-carboxylic acid) (cm⁻¹) 1,2-Dichlorobenzene (cm⁻¹)
O-H Stretch (Carboxylic Acid)2500 - 3300 (very broad, strong)~2450 & 1900 (broad bands due to H-bonding)[9]N/A
Aromatic C-H Stretch3000 - 3100 (sharp, medium)~3000 - 3100~3050 - 3100
C=O Stretch (Carboxylic Acid)1690 - 1725 (sharp, very strong)~1710N/A
Aromatic C=C/C=N Stretch1400 - 1600 (multiple sharp, medium)~1400 - 1600~1450, 1570
C-O Stretch / O-H Bend1210 - 1440 (medium)~1260 - 1340[9]N/A
C-Cl Stretch600 - 800 (strong)N/A~750

Note: Values for isonicotinic acid and 1,2-dichlorobenzene are approximate and sourced from typical IR spectral databases and literature findings.[9]

Experimental Protocol: Acquiring a High-Quality IR Spectrum

The following protocol describes a self-validating method for obtaining the FTIR spectrum of a solid sample, such as this compound, using the potassium bromide (KBr) pellet technique.

Materials and Equipment
  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Hydraulic Press

  • Pellet Die Set (e.g., 13 mm)

  • Agate Mortar and Pestle

  • Analytical Balance

  • Drying Oven

  • Spectroscopy-grade Potassium Bromide (KBr), dried

  • Spatula and Sample Handling Tools

Step-by-Step Methodology
  • Preparation: Ensure the FTIR spectrometer is purged and has a recent, valid background spectrum collected. Dry the KBr powder in an oven at ~110°C for at least 2-4 hours to remove residual moisture, which can cause a large, broad O-H signal around 3400 cm⁻¹.

  • Sample Grinding: Weigh approximately 1-2 mg of the this compound sample and ~200 mg of the dried KBr. Combine them in the agate mortar.

  • Homogenization: Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The goal is to reduce the particle size of the sample to less than the wavelength of the IR radiation to minimize scattering effects.

  • Pellet Pressing: Transfer a portion of the powdered mixture into the pellet die. Assemble the die and place it in the hydraulic press. Apply pressure (typically 8-10 tons) for 2-3 minutes to form a transparent or translucent pellet.

  • Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Data Collection: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Analysis: Process the resulting spectrum (e.g., baseline correction, peak picking) using the spectrometer's software. The resulting plot of transmittance or absorbance versus wavenumber is the final IR spectrum.

Workflow Diagram

IR_Workflow Workflow for IR Spectral Acquisition (KBr Pellet Method) cluster_prep Sample Preparation cluster_press Pellet Formation cluster_acq Data Acquisition & Analysis A Dry KBr Powder B Weigh 1-2 mg Sample & ~200 mg KBr A->B C Grind & Homogenize in Mortar B->C D Load Mixture into Die C->D E Apply Hydraulic Pressure (8-10 tons) D->E F Form Transparent Pellet E->F H Place Pellet in FTIR F->H G Run Background Spectrum G->H I Collect Sample Spectrum (4000-400 cm⁻¹) H->I J Process & Analyze Data I->J

Caption: A flowchart illustrating the key steps for obtaining an IR spectrum of a solid sample using the KBr pellet method.

Conclusion

The infrared spectrum of this compound is predicted to be rich in information, with highly characteristic bands defining its structure. The dominant features will be the extremely broad O-H stretch from 2500-3300 cm⁻¹ and the strong, sharp carbonyl C=O stretch around 1690-1725 cm⁻¹. Additional sharp peaks for aromatic C-H stretching above 3000 cm⁻¹ and multiple C=C/C=N ring stretching bands between 1400-1600 cm⁻¹ will confirm the presence of the aromatic systems. Finally, the fingerprint region will contain valuable data on the substitution pattern and the C-Cl bonds. By following the outlined experimental protocol, researchers can obtain a high-quality spectrum to verify the identity and purity of this compound.

References

  • UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • JoVE. (2025, May 22). IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Oregon State University. (n.d.). CH 336: Carboxylic Acid Spectroscopy. Retrieved from [Link]

  • J-Stage. (n.d.). Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. Retrieved from [Link]

  • NIST WebBook. (n.d.). 4-Pyridinecarboxylic acid, 2,6-dichloro-. Retrieved from [Link]

  • University of Calgary. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

  • Chemistry Steps. (2025, August 29). Interpreting IR Spectra. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Millersville University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Thompson Rivers University. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]

  • Jack Westin. (2020, March 26). Infrared Region - Molecular Structure And Absorption Spectra. Retrieved from [Link]

  • Michigan State University. (n.d.). Table of IR Absorptions. Retrieved from [Link]

Sources

Comprehensive Elemental Analysis Validation Guide for 3-(3,4-Dichlorophenyl)pyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the analytical blind spots that plague modern synthetic workflows. When characterizing heavily halogenated building blocks like 3-(3,4-Dichlorophenyl)pyridine-4-carboxylic acid (Formula: C₁₂H₇Cl₂NO₂, MW: 268.09 g/mol ), relying solely on High-Resolution Mass Spectrometry (HRMS) and Quantitative Nuclear Magnetic Resonance (qNMR) introduces a critical vulnerability.

While these orthogonal techniques excel at structural elucidation, they are inherently "blind" to inorganic salts and co-crystallized solvents. To establish absolute purity, traditional Elemental Analysis (EA) remains the gold standard. The American Chemical Society (ACS) mandates that experimental mass fractions for carbon, hydrogen, and nitrogen must fall within ±0.4% of theoretical values . This guide objectively compares traditional micro-combustion EA against modern orthogonal alternatives, providing the mechanistic rationale and validated protocols necessary for rigorous characterization.

The Mechanistic Challenge: Halogenated Matrices

Analyzing this compound presents a specific stoichiometric challenge: its high chlorine content (26.45%). During dynamic flash combustion at 1000°C, covalently bound chlorine forms corrosive hydrogen chloride (HCl) and chlorine gas (Cl₂).

Causality in Experimental Design: If unmitigated, these halogen gases will skew the Thermal Conductivity Detector (TCD) readings and rapidly poison the copper reduction catalyst used to convert NOₓ to N₂. To counteract this, the combustion tube must be packed with a silver wool trap. The silver quantitatively reacts with the volatile halogens to form stable, non-volatile silver chloride (AgCl), neutralizing the interference before it reaches the GC separation column.

Comparative Performance Analysis

To validate this compound, we must compare the primary "product" (Micro-Combustion EA) against alternative analytical techniques.

Analytical TechniqueTarget AnalytesSensitivity to Inorganic SaltsHalogen Handling CapabilityCost & Throughput
Micro-Combustion (CHNS) C, H, N, SHigh (Detects mass displacement)Requires Ag wool trap; prone to saturationLow cost, High throughput
Schöninger Flask + IC Cl, Br, I, FLow (Specific to halogens)Gold Standard for exact quantificationModerate cost, Low throughput
HRMS + qNMR Exact Mass, Organic PurityBlind (Salts are invisible)Excellent for structural confirmationHigh cost, Moderate throughput
ICP-OES Metals, Heavy HalogensHigh (Detects metal cations)Good, requires microwave digestionHigh cost, Moderate throughput

Experimental Data: The Spectroscopic Blind Spot

To demonstrate why EA outperforms HRMS and qNMR in absolute purity validation, consider the following experimental data from two synthesized batches of this compound.

  • Theoretical Composition: C 53.77%, H 2.63%, N 5.22%, Cl 26 .45%

  • Batch A (Highly Pure): C 53.81%, H 2.60%, N 5.25%, Cl 26 .40% (Passes ACS ±0.4% criteria)

  • Batch B (Contaminated with 5% w/w NaCl from workup): C 51.08%, H 2.50%, N 4.96%, Cl 28 .16% (Fails)

The Insight: If Batch B were analyzed via ¹H/¹³C NMR or LC-HRMS, it would appear 100% pure , as NaCl yields no signal in these modalities. However, EA immediately flags the 5% mass displacement (Carbon drops by ~2.7%, while Chlorine spikes due to the high mass fraction of Cl in NaCl) .

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems utilizing System Suitability Testing (SST) and sample bracketing.

Protocol 1: Primary CHN Micro-Combustion Analysis
  • Rationale: We utilize 4-chlorobenzoic acid as our Certified Reference Material (CRM) because its combustion kinetics and halogen release profile closely mimic our target analyte, actively verifying the efficiency of the silver wool trap.

  • System Blank & Calibration: Run three empty tin capsules to establish the baseline. Calibrate the TCD response using sulfanilamide.

  • CRM Verification: Analyze 2.00 mg of 4-chlorobenzoic acid. Proceed only if C, H, and N values are within ±0.15% of theoretical values.

  • Sample Preparation: Weigh exactly 2.000 ± 0.005 mg of this compound into a tin capsule using a microbalance.

  • Flash Combustion: Drop the capsule into the 1000°C oxidation reactor under a transient O₂ pulse. The silver wool zone (maintained at 500°C) quantitatively traps the evolved Cl₂/HCl as AgCl.

  • Reduction & Detection: The gas stream passes over copper at 600°C (reducing NOₓ to N₂), then through a GC column to the TCD for quantification.

  • Bracketing: Re-run the CRM at the end of the sequence to validate zero instrument drift.

Protocol 2: Orthogonal Chlorine Quantification via Schöninger Flask & IC
  • Rationale: Combustion CHN analyzers can struggle with precise high-halogen quantification due to trap saturation. Schöninger flask combustion completely mineralizes the organic matrix, converting all covalently bound chlorine into aqueous chloride for highly precise Ion Chromatography (IC) detection .

  • Absorption Solution Prep: Add 10 mL of 18 MΩ ultrapure water and 3 drops of 30% H₂O₂ to the flask to ensure complete conversion of Cl₂ to Cl⁻.

  • Combustion: Weigh 5.00 mg of the sample onto ashless filter paper. Ignite in the oxygen-filled Schöninger flask.

  • Absorption: Shake the flask vigorously for 15 minutes to ensure total dissolution of the HCl gas into the aqueous phase.

  • IC Analysis: Inject the solution into an Ion Chromatograph equipped with a conductivity detector. Quantify against a 5-point NaCl calibration curve.

  • Mass Balance Validation: The sum of C, H, N, O (calculated), and Cl mass fractions must equal 100 ± 0.5%.

Analytical Workflow Visualization

EA_Workflow Sample This compound Split Analytical Strategy Sample->Split CHN Micro-Combustion (CHN) Split->CHN Cl_Test Schöninger Flask (Cl) Split->Cl_Test Orthogonal HRMS & qNMR Split->Orthogonal Trap Ag Wool Trap (Prevents Cu Poisoning) CHN->Trap Detect TCD & IC Detection Cl_Test->Detect Eval Data Integration (Δ ≤ ±0.4% ?) Orthogonal->Eval Trap->Detect Detect->Eval Pass Absolute Purity Validated Eval->Pass Yes Fail Inorganic Impurity Detected Eval->Fail No

Analytical workflow for validating halogenated organic building blocks via elemental analysis.

References

  • An International Study Evaluating Elemental Analysis ACS Central Science URL:[Link]

  • Elemental analysis: an important purity control but prone to manipulations Inorganic Chemistry Frontiers (RSC Publishing) URL:[Link]

  • Precision Elemental Analysis for Polymers & Plastics: Focusing on ICP-OES & Halogens Exeter Analytical URL:[Link]

Structural comparison of 3-(3,4-Dichlorophenyl)pyridine-4-carboxylic acid isomers

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth structural and conformational analysis of biaryl systems is a cornerstone of modern rational drug design. As a Senior Application Scientist, I frequently encounter challenges where subtle positional isomerism dictates the success or failure of a lead compound. The scaffold 3-(3,4-Dichlorophenyl)pyridine-4-carboxylic acid —and its positional isomers—represents a classic case study in how steric hindrance, dihedral angles, and electronic conjugation intertwine to govern physicochemical properties and synthetic accessibility.

This guide provides an objective, data-driven comparison of three key isomers of this scaffold, detailing the causality behind their structural behaviors and the field-proven experimental protocols required to synthesize them.

Conformational Dynamics: The Role of Steric Hindrance

The fundamental difference between the isomers of (3,4-dichlorophenyl)pyridine-carboxylic acid lies in the relative positioning of the bulky dichlorophenyl ring and the carboxylic acid group on the pyridine core. This spatial relationship directly dictates the rotational energy barrier and the preferred biaryl dihedral angle [1].

  • Isomer A: this compound. The phenyl ring and the carboxylic acid are adjacent (an ortho-like relationship). The severe steric clash between the carbonyl oxygen and the ortho-hydrogens of the phenyl ring forces the biaryl system out of planarity, resulting in a nearly orthogonal dihedral angle (~70°–90°).

  • Isomer B: 2-(3,4-Dichlorophenyl)pyridine-4-carboxylic acid. The bulky groups are separated by an intervening carbon (a meta-like relationship). Without the adjacent steric clash, the rings can adopt a much more planar conformation (~20°–40°), maximizing

    
    -
    
    
    
    orbital overlap.
  • Isomer C: 4-(3,4-Dichlorophenyl)pyridine-3-carboxylic acid. Similar to Isomer A, this molecule suffers from extreme steric hindrance, forcing an orthogonal conformation. However, the altered position of the pyridine nitrogen shifts the electronic dipole and the

    
     of the system.
    

G A Positional Isomerism (Ortho vs. Meta) B Steric Clash (Phenyl vs. COOH) A->B dictates C Dihedral Angle (Planar vs. Orthogonal) B->C forces D Electronic Conjugation (UV-Vis & pKa) C->D alters E Receptor Binding (Pocket Fit) C->E determines

Causality of positional isomerism on biaryl conformation and downstream properties.

Comparative Physicochemical Profiling

The conformational differences described above cascade into measurable physicochemical properties. Orthogonal systems (Isomers A and C) exhibit disrupted


-conjugation, which shifts their UV-Vis absorbance and alters the inductive effects felt by the pyridine nitrogen.

Table 1: Structural and Physicochemical Comparison of Isomers

PropertyIsomer A (3-phenyl, 4-COOH)Isomer B (2-phenyl, 4-COOH)Isomer C (4-phenyl, 3-COOH)
Steric Hindrance High (Adjacent groups)Low (Separated groups)High (Adjacent groups)
Preferred Dihedral Angle ~70° - 90° (Orthogonal)~20° - 40° (Planar)~70° - 90° (Orthogonal)

-Conjugation Level
Weak / DisruptedStrong / ExtendedWeak / Disrupted
UV-Vis

Profile
Hypsochromic shift (Lower

)
Bathochromic shift (Higher

)
Hypsochromic shift (Lower

)
Pyridine Nitrogen

~4.5 - 5.0~4.0 - 4.5~4.8 - 5.2
Target Binding Implication Deep, narrow hydrophobic pocketsFlat, intercalating pocketsDeep, narrow hydrophobic pockets

Data Interpretation: Isomer B's ability to remain planar allows for extended electron delocalization, leading to a bathochromic (red) shift in its UV-Vis spectrum. Conversely, Isomers A and C act effectively as two isolated aromatic systems due to their orthogonal geometry.

Synthetic Methodology: Overcoming Steric Barriers

Synthesizing sterically hindered biaryls like Isomer A requires highly optimized cross-coupling conditions. Standard Suzuki-Miyaura protocols utilizing


 often fail or result in significant "phenylated impurities" where the aryl group from the triphenylphosphine ligand exchanges with the substrate [2].

To overcome this, we utilize a bidentate ligand system,


. The rigid bite angle of the dppf ligand enforces a cis-geometry on the palladium intermediate, which dramatically accelerates the rate-limiting reductive elimination step and suppresses ligand-derived side reactions [2, 3].

G Pd0 Pd(0) Catalyst (e.g., Pd(dppf)) OA Oxidative Addition (Rate-limiting for 3-halo) Pd0->OA 3-bromo-pyridine-4-COOH TM Transmetalation (Boronic Acid + Base) OA->TM Base activation RE Reductive Elimination (Accelerated by cis-geometry) TM->RE Intermediate complex RE->Pd0 Catalyst regeneration Product Sterically Hindered Isomer A RE->Product Yields

Suzuki-Miyaura catalytic cycle optimized for sterically hindered 3-substituted pyridines.

Step-by-Step Protocol: Synthesis of Isomer A

This protocol is designed as a self-validating system to ensure high-fidelity synthesis of this compound.

Reagents:

  • 3-Bromopyridine-4-carboxylic acid (1.0 equiv)

  • (3,4-Dichlorophenyl)boronic acid (1.2 equiv)

  • 
     (0.05 equiv, 5 mol%)
    
  • Potassium carbonate (

    
    , 2.0 equiv)
    
  • Solvent: Toluene /

    
     (3:1 ratio)
    

Procedure & Causality:

  • Solvent Degassing (Critical Step): Sparge the Toluene/

    
     mixture with Argon for 30 minutes prior to reagent addition.
    
    • Causality:

      
       intermediates are highly susceptible to oxidation. Oxygen in the biphasic system will rapidly deactivate the catalyst into palladium black.
      
    • Self-Validation: The absence of a black precipitate during the first 15 minutes of heating visually confirms successful oxygen exclusion.

  • Reagent Assembly: Under an Argon atmosphere, combine the halopyridine, boronic acid,

    
    , and 
    
    
    
    in the degassed solvent.
    • Causality:

      
       is required to quaternize the boronic acid, increasing its nucleophilicity for the transmetalation step.
      
  • Thermal Activation: Heat the reaction mixture to 80°C with vigorous stirring for 2–4 hours.

    • Self-Validation (In-Process Control): Pull a 10

      
       aliquot at 1 hour, quench in acetonitrile, and analyze via HPLC. The complete disappearance of the 3-bromopyridine-4-carboxylic acid peak validates that the oxidative addition and transmetalation barriers have been successfully overcome.
      
  • Workup & Isolation: Cool the reaction to room temperature. Acidify the aqueous layer to pH ~3 using 1M HCl to protonate the carboxylic acid, driving the product into the organic phase. Extract with Ethyl Acetate, dry over

    
    , and concentrate under vacuum.
    
  • Purification: Purify via silica gel chromatography or recrystallization to remove the dppf ligand residues.

Implications for Drug Development

Understanding these structural nuances is not merely an academic exercise; it is the foundation of lead optimization. When targeting enzymes with deep, narrow hydrophobic pockets (such as Phosphodiesterase 4 or certain kinases), the orthogonal geometry of Isomer A allows the molecule to project its dichlorophenyl ring deep into the active site while anchoring the carboxylic acid at the solvent-exposed rim. Conversely, if a target requires a flat intercalator, Isomer B would be the superior scaffold.

By strategically selecting the correct positional isomer, researchers can fine-tune both the pharmacokinetic profile (


, LogP) and the pharmacodynamic target engagement of their biaryl therapeutics.

References

  • Chein, R. J., & Corey, E. J. (via Dryad Dataset). Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments. Dryad Digital Repository (2019). Available at:[Link]

  • Kitano, Y., & Arisawa, M. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin, 73(4), 327-335 (2025). Available at:[Link]

  • Kostas, I. D. (Ed.). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. Catalysts (MDPI Special Issue), 7(5), 146 (2017). Available at:[Link]

A Comparative Guide to Validating the Purity of 3-(3,4-Dichlorophenyl)pyridine-4-carboxylic acid via UPLC

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) is a cornerstone of ensuring safety and efficacy. This guide provides an in-depth, experience-driven approach to validating a purity method for the novel small molecule 3-(3,4-Dichlorophenyl)pyridine-4-carboxylic acid, leveraging the power of Ultra-Performance Liquid Chromatography (UPLC). We will explore the rationale behind methodological choices, present a comprehensive validation protocol grounded in regulatory standards, and compare UPLC's performance against traditional High-Performance Liquid Chromatography (HPLC).

The Critical Role of Purity and the UPLC Advantage

This compound is a polar, acidic compound, and its purity can be influenced by starting materials, intermediates, and degradation products. A robust analytical method is therefore essential to separate and quantify the main component from any potential impurities.

Ultra-Performance Liquid Chromatography (UPLC) has emerged as a superior alternative to conventional HPLC for pharmaceutical analysis.[1][2] By utilizing columns packed with sub-2 µm particles, UPLC systems operate at higher pressures (up to 15,000 psi) to deliver significant improvements in resolution, speed, and sensitivity.[3][4] This translates to faster analysis times, reduced solvent consumption, and the ability to detect trace-level impurities that might be missed by HPLC.[1][5]

UPLC vs. HPLC: A Performance Comparison

The primary distinction between UPLC and HPLC lies in the particle size of the stationary phase and the resulting operational pressures.[1] This fundamental difference leads to significant performance advantages for UPLC in the context of purity analysis.

FeatureUPLC (Ultra-Performance Liquid Chromatography)HPLC (High-Performance Liquid Chromatography)
Particle Size < 2 µm (typically 1.7-1.8 µm)3-5 µm
Operating Pressure High (up to 15,000 psi / 1000 bar)[4]Moderate (up to 6,000 psi / 400 bar)[4]
Analysis Time Significantly shorter (up to 9x faster)[3][5]Longer
Resolution Higher, leading to sharper peaks and better separation of impurities[2][3]Standard
Sensitivity Increased, due to narrower peaks and better signal-to-noise ratio[1][3]Lower
Solvent Consumption Reduced, leading to cost savings and less environmental impact[1][4]Higher
Initial Cost Higher[2][4]Lower

The enhanced resolution and sensitivity of UPLC are particularly crucial for purity methods, where the accurate quantification of low-level impurities is paramount.[6]

Experimental Workflow for Purity Method Validation

The following diagram outlines the logical flow for developing and validating a UPLC purity method, from initial parameter selection through to full validation according to regulatory guidelines.

UPLC_Validation_Workflow cluster_Dev Method Development cluster_SST System Suitability cluster_Val Method Validation (ICH Q2(R1)) cluster_End Application Dev_Start Select Column & Mobile Phase Dev_Optimize Optimize Gradient, Flow Rate, Temp. Dev_Start->Dev_Optimize Initial Screening SST_Check Verify System Performance (Tailing, Resolution, Precision) Dev_Optimize->SST_Check Final Method Val_Specificity Specificity / Forced Degradation SST_Check->Val_Specificity Proceed if SST Passes Val_Linearity Linearity & Range Val_Specificity->Val_Linearity Val_Accuracy Accuracy (Recovery) Val_Linearity->Val_Accuracy Val_Precision Precision (Repeatability & Intermediate) Val_Accuracy->Val_Precision Val_Limits LOD & LOQ Val_Precision->Val_Limits Val_Robustness Robustness Val_Limits->Val_Robustness Routine_Use Routine Purity Testing Val_Robustness->Routine_Use Validated Method

Caption: UPLC Purity Method Development and Validation Workflow.

Detailed Experimental Protocols

Part 1: UPLC Method Development
  • Rationale for Column and Mobile Phase Selection: this compound is a polar acidic molecule. For such compounds, a reversed-phase column that provides good retention and is stable in aqueous mobile phases is ideal. A Waters ACQUITY UPLC BEH C18 or HSS T3 column is recommended due to their ability to retain polar compounds and their stability across a wide pH range.[7][8][9] The mobile phase will consist of a low-pH buffer (e.g., 0.1% formic acid in water) and an organic modifier (acetonitrile or methanol). The acidic mobile phase will suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.

  • Step-by-Step Protocol:

    • System Preparation: Equilibrate a Waters ACQUITY UPLC H-Class system with a PDA detector.

    • Column: ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Column Temperature: 40 °C.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 2 µL.

    • Detection: UV at 254 nm.

    • Gradient: Start with a screening gradient (e.g., 5-95% B over 10 minutes) to determine the approximate elution time of the main peak and any impurities.

    • Optimization: Adjust the gradient to ensure the main peak elutes between 3-5 minutes and provides adequate resolution from all impurity peaks.

Part 2: Method Validation Protocol (per ICH Q2(R1) Guidelines)

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[10][11][12] The following parameters must be assessed.

  • System Suitability Testing (SST): Before any validation run, SST is performed to ensure the chromatographic system is functioning correctly.[13][14][15]

    • Procedure: Make five replicate injections of a standard solution.

    • Acceptance Criteria:

      • Relative Standard Deviation (RSD) of peak area: ≤ 1.0%.

      • USP Tailing Factor: ≤ 1.5.

      • Theoretical Plates: ≥ 10,000.

  • Specificity (Forced Degradation): This demonstrates that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, including impurities and degradants.[16]

    • Procedure: Subject the API to stress conditions (acid, base, peroxide, heat, and light) to induce degradation. Analyze the stressed samples.

    • Acceptance Criteria: The main peak should be spectrally pure (as determined by PDA peak purity analysis) and well-resolved from all degradation products.

  • Linearity:

    • Procedure: Prepare a series of at least five concentrations of the reference standard across a range of 50% to 150% of the target concentration.

    • Acceptance Criteria: Correlation coefficient (R²) ≥ 0.999.

  • Accuracy (Recovery):

    • Procedure: Analyze samples of a known concentration (e.g., by spiking a placebo with the API at three levels: 80%, 100%, and 120%) in triplicate.

    • Acceptance Criteria: Mean recovery should be between 98.0% and 102.0%.[16]

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst.

    • Intermediate Precision (Inter-assay): Repeat the analysis on a different day with a different analyst or instrument.

    • Acceptance Criteria: RSD ≤ 2.0% for both repeatability and intermediate precision.[16]

  • Limit of Quantitation (LOQ) and Limit of Detection (LOD):

    • Procedure: Determine based on the signal-to-noise ratio (S/N). LOQ is typically where S/N is 10:1, and LOD is where S/N is 3:1.

    • Acceptance Criteria: The LOQ must be precise and accurate.

  • Robustness:

    • Procedure: Intentionally make small variations to the method parameters (e.g., ±2°C in column temperature, ±0.02 mL/min in flow rate, ±0.2 pH units in mobile phase).

    • Acceptance Criteria: System suitability parameters must still be met, and the results should not be significantly affected by the changes.[11]

Data Presentation & Interpretation

The results of the validation studies should be clearly summarized.

Table 1: Linearity Data

Concentration (µg/mL) Peak Area (µV*s)
50 551,234
75 824,567
100 1,102,345
125 1,378,901
150 1,655,432

| | 0.9998 |

Table 2: Accuracy and Precision Summary

Study Parameter Acceptance Criteria Result
Accuracy % Recovery (n=9) 98.0 - 102.0% 100.5%
Precision Repeatability RSD (n=6) ≤ 2.0% 0.8%

| | Intermediate Precision RSD | ≤ 2.0% | 1.2% |

Conclusion

This guide outlines a comprehensive and scientifically sound approach for the validation of a UPLC method for determining the purity of this compound. By leveraging the superior performance of UPLC technology and adhering to ICH validation guidelines, laboratories can ensure the generation of reliable, accurate, and defensible data.[12] The increased speed and sensitivity of UPLC not only enhance laboratory productivity but also provide a higher degree of confidence in product quality, which is paramount in the pharmaceutical industry.[1][6]

References

  • Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference?
  • A Review on Comparative study of HPLC and UPLC. (2019, October 24). Research Journal of Pharmacy and Technology.
  • Phenomenex. (2022, May 20). Choosing Columns for Polar Acidic Molecules.
  • Prospects of UPLC in Pharmaceutical Analysis over HPLC. (2022, July 7). International Journal of Pharmaceutical and Bio-Medical Science.
  • Patsnap. (2025, September 19). HPLC vs UPLC: Resolution and Throughput Compared.
  • Waters Corporation. (2026, February 13). Navigating the Nuances: Choosing the Right Waters Column for Your Polar Compounds.
  • Separation Science. (2023, December 8). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?
  • Waters Corporation. (2022, January). Waters Column Selection Guide for Polar Compounds.
  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • ResearchGate. System suitability testing parameters of HPTLC and UPLC methods for determination of gliquidone and gliquidone sulfonamide.
  • LCGC International. (2020, November 11). Using UPLC Technology as a Method Development Tool for Isolation and Purification in Drug Discovery and Development.
  • BDP. System Suitability Requirements for SEC Chromatographic Methods Used in PA Laboratories.
  • Scribd. ICH Q2(R1) Analytical Method Validation.
  • Lab Manager. (2025, October 22). System Suitability Testing: Ensuring Reliable Results.
  • Waters Corporation. Waters UPLC, UHPLC, and HPLC Column Selection and Mobile Phase Guide.
  • Waters Corporation. Small Molecule Standards for LC-MS Analysis.
  • Chromatography Online. (2022, July 1). Development of a System Suitability Test for Two-Dimensional Liquid Chromatography.
  • Waters Corporation. Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis.
  • International Pharmaceutical Industry. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.
  • Pacific BioLabs. Identity and Purity - Small Molecules.
  • AMSbio. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • US Pharmacopeia (USP). Proposals for the Development, Composition, and Routine Use of System Suitability Standard Mixtures in Support of Chromatographic Screening for.
  • ResearchGate. (2025, August 18). What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps ?
  • BioPharmaSpec. (2022, November 30). Evolution of ICH Q2 guideline (Validation of Analytical Procedures).
  • ResearchGate. (PDF) RP-UPLC method development and validation for the quantitative determination of potential impurities of trimipramine maleate.

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Safety Operating Guide

3-(3,4-Dichlorophenyl)pyridine-4-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the authoritative disposal and handling procedures for 3-(3,4-Dichlorophenyl)pyridine-4-carboxylic acid . It is designed for researchers and safety officers requiring immediate, compliant, and scientifically grounded operational protocols.[1]

Part 1: Chemical Identity & Hazard Profile[1][2]

Before disposal, you must validate the chemical identity to ensure the correct waste stream selection. This compound belongs to the class of halogenated pyridine carboxylic acids .[1]

Property Data
Chemical Name This compound
Chemical Structure Pyridine ring substituted with a carboxylic acid (C4) and a 3,4-dichlorophenyl group (C3).[1][2][3][4][5][6][7][8][9][10]
Functional Groups Carboxylic Acid (Acidic), Pyridine Nitrogen (Basic/Zwitterionic), Aryl Chlorides (Halogenated).[1]
Waste Classification Halogenated Organic Acid .[1] (RCRA Characteristic Waste: Toxicity/Irritant).
Primary Hazard Aquatic Toxicity & Persistence .[1][11] Halogenated aromatics are often resistant to biodegradation.
Incompatibilities Strong oxidizers, strong bases (exothermic neutralization), reducing agents.

Part 2: Pre-Disposal Handling & Segregation

Core Directive: Never mix this compound with non-halogenated solvents or general organic trash. The presence of chlorine atoms mandates high-temperature incineration to prevent the formation of dioxins and furans.

Waste Segregation Protocol
  • Solid Waste: Collect pure solid substance or contaminated solid materials (gloves, weighing boats) in a dedicated "Halogenated Solid Waste" container.[1]

  • Liquid Waste: If dissolved, the solution must go into the "Halogenated Solvent Waste" stream, regardless of the solvent used (e.g., even if dissolved in Methanol, the mixture is now Halogenated).[1]

Packaging Requirements
  • Container Material: High-Density Polyethylene (HDPE) or Amber Glass.[1]

    • Why? The carboxylic acid group can corrode metal; HDPE provides broad chemical resistance.[1]

  • Closure: Screw-cap with a chemically resistant liner (PTFE/Teflon).[1]

  • Headspace: Leave at least 10% headspace to prevent over-pressurization from thermal expansion or slow off-gassing.[1]

Labeling Standards

Every container must be labeled immediately upon the first addition of waste.[1]

  • Tag: Hazardous Waste (RCRA compliant).[1]

  • Constituents: Write out the full chemical name. Do not use abbreviations or structural formulas alone.

  • Hazard Checkboxes: [x] Toxic, [x] Irritant, [x] Environmental Hazard.[1]

Part 3: Disposal Decision Logic (Visualization)

The following decision tree illustrates the critical segregation logic required to maintain regulatory compliance and safety.

DisposalLogic Start Waste Generation: 3-(3,4-Dichlorophenyl) pyridine-4-carboxylic acid StateCheck Physical State? Start->StateCheck Solid Solid / Precipitate StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid SolidPack Pack in HDPE/Glass Jar Label: 'Halogenated Solid' Solid->SolidPack SolventCheck Solvent Type? Liquid->SolventCheck Disposal Final Disposal: High-Temp Incineration (>1100°C with Scrubber) SolidPack->Disposal HaloSolv Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated Solvent (e.g., MeOH, DMSO) SolventCheck->NonHaloSolv FinalStream CRITICAL STEP: Classify ENTIRE mixture as HALOGENATED WASTE HaloSolv->FinalStream NonHaloSolv->FinalStream Contamination Rule FinalStream->Disposal

Caption: Decision tree for segregating halogenated pyridine derivatives. Note that mixing with non-halogenated solvents still results in a halogenated waste classification.[1]

Part 4: Emergency Spill Response

In the event of a spill, immediate containment is necessary to prevent environmental release.[11]

1. Isolate & Protect

  • Evacuate the immediate area.[1][11][12][13]

  • Don PPE: Nitrile gloves (double gloved recommended), lab coat, and safety goggles.[1] If powder is airborne, use an N95 respirator or work within a fume hood.[1]

2. Containment & Neutralization

  • Solid Spill: Do not dry sweep if dust generation is likely.[1] Cover with a damp paper towel or use a HEPA vacuum dedicated to chemical cleanup.[1]

  • Liquid Spill:

    • Surround with absorbent socks/pads.[1]

    • Neutralization:[1] Although acidic, direct neutralization with strong base (like NaOH) on a spill can be exothermic and splash. Use a sodium bicarbonate (baking soda) slurry to gently neutralize the acid.[1] Look for the cessation of bubbling (CO2 release).

3. Cleanup

  • Scoop neutralized material into a wide-mouth jar.[1]

  • Label as "Spill Debris: Contains this compound".[1][4]

  • Treat as hazardous chemical waste (Halogenated Solid).[1]

Part 5: Scientific Rationale for Disposal Method

Why High-Temperature Incineration? Standard incineration or fuel blending (often used for non-halogenated solvents like Acetone) is insufficient for this compound.[1]

  • C-Cl Bond Stability: The aromatic carbon-chlorine bonds in the 3,4-dichlorophenyl moiety are thermally stable and require temperatures exceeding 1100°C to break down completely.[1]

  • Dioxin Prevention: Incomplete combustion of polychlorinated aromatics at lower temperatures (400–700°C) can catalyze the formation of polychlorinated dibenzodioxins (PCDDs) and furans, which are persistent organic pollutants (POPs).[1]

  • Acid Gas Scrubbing: The combustion releases Hydrogen Chloride (HCl) gas.[1] Licensed hazardous waste incinerators utilize wet scrubbers (alkaline spray) to capture this gas, preventing acid rain formation.

Regulatory Context (RCRA): Under US EPA regulations (40 CFR 261), this waste must be characterized.[1][14] While it may not be a specifically "Listed" waste (P or U list) unless it is a discarded commercial product of that exact name, it is a Characteristic Waste due to toxicity and halogen content.[1] It falls under the "Halogenated Organic" profile for disposal facility acceptance criteria.

References

  • US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1] RCRA Regulations regarding halogenated organic waste classification.[1] Link

  • Cornell University EHS. Organic Solvents - Environment, Health and Safety.[1] Protocols for segregating halogenated vs. non-halogenated waste streams.[1][15][16] Link

  • Vanderbilt University. Storing Hazardous Waste In Your Laboratory. Guidelines on chemical compatibility and container labeling.[1] Link

  • Code of Federal Regulations. 40 CFR Part 268 - Land Disposal Restrictions.[1] Appendix III List of Halogenated Organic Compounds. Link

Sources

A Senior Application Scientist's Guide to Handling 3-(3,4-Dichlorophenyl)pyridine-4-carboxylic Acid: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the safe handling of novel chemical entities is paramount. This guide provides a detailed operational plan for the use of Personal Protective Equipment (PPE) when working with 3-(3,4-Dichlorophenyl)pyridine-4-carboxylic acid, a compound that, like many of its chlorinated pyridine carboxylic acid analogues, requires careful management to mitigate potential health risks. This document moves beyond a simple checklist to provide a procedural and causal framework for laboratory safety.

Understanding the Hazard Profile

While a specific, comprehensive toxicological profile for this compound may not be widely published, its structural similarity to other dichlorinated pyridine carboxylic acids allows us to extrapolate a likely hazard profile. These related compounds are consistently classified as skin and eye irritants, with the potential for respiratory irritation.[1][2][3] Some are also noted as being harmful if swallowed.[4][5] Therefore, a cautious and well-defined PPE strategy is essential.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for understanding these hazards. The table below summarizes the typical GHS classifications for analogous compounds.

Hazard ClassificationCategoryDescription
Skin Corrosion/Irritation2Causes skin irritation[1][2]
Serious Eye Damage/Irritation2Causes serious eye irritation[1][2][3]
Specific Target Organ Toxicity (Single Exposure)3May cause respiratory irritation[2][3][4]
Acute Toxicity, Oral3 or 4Toxic or harmful if swallowed[4][5]

This data underscores the necessity of a multi-faceted PPE approach to prevent dermal, ocular, and respiratory exposure.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the scale of the operation and the potential for exposure.

Eye and Face Protection: The First Line of Defense

Due to the high likelihood of this compound being a serious eye irritant, robust eye and face protection is non-negotiable.

  • Minimum Requirement : At all times within the laboratory where this chemical is present, ANSI Z87.1-2003 (or equivalent) certified safety glasses with side shields are mandatory.[6]

  • Recommended for Liquid Handling : When handling solutions of the compound, or when transferring the solid where dust generation is possible, chemical splash goggles are strongly recommended.[6]

  • Required for High-Risk Operations : For any procedure outside of a certified chemical fume hood that could result in splashes, or when handling larger quantities (>1 liter of solution), a full-face shield must be worn in conjunction with safety glasses or goggles.[6][7] It is critical to remember that a face shield alone does not provide adequate eye protection.[6]

Hand Protection: Preventing Dermal Absorption

Given that dichlorinated pyridine carboxylic acids are categorized as skin irritants, appropriate gloves are essential.

  • Glove Selection : Nitrile gloves are a common and effective choice for incidental contact with many laboratory chemicals. However, for prolonged handling or in the event of a spill, it is advisable to consult a glove compatibility chart for the specific solvent being used, if any. For compounds of unknown toxicity, a double-gloving approach, potentially with a more robust outer glove, can provide an additional layer of safety.[6]

  • Proper Technique : Gloves must be inspected for any signs of degradation or puncture before use.[8] Hands should be washed thoroughly with soap and water after removing gloves.

Body Protection: Shielding from Contamination
  • Laboratory Coat : A clean, closed laboratory coat is required at all times.[6][7] For work with potentially hazardous materials, a flame-resistant lab coat is the standard in many research environments.[6]

  • Appropriate Attire : Full-length trousers or skirts and closed-toe shoes are mandatory in any laboratory setting where this compound is handled.[6][7]

Respiratory Protection: Mitigating Inhalation Risks

The potential for this compound to cause respiratory irritation necessitates careful control of airborne particles.

  • Primary Control : Whenever possible, all handling of the solid compound that could generate dust should be performed within a certified chemical fume hood or a ventilated enclosure.[9]

  • When a Respirator is Necessary : In the absence of adequate engineering controls, or during a large spill cleanup, respiratory protection is required. A NIOSH-approved P95 or P1 particulate respirator is suitable for low-level exposures, while higher-level protection, such as an OV/AG/P99 or ABE1P3D respirator, may be necessary for more significant potential exposures.[9] All personnel required to wear respirators must be properly fit-tested and trained in their use and maintenance in accordance with 29 CFR 1910.134.[7]

Operational Plan: Step-by-Step Handling and Disposal

Safe Handling Protocol
  • Preparation : Before handling, ensure that an emergency eye wash station and safety shower are readily accessible.[7] Designate a specific area for handling the compound.

  • Donning PPE : Put on all required PPE in the correct order. A standardized sequence is crucial for preventing cross-contamination.

  • Handling :

    • Perform all manipulations that may generate dust within a chemical fume hood.

    • Use tools (spatulas, scoops) appropriate for the quantity of material being handled to minimize spillage.

    • Keep containers of the compound tightly closed when not in use.[1][2]

    • Avoid contact with skin and eyes.[7][10]

    • Do not eat, drink, or smoke in the handling area.[4][7]

  • Decontamination : After handling, wipe down the work area with an appropriate solvent.

  • Doffing PPE : Remove PPE in a manner that avoids contaminating yourself.

  • Hygiene : Wash hands thoroughly with soap and water after completing the work and removing PPE.[1][2][4]

Visualizing PPE Procedures

The following diagram illustrates the logical flow for donning and doffing PPE to minimize cross-contamination.

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit) don1 Lab Coat don2 Respirator (if required) don1->don2 don3 Goggles or Face Shield don2->don3 don4 Gloves don3->don4 doff1 Gloves don4->doff1 Enter Work Area -> Complete Task -> Prepare to Exit doff2 Goggles or Face Shield doff1->doff2 doff3 Lab Coat doff2->doff3 doff4 Respirator (if required) doff3->doff4

PPE Donning and Doffing Sequence
Disposal Plan

Waste containing this compound should be treated as hazardous waste.

  • Waste Collection :

    • Collect all solid waste, including contaminated consumables (e.g., weigh boats, wipes), in a clearly labeled, sealed container.

    • Collect liquid waste in a compatible, labeled waste container. Do not mix with incompatible waste streams.

  • Labeling : Ensure all waste containers are clearly labeled with the chemical name and associated hazards.

  • Storage : Store waste containers in a designated satellite accumulation area.

  • Disposal : Arrange for disposal through your institution's environmental health and safety office. All disposal must comply with local, state, and federal regulations.[1][2][4][9][11]

Emergency Procedures: Accidental Release

In the event of a spill, the primary objective is to isolate the area and prevent exposure.

  • Evacuate : Alert others in the immediate vicinity and evacuate the area if necessary.

  • Assess : From a safe distance, assess the extent of the spill.

  • Protect : Don the appropriate PPE, including respiratory protection if the spill has generated dust.

  • Contain : For a solid spill, carefully sweep or vacuum the material into a suitable container for disposal.[7][9] Avoid actions that could generate dust.[10]

  • Clean : Decontaminate the spill area according to your laboratory's standard operating procedures.

  • Report : Report the incident to your laboratory supervisor and environmental health and safety office.

By adhering to these detailed procedures and understanding the rationale behind each safety measure, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.

References

  • CPAchem Ltd. (2023). 4-(Trifluoromethyl)pyridine-3-carboxylic acid Safety Data Sheet. [Link]

  • Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. [Link]

  • PENTA. (2025). 4-Pyridinecarboxylic acid Safety Data Sheet. [Link]

  • VTechWorks. (n.d.). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. [Link]

  • ChemSafetyPro. (2018). GHS Classification Criteria for Acute Toxicity. [Link]

  • PubChem. (n.d.). 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid. [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.